Imidacloprid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTYJOPNNQFBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=N/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
| Record name | IMIDACLOPRID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032442 | |
| Record name | Imidacloprid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or beige solid; [ICSC], Solid, COLOURLESS CRYSTALS OR BEIGE POWDER. | |
| Record name | Imidacloprid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Imidacloprid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |
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| Record name | IMIDACLOPRID | |
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Solubility |
In water, 6.1X10+2 mg/L at 20 °C, At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L, 610 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.061 | |
| Record name | IMIDACLOPRID | |
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| Record name | Imidacloprid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |
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| Record name | IMIDACLOPRID | |
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Density |
1.54 g/cm³ | |
| Record name | IMIDACLOPRID | |
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Vapor Pressure |
4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |
| Record name | IMIDACLOPRID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDACLOPRID | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Colorless crystals | |
CAS No. |
138261-41-3, 105827-78-9 | |
| Record name | Imidacloprid | |
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| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Imidacloprid [ISO] | |
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| Record name | Imidacloprid | |
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| Record name | Imidacloprid | |
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| Record name | imidacloprid (ISO); 1-(6-chloropyridin-3-ylmethyl)-N-nitroimidazolidin-2-ylidenamine | |
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| Record name | 2-Imidazolidinimine, 1-[(6-chloro-3-pyridinyl)methyl]-N-nitro-, (2E) | |
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| Record name | IMIDACLOPRID | |
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| Record name | Imidacloprid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |
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| Record name | IMIDACLOPRID | |
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Melting Point |
144 °C, 143 - 144 °C | |
| Record name | IMIDACLOPRID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imidacloprid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | IMIDACLOPRID | |
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Context and Significance Within Environmental and Ecological Toxicology
Imidacloprid's significance in environmental and ecological toxicology stems from its mode of action, environmental persistence, and effects on non-target organisms. nih.govinformaticsjournals.co.in As a neurotoxin, it acts on the central nervous system of insects. wikipedia.orgorst.edu Its high water solubility and persistence in soil and water mean it can move from the application site into surrounding environments, including groundwater and surface water bodies. wikipedia.orgetsu.edu
Research has focused on several key areas:
Environmental Fate and Persistence: Studies have investigated this compound's persistence in various environmental compartments. In soil, its half-life can range from 40 to over 1,230 days, influenced by factors like soil type and organic matter content. wikipedia.orgetsu.edu In aquatic systems, while photolysis can degrade it relatively quickly, it is persistent in the absence of light. wikipedia.orgnih.gov Its high water solubility (0.61 g/L) gives it a high potential for runoff into surface water and leaching into groundwater. wikipedia.orgorst.edu
Impact on Non-Target Organisms: A primary focus of research has been the unintended consequences of This compound (B1192907) on organisms other than its intended pest targets. nshemlock.canjaudubon.org This includes a wide range of terrestrial and aquatic invertebrates, as well as vertebrates.
Aquatic Invertebrates: These organisms are particularly vulnerable to this compound contamination. walshmedicalmedia.com Studies have shown that even low concentrations can lead to reduced growth, impaired feeding, and mortality in species like the water flea (Ceriodaphnia dubia) and various insect larvae. walshmedicalmedia.comnih.gov For instance, research has linked this compound concentrations in surface water to a decline in the abundance of aquatic insects like mayflies and dragonflies. uu.nl
Bees and Other Pollinators: Sublethal effects on bees are a major area of concern. Research has demonstrated that exposure to this compound can impair learning, memory, navigation, and foraging behavior in honeybees. nshemlock.canih.govbiologists.com It can also lead to a reduction in colony performance and an increased susceptibility to pathogens. asm.orgplos.org
Vertebrates: While this compound has a lower toxicity to vertebrates compared to insects due to differences in their nervous systems, sublethal effects have been observed. orst.edunshemlock.ca These can include reduced growth and reproductive success in various animal species. nshemlock.ca
Degradation Pathways: Scientific inquiry has also explored how this compound breaks down in the environment. This includes both abiotic processes like photolysis and hydrolysis, and biotic processes such as microbial degradation. nih.govtandfonline.comfrontiersin.org Several microbial species have been identified that can degrade this compound through processes like oxidation and nitro-reduction. frontiersin.orgresearchgate.net
Historical Perspective of Neonicotinoid Insecticides in Scientific Inquiry
The development of neonicotinoids, including Imidacloprid (B1192907), represents a significant chapter in the history of insecticide research. The quest for more selective and effective pest control agents has driven scientific innovation for decades.
The origins of neonicotinoids can be traced back to the study of nicotine, a natural insecticide derived from tobacco plants, which was used as a pesticide as early as the 1790s. mdpi.comresearchgate.netannualreviews.org In 1970, a precursor to the first neonicotinoid, nithiazine (B1210867), was synthesized. wikipedia.org Shell researchers later identified its insecticidal potential and refined it. wikipedia.org
A key breakthrough came in 1984 when the mode of action of nithiazine was identified as a postsynaptic acetylcholine (B1216132) receptor agonist, similar to nicotine. wikipedia.org This discovery paved the way for further development. In 1985, Bayer patented this compound, the first commercial neonicotinoid. wikipedia.org By the late 1990s, its use had become widespread. wikipedia.org
The introduction of this compound marked the beginning of the "neonic era," characterized by insecticides with high potency and systemic action. annualreviews.org Following this compound, other neonicotinoids like clothianidin and thiamethoxam (B1682794) were introduced in the early 2000s. wikipedia.orgsumitomo-chem.co.jp The development of these compounds was driven by the need for alternatives to older classes of insecticides, such as organophosphates and carbamates, to which many pests had developed resistance. sumitomo-chem.co.jp
Scope and Objectives of Academic Investigation on Imidacloprid
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system. ucl.ac.ukucl.ac.uk this compound, as a neonicotinoid, mimics the action of the natural neurotransmitter acetylcholine (ACh). ucl.ac.uk It binds to the postsynaptic nAChRs, initiating a response that disrupts normal nerve signaling. orst.eduresearchgate.net
This compound exhibits a high binding affinity for insect nAChRs, a key factor in its potency. researchgate.net The diversity of nAChR subtypes, arising from different combinations of protein subunits (alpha and beta), results in varying affinities for this compound. ucl.ac.ukmdpi.com
Research has identified distinct nAChR subtypes with differing affinities for this compound in several insect species. In the brown planthopper (Nilaparvata lugens), two binding sites with significantly different affinities have been characterized. nih.gov The high-affinity site is composed of Nlα3, Nlα8, and Nlβ1 subunits, while the lower-affinity site consists of Nlα1, Nlα2, and Nlβ1 subunits. nih.gov Similarly, in the locust (Locusta migratoria), high- and low-affinity binding sites for this compound have been found, with Kd values of 0.16 nM and 10.31 nM, respectively. cabidigitallibrary.org In this species, the low-affinity site involves the Locβ1 subunit, whereas the high-affinity site contains the Locβ3 subunit. cabidigitallibrary.org The binding properties also vary based on the receptor's sensitivity to α-bungarotoxin (α-Bgt). mdpi.com In the cockroach (Periplaneta americana), this compound has been shown to act on both α-Bgt-sensitive and α-Bgt-insensitive nAChRs. mdpi.combiologists.com
Table 1: this compound Binding Affinity and Subunit Composition in Arthropod nAChRs
| Insect Species | Binding Site Affinity | Dissociation Constant (Kd) | Identified Subunit Composition | Source |
|---|---|---|---|---|
| Brown Planthopper (Nilaparvata lugens) | High | 3.5 ± 0.6 pM | Nlα3, Nlα8, Nlβ1 | nih.gov |
| Low | 1.5 ± 0.2 nM | Nlα1, Nlα2, Nlβ1 | nih.gov | |
| Locust (Locusta migratoria) | High | 0.16 nM | Contains Locβ3 subunit | cabidigitallibrary.org |
| Low | 10.31 nM | Contains Locβ1 subunit | cabidigitallibrary.org |
This compound's interaction with nAChRs is complex, displaying both agonistic and antagonistic properties depending on the specific receptor subtype and conditions. Primarily, it acts as a selective agonist, binding to and activating the nAChR. nih.govrallis.com However, it is often characterized as a partial agonist, meaning it does not elicit the maximum possible response from the receptor compared to the endogenous ligand, acetylcholine. ucl.ac.ukmdpi.comnih.gov In some subpopulations of neurons, such as in the antennal lobe of the honeybee, it can act as a full agonist. mdpi.com
Conversely, this compound can also function as an antagonist, blocking the receptor from being activated by acetylcholine. nih.gov This dual activity has been observed in cockroach neurons, where this compound acts as an agonist on desensitizing (D-type) nAChRs and as an antagonist on non-desensitizing (ND-type) nAChRs. ucl.ac.ukucl.ac.uk Furthermore, a single point mutation (Y151M) in the Nlα1 subunit of the nAChR in Nilaparvata lugens can change the action of this compound from agonistic to antagonistic. nih.gov
Table 2: Receptor Dynamics of this compound at Insect nAChRs
| Receptor Type/Condition | Observed Action | Organism/System | Source |
|---|---|---|---|
| General Insect nAChRs | Partial Agonist | General | ucl.ac.uknih.gov |
| Subpopulations of honeybee antennal lobe neurons | Full Agonist | Honeybee (Apis mellifera) | mdpi.com |
| Desensitizing (D-type) nAChRs | Agonist | Cockroach (Periplaneta americana) | ucl.ac.ukucl.ac.uk |
| Non-desensitizing (ND-type) nAChRs | Antagonist | Cockroach (Periplaneta americana) | ucl.ac.ukucl.ac.uk |
| Mutated nAChR (Nlα1 Y151M) | Antagonist | Brown Planthopper (Nilaparvata lugens) | nih.gov |
The binding of this compound to post-synaptic nAChRs causes the ion channel to open, leading to an influx of ions and depolarization of the neuron. researchgate.netbiologists.com This initially results in spontaneous and uncontrolled nerve impulses. orst.eduorst.edu However, the binding of this compound is effectively irreversible, or it dissociates very slowly. wikipedia.orgresearchgate.net Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the signal, this compound is not effectively metabolized by this enzyme. researchgate.net This leads to a sustained activation of the receptor, which eventually enters a desensitized state, rendering it unresponsive. researchgate.net The ultimate result is a persistent depolarization and a complete blockage of the nicotinergic neuronal pathway, as the neuron fails to propagate any further signals. wikipedia.orgrallis.comorst.edu This paralysis of the insect's central nervous system leads to its death. wikipedia.org
Comparative Receptor Pharmacology
The selective toxicity of this compound towards insects over vertebrates is a cornerstone of its chemical design and is based on significant differences in the pharmacology of their respective nicotinic acetylcholine receptors. nih.govmdpi.com
This compound binds with much higher affinity and potency to insect nAChRs than to vertebrate nAChRs. wikipedia.orgorst.eduannualreviews.org This selectivity is attributed to structural differences in the receptor subunits between these animal groups. researchgate.net For instance, research using hybrid receptors has shown that specific amino acid residues in loop D of the nAChR and the composition of both alpha and non-alpha subunits are important for the selective action of neonicotinoids on insect nAChRs. researchgate.net
In mammals, nAChRs are present in both the central nervous system and at neuromuscular junctions, whereas in insects, they are confined to the central nervous system. orst.eduorst.edu Vertebrates also possess a blood-brain barrier that is more effective at blocking this compound from reaching the central nervous system, further reducing its toxicity. orst.edu While this compound and its metabolites can act as agonists on vertebrate nAChRs, their potency is significantly lower—often by two to three orders of magnitude—than on insect receptors. mdpi.comnih.gov For example, this compound is a low-efficacy agonist on human α4β2 nAChRs and a partial agonist on chicken α7 receptors. mdpi.com
Table 3: Comparative Sensitivity of nAChRs to this compound
| Feature | Arthropod nAChRs | Vertebrate nAChRs | Source |
|---|---|---|---|
| Binding Affinity | High | Low | wikipedia.orgorst.edunih.gov |
| Potency/Efficacy | High (Potent agonist/partial agonist) | Low (Low-efficacy or partial agonist) | mdpi.comannualreviews.org |
| Location | Central Nervous System only | Central Nervous System and Neuromuscular Junctions | orst.eduorst.edu |
| Key Subunit Differences | Unique alpha and non-alpha subunit compositions; specific residues in binding loops (e.g., loop D) | Different subunit structures and compositions (e.g., α4β2, α7) | researchgate.netmdpi.com |
Molecular Signaling Pathways and Cellular Responses
Beyond the direct interaction with nAChRs, this compound exposure can trigger a variety of downstream molecular signaling pathways and cellular responses. In some insects, exposure has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This can lead to the phosphorylation and activation of the transcription factor CREB, which in turn increases the expression of cytochrome P450 enzymes involved in insecticide metabolism, a mechanism underlying resistance. nih.gov
In non-target organisms, studies have linked this compound exposure to the perturbation of several key cellular pathways. In human liver cells (HepG2), this compound was found to interfere with the mTOR signaling pathway, as well as arginine and proline metabolism. jeom.org In other models, this compound-induced cellular damage and oxidative stress have been shown to involve the PI3K/Akt/mTOR pathway, which is a crucial regulator of autophagy, a cellular recycling process. mdpi.com Additionally, in grass carp (B13450389) hepatocytes, this compound exposure was demonstrated to induce oxidative stress, mitochondrial dysfunction, and inflammation through the NF-kappaB/JNK signaling pathway. researchgate.net
Gene Expression Modulation
This compound exposure triggers significant alterations in gene expression across a wide range of biological processes and in various organisms. These modulations are often linked to the organism's response to chemical stress, detoxification efforts, immune responses, and developmental processes.
In the fruit fly, Drosophila melanogaster, transcriptomic analysis of brains and fat bodies following this compound exposure revealed perturbations in the expression of hundreds of transcripts. pnas.org Specifically, genes involved in oxidative stress response, such as those in the JNK and Cnc signaling pathways, were up-regulated in the brain. pnas.org The expression of numerous genes encoding detoxification enzymes, including cytochrome P450s and Glutathione (B108866) S-transferases (GSTs), was also altered. pnas.org For instance, out of 86 P450 genes in Drosophila, 15 had their expression perturbed, and 20 of the 35 GST-encoding genes showed altered expression in the brain, fat body, or both. pnas.org Furthermore, a dramatic impact was observed on genes encoding antimicrobial peptides (AMPs), which are crucial for the immune response. The expression of the Diptericin A gene was reduced more than 40-fold in the brain and over 200-fold in the fat body, while Drosomycin-like 2 showed a reduction of more than 500-fold in the brain. pnas.org
Studies on honey bees (Apis mellifera) have demonstrated that this compound interferes with developmental and metabolic gene expression. In larvae exposed to this compound, key developmental regulatory genes such as juvenile hormone acid methyl transferase (JHAMT) and the transcription factor broad complex (Br-c) were downregulated. elifesciences.orgnih.govelifesciences.org Conversely, the expression of the vitellogenin (Vg) gene was significantly upregulated. elifesciences.orgnih.govelifesciences.org Sublethal exposure in the larval stage can lead to persistent changes in gene expression that carry through to the pupal and adult stages. elifesciences.orgelifesciences.org Additionally, this compound exposure has been shown to suppress genes involved in proteolysis, amino acid transport, protein synthesis, and carbohydrate catabolism. elifesciences.orgelifesciences.org In the stingless bee Nannotrigona perilampoides, this compound modulated the expression of immune-related genes, including abaecin (B1167496), defensin1, and hymenopteacin, as well as the detoxification gene GSTD1. uni-halle.de
In non-insect species, such as the red swamp crayfish (Procambarus clarkii), this compound exposure resulted in the down-regulation of antioxidant enzyme genes, including CuZnsod, mMnsod, cat, and gpx. mdpi.com Simultaneously, it up-regulated genes associated with the inflammatory response (hsp70, nf-κb) and autophagy (beclin1, atg5, atg13, lc3c). mdpi.com
The development of resistance to this compound is also rooted in gene expression modulation. In the Colorado potato beetle, Leptinotarsa decemlineata, resistant populations exhibit up-regulation of multiple cytochrome P450s and a glutathione synthetase. plos.org In the whitefly, Bemisia tabaci, resistance is primarily conferred by the overexpression of a single P450 gene, CYP6CM1, which is capable of hydroxylating this compound. pnas.org This overexpression is driven by the MAPK signaling pathway. pnas.org In aphids, such as Sitobion miscanthi, resistance mechanisms involve the differential expression of microRNAs (miRNAs). For example, smi-miR-278 and smi-miR-316 were found to be involved in the post-transcriptional regulation of nAChRα1A and CYP4CJ6, respectively, affecting the aphid's susceptibility to the insecticide. nih.gov
Table 1: Effects of this compound on Gene Expression in Various Organisms
| Organism | Tissue/Life Stage | Affected Genes | Effect | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | Larval Brain & Fat Body | JNK & Cnc pathway genes | Up-regulated | pnas.org |
| Cytochrome P450s & GSTs | Altered expression | pnas.org | ||
| Diptericin A, Drosomycin-like 2 | Down-regulated | pnas.org | ||
| Apis mellifera | Larvae | JHAMT, Br-c | Down-regulated | elifesciences.orgnih.govelifesciences.org |
| vitellogenin (Vg) | Up-regulated | elifesciences.orgnih.govelifesciences.org | ||
| Proteolysis & Catabolism genes | Suppressed | elifesciences.orgelifesciences.org | ||
| Nannotrigona perilampoides | Adult | abaecin, defensin1, hymenopteacin | Modulated | uni-halle.de |
| GSTD1 | Modulated | uni-halle.de | ||
| Procambarus clarkii | Intestine | CuZnsod, mMnsod, cat, gpx | Down-regulated | mdpi.com |
| hsp70, nf-κb, Autophagy genes | Up-regulated | mdpi.com | ||
| Leptinotarsa decemlineata | Adult | Cytochrome P450s, Glutathione Synthetase | Up-regulated | plos.org |
| Bemisia tabaci | Adult | CYP6CM1 | Overexpressed | pnas.org |
| Sitobion miscanthi | Nymphs | smi-miR-278, smi-miR-316 | Differentially expressed | nih.gov |
Cellular Energetic Perturbations
This compound significantly disrupts cellular energy metabolism, primarily by inducing mitochondrial dysfunction and oxidative stress. The binding of this compound to nicotinic acetylcholine receptors (nAChRs) can cause a sustained influx of calcium ions (Ca²⁺) into neurons. pnas.org This elevated intracellular Ca²⁺ is known to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial damage. pnas.orgnih.gov
This cascade of effects has been observed across different organisms. In Drosophila melanogaster, this compound exposure leads to ROS generation, oxidative stress, mitochondrial dysfunction, and reduced energy levels. pnas.org Similarly, in human neuroblastoma SH-SY5Y cells, this compound was shown to induce mitochondrial dysfunction, characterized by a decrease in adenosine (B11128) triphosphate (ATP) levels and a loss of mitochondrial membrane potential (MMP). nih.gov The study identified ATP degradation as the most sensitive endpoint to this compound exposure. nih.gov The generation of ROS and hydrogen peroxide (H₂O₂) was linked to the disruption of calcium ion levels and mitochondrial function. nih.gov
Research on bees has provided further evidence of this compound's impact on cellular energetics. In bumblebees (Bombus terrestris), the insecticide undermines mitochondrial function, resulting in a significant reduction in ATP. plos.org Acute exposure was found to increase routine oxygen consumption in flight muscle and elevate the maximum electron transport capacity in the brain, suggesting an altered mitochondrial respiration state. frontiersin.orgnih.gov This initial increase in oxygen consumption may explain short-term increases in flight velocity, but it also likely contributes to a diminished spare respiratory capacity, potentially leading to premature exhaustion. frontiersin.orgnih.gov In honey bees (Apis mellifera), this compound impairs energy metabolism, particularly in the fat body, by decreasing the levels of crucial energy-related molecules like ATP and acetyl-CoA. biorxiv.org Biochemical assays confirmed that this compound stress leads to decreased ATP levels and reduced total glycogen (B147801) and protein content, indicating insufficient energy reserves and increased energy expenditure. elifesciences.orgnih.govelifesciences.org
Mechanistic studies using isolated rat liver mitochondria have shown that this compound can directly inhibit cellular respiration. It produces a concentration-dependent decrease in oxygen consumption and ATP production. unesp.br These effects were attributed to the direct inhibition of the FₒF₁-ATP synthase enzyme, a critical component of oxidative phosphorylation, rather than acting as an uncoupler of the respiratory chain. unesp.br
Table 2: Summary of this compound's Effects on Cellular Energetics
| Organism/System | Key Finding | Effect | Reference |
|---|---|---|---|
| Drosophila melanogaster | Induces ROS generation and mitochondrial dysfunction. | Reduced energy levels | pnas.org |
| Human Neuroblastoma Cells (SH-SY5Y) | Induces mitochondrial dysfunction. | ATP degradation, decreased Mitochondrial Membrane Potential (MMP) | nih.gov |
| Bumblebees (Bombus terrestris) | Undermines mitochondrial function. | Significant reduction in ATP | plos.org |
| Alters mitochondrial respiration in flight muscle and brain. | Increased routine O₂ consumption (muscle), increased max. electron transport (brain) | frontiersin.orgnih.gov | |
| Honey Bees (Apis mellifera) | Impairs fat body energy metabolism. | Decreased ATP and Acetyl-CoA levels | biorxiv.org |
| Induces energy metabolism dysfunction. | Decreased ATP, glycogen, and protein content | elifesciences.orgnih.govelifesciences.org | |
| Rat Liver Mitochondria | Directly inhibits FₒF₁-ATP synthase. | Decreased O₂ consumption and ATP production | unesp.br |
Soil Environmental Compartment
The soil represents a primary reservoir for this compound following its application in agricultural and non-agricultural settings. Its fate within this compartment is dictated by a complex interplay of physical, chemical, and biological processes that govern its retention, transformation, and movement. The persistence and mobility of this compound in soil are critical determinants of its potential for uptake by plants, its impact on soil-dwelling organisms, and its transport to other environmental compartments such as water bodies.
Adsorption and Desorption Processes in Diverse Soil Types
Adsorption and desorption are key processes that control the concentration of this compound in the soil solution, thereby influencing its bioavailability and mobility. usda.govnih.gov Sorption involves the binding of this compound molecules to soil particles, while desorption is the release of bound residues back into the soil solution. The extent of these processes is highly variable and depends on the specific properties of both the chemical and the soil. usda.govnih.govsdstate.edu
The organic carbon (OC) and clay content of soil are primary factors governing the sorption of this compound. inderscienceonline.compurdue.edu Generally, soils with higher organic carbon and clay content exhibit greater adsorption of this compound. inderscienceonline.comcsic.esunl.edu This is attributed to the large surface area of clay particles and the presence of functional groups in organic matter that can interact with the this compound molecule. purdue.eduscirp.org
Research has consistently demonstrated a positive correlation between the Freundlich adsorption coefficient (Kf), a measure of sorption capacity, and the soil's organic carbon and clay content. tandfonline.com For instance, one study found that organic carbon content was the predominant factor influencing sorption in various Croatian soils. inderscienceonline.com Another investigation on Indian soils revealed that the adsorption of this compound was dependent on both the clay and organic carbon content. dergipark.org.tr In a study of black cotton and red soils from Southern India, clay content, cation exchange capacity (CEC), and specific surface area (SSA) all showed a positive correlation with the Kf value, indicating their role in this compound adsorption. tandfonline.com
However, the relationship is not always straightforward. In some cases, normalizing sorption coefficients by the organic carbon or clay content does not reduce the variability in sorption across different soil profiles, suggesting other factors are also at play. usda.govnih.govsdstate.edu For example, the presence of dissolved organic carbon can decrease the sorption of this compound to soil, potentially by competing for binding sites or by forming complexes with this compound in the soil solution, which increases its mobility. orst.edu
Table 1: Influence of Soil Properties on this compound Adsorption (Freundlich Coefficient Kf)
| Soil Type | Organic Carbon (%) | Clay Content (%) | Freundlich Adsorption Coefficient (Kf) | Reference |
|---|---|---|---|---|
| Loam (India) | N/A | N/A | 6.76 (Log K = 1.830) | dergipark.org.tr |
| Clay (India) | N/A | N/A | 45.81 (Log K = 1.661) | dergipark.org.tr |
| Black Cotton Soil (BC-2, India) | 0.89 | 54.3 | 3.78 | tandfonline.com |
| Red Soil (RS, India) | 0.54 | 21.8 | 1.58 | tandfonline.com |
| Mhoon Soil (High OM) | 3.5 | N/A | Limited mobility, 27% recovered in effluent | boerenlandvogels.nlresearchgate.net |
| Silty Kaolinitic (Mahan) Soil | N/A | N/A | High mobility, 69% recovered in effluent | boerenlandvogels.nlresearchgate.net |
Soil pH can also influence the sorption-desorption behavior of this compound. Studies have indicated that this compound adsorption tends to be higher under lower pH (acidic) conditions. scirp.org This may be due to stronger cation exchange mechanisms of chemisorption being favored in acidic soils. scirp.org Conversely, desorption appears to be more significant in neutral to alkaline soils. dergipark.org.tr A study on Indian soils found a significant negative correlation between soil pH and the order of desorption for the easily removable fraction of this compound. dergipark.org.tr This suggests that this compound may be less bioavailable in neutral soils compared to acidic or alkaline ones. dergipark.org.tr However, it is noteworthy that calculations have predicted that this compound and several of its main metabolites are not expected to be cationic within the common environmental pH range of 2 to 12. usda.gov
Mobility and Leaching Potential through Soil Profiles
This compound is recognized for its relatively high water solubility and weak adsorption to some soils, which contributes to its potential for mobility and leaching. scirp.orgtamu.eduetsu.edu It is often considered a moderately mobile chemical that is susceptible to leaching from the soil profile. boerenlandvogels.nl The movement of this compound through the soil can occur both vertically, towards groundwater, and horizontally across the landscape.
The vertical movement of this compound down the soil profile is a significant transport pathway. Its concentration generally decreases with depth as it is adsorbed by soil components. scirp.orgresearchgate.net For example, in one field study, this compound leached up to a depth of 60 cm, with concentrations decreasing from 3.311 ppm in the top 10 cm to 0.357 ppm at a depth of 31-60 cm. scirp.org In another laboratory experiment using a 25 cm soil column, 28.7% of the applied this compound was recovered in the leachate. orst.edu
A critical factor accelerating vertical transport is the presence of preferential flow paths. researchgate.net These are macropores, such as cracks in clay soils, earthworm burrows, and old root channels, that allow water and dissolved solutes to bypass the bulk of the soil matrix and move rapidly to deeper layers. researchgate.netdroppages.netresearchgate.net Research has shown that these pathways can lead to the detection of this compound deep within the soil profile shortly after application. researchgate.net For instance, in a cracking clay soil, preferential flow is a key mechanism for its transport. researchgate.net Similarly, a study in the Southern Appalachian Mountains found that while this compound concentrations generally declined with depth, preferential flow paths enabled its rapid vertical movement. researchgate.net The high concentrations sometimes observed in tile drain effluent following rain events also suggest transport via preferential flow. acs.org
Table 2: Vertical Leaching of this compound in Soil
| Study Conditions | Observed Leaching Depth | Key Finding | Reference |
|---|---|---|---|
| Field study, Alluvial soil | Up to 60 cm | Concentration decreased with depth. | scirp.org |
| Soil column (25 cm) | Through column | 28.7% of applied this compound recovered in leachate. | orst.edu |
| Forest soil, Southern Appalachians | Throughout soil profile | Preferential flow paths allowed rapid vertical movement. | researchgate.net |
| Greenhouse soil | 40 cm | Penetration observed within 2 years of first application. | purdue.edu |
| Field study, irrigated soil | At least 150 cm | Detected at depth after subsurface drip chemigation. | usda.gov |
In addition to vertical leaching, this compound can also move horizontally within terrestrial ecosystems. researchgate.net This lateral dispersion can occur through processes like surface runoff and subsurface lateral flow, particularly on sloped terrain. However, research on horizontal movement is less extensive compared to vertical transport.
Persistence and Dissipation Kinetics in Soil Matrices
The persistence of this compound in soil is a complex process influenced by a variety of factors, leading to a wide range of reported half-lives.
The half-life of this compound in soil, the time it takes for half of the initial amount to degrade, shows significant variability depending on the study conditions. Laboratory studies often report longer half-lives than those observed in the field. For instance, laboratory-based dissipation times (DT50) have been estimated to be in the range of 1-2 years, with some studies calculating half-lives from 83 days to over a year. ccme.ca A geometric mean from five laboratory studies at a constant temperature of 20°C resulted in a DT50 of 156 days. ccme.ca In contrast, field trials in Europe, adjusted to the same temperature, showed a shorter mean DT50 of 96 days. ccme.ca However, other field studies have reported much longer persistence, with one two-year lysimeter study in Germany calculating a DT50 of approximately 2 years. ccme.ca Some research even suggests dissipation times for 90% of the compound (DT90) exceeding 1000 days. ccme.ca
This variability is underscored by other findings. For example, half-lives in soil can range from as short as 40 days to as long as 1230 days due to differences in soil composition. etsu.edu In cropped soils, the DT50 was estimated to be 69 days, while in non-agricultural soils, it ranged from 188 to 997 days. orst.edu Studies in China on potato cultivation systems reported half-lives ranging from 19.8 to 28.9 days in soil. mdpi.com The dissipation rate can also be influenced by the initial concentration of the pesticide. nih.gov
It is important to note that the term "half-life" can vary in its calculation and interpretation, contributing to the wide range of reported values. orst.edu Some studies follow first-order kinetics, while others have found that biphasic models provide a better fit for the degradation pattern. nih.govresearchgate.net
Table 1: Reported Half-life (DT50) of this compound in Soil under Various Conditions
| Condition | Soil Type | Half-life (Days) | Source |
| Laboratory (20°C) | Various | 156 (geometric mean) | ccme.ca |
| Field (Europe, temp. adjusted) | Bare soil | 96 (mean) | ccme.ca |
| Field (Germany) | Lysimeter | ~730 | ccme.ca |
| Field | General | 40 - 1230 | etsu.edu |
| Laboratory | Non-agricultural | 188 - 997 | orst.edu |
| Field | Cropped | 69 | orst.edu |
| Field (China) | Potato fields | 19.8 - 28.9 | mdpi.com |
| Laboratory | Sandy clay & clay | 50 - 132 | nih.gov |
| Field (India) | Sugarcane field | 10.10 - 10.64 | nih.gov |
| Laboratory | Black, sandy loam, clay, red | < 50 | farmlandbirds.net |
| Field (USA) | Turf-covered | 21 - 33 | nepc.gov.au |
| Field | Agricultural settings | 365 - 730 | nepc.gov.au |
Soil amendments, particularly those that increase organic matter content, can significantly influence the persistence of this compound. Generally, sorption of this compound to soil increases with higher organic matter content. orst.edutandfonline.com This binding to organic matter can affect its degradation rate.
Studies have shown that the addition of organic amendments like farmyard manure (FYM), poultry manure, crop straw (CS), and fresh cow dung (FCD) can accelerate the dissipation of this compound. tandfonline.com In one laboratory study, the dissipation of this compound at 60 days was 71.7% in the control soil, while it increased to 90.1%, 79.4%, 94.2%, and 91.1% with the addition of FYM, poultry manure, CS, and FCD, respectively. tandfonline.com The faster dissipation in soils with higher organic matter and pH may be due to increased microbial activity. farmlandbirds.net Conversely, some research indicates that soil recently amended with organic fertilizers can have a longer half-life, ranging from 40 days in unamended soil to up to 124 days. orst.edu The presence of dissolved organic carbon in calcareous soil can also decrease the sorption of this compound, potentially increasing its mobility. orst.edu
The type of soil also plays a critical role, with factors like clay content influencing persistence. etsu.edu Furthermore, soil salinity has been shown to retard the dissipation of this compound under laboratory conditions. maxwellsci.com
Aquatic Environmental Compartment
Once this compound enters aquatic systems through runoff or spray drift, its fate is governed by processes such as hydrolysis and photolysis. nih.gov
Aqueous Stability and Hydrolysis Kinetics
This compound is generally stable in acidic and neutral water. orst.eduresearchgate.netfao.org However, its hydrolysis, or breakdown in the presence of water, increases significantly under alkaline conditions and with higher temperatures. etsu.eduorst.edunih.gov The hydrolysis process follows pseudo-first-order kinetics. tandfonline.comnih.gov
The rate of this compound hydrolysis is strongly dependent on the pH of the water. In acidic to neutral conditions (pH 5-7), this compound is stable, with a reported half-life of over a year. fao.orgherts.ac.uk At a pH of 7, one study found that only 1.5% of the initial concentration was lost to hydrolysis over a three-month period in the dark. orst.edu In contrast, at a pH of 9, 20% of the this compound hydrolyzed under the same conditions. orst.edu Another study reported extrapolated degradation half-lives of 182 days at pH 7 and 44.7 days at pH 10 in paddy water. jst.go.jp The increased hydrolysis rate at higher pH is due to the higher concentration of hydroxide (B78521) ions (OH⁻) that can react with the this compound molecule. jst.go.jp The main hydrolysis product has been identified as 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone. orst.eduresearchgate.net
Table 2: Effect of pH on this compound Hydrolysis
| pH | Conditions | Half-life/Degradation | Source |
| 5 - 7 | Dark | > 1 year | fao.orgherts.ac.uk |
| 7 | Dark, 3 months | 1.5% loss | orst.edu |
| 9 | Dark, 3 months | 20% loss | orst.edu |
| 7 | Paddy water | 182 days (extrapolated DT50) | jst.go.jp |
| 10 | Paddy water | 44.7 days (extrapolated DT50) | jst.go.jp |
| 10.8 | Deionized water | 20 days | researchgate.netjst.go.jp |
| 11.8 | Deionized water | 2.9 days | researchgate.netjst.go.jp |
Photolytic Degradation in Water Systems
Photolysis, or the breakdown of a chemical by light, is a major degradation pathway for this compound in water. orst.edunih.gov The rate of photolytic degradation can be rapid, significantly reducing the persistence of this compound in sunlit surface waters. nepc.gov.au
The photodegradation of this compound in water also follows pseudo-first-order kinetics. tandfonline.comnih.gov The photolytic half-life can be very short, with one study reporting a half-life of 43 minutes in pure water under laboratory conditions. acs.orgnih.gov The formulation of the product can affect the rate, with a formulated product (Confidor) in tap water having a longer half-life of 126 minutes. acs.orgnih.gov The presence of substances like titanium dioxide (TiO₂) can also influence the photodegradation rate. acs.orgnih.govedpsciences.org
The quantum yield, a measure of the efficiency of a photochemical process, has been determined for this compound in water. One study reported a quantum yield of 0.0119 ± 0.0001 for direct photolysis. umn.edu Another study found a quantum yield of 0.0092 ± 0.0005. researchgate.net On surfaces, the quantum yield was determined to be (1.6 ± 0.6) × 10⁻³ at 305 nm and (8.5 ± 2.1) × 10⁻³ at 254 nm. nih.govacs.org The photolytic lifetime of this compound on a surface at a solar zenith angle of 35° was calculated to be 16 hours. nih.govresearchgate.net
The main photoproducts identified include this compound urea (B33335), which is also a major product of hydrolysis, though the pathways are different. tandfonline.comresearchgate.net Other photoproducts include desnitro-imidacloprid. nih.govresearchgate.net
Influence of Light Exposure and Water Column Characteristics
The persistence of this compound in aquatic environments is significantly influenced by environmental factors such as light exposure, pH, temperature, and the presence of dissolved organic matter. ccme.catandfonline.com Photolysis, or the breakdown of the chemical by light, is a primary degradation pathway for this compound in water. ccme.cawikipedia.org
Studies have shown that this compound degrades rapidly in water when exposed to light, with reported aqueous photolysis half-lives as short as 1 to 4 hours. wikipedia.org In a laboratory setting, when this compound in purified water was irradiated with a xenon lamp, its half-life was a mere 57 minutes. orst.edu Another study found the photolytic half-life to be 43 minutes in HPLC grade water. acs.orgacs.orgnih.gov However, the characteristics of the water column can alter this rate. For instance, when formulated as a commercial product in tap water, the photolytic half-life of this compound increased to 126 minutes. acs.orgacs.orgnih.gov The presence of substances like titanium dioxide (TiO2) can also influence photodegradation, extending the half-life to 144 minutes in one experiment. acs.orgnih.gov
In the absence of light, this compound is significantly more persistent. wikipedia.org It is stable to hydrolysis in acidic or neutral conditions (pH 5-7), but the rate of hydrolysis increases in alkaline conditions (pH 9) and with higher temperatures. wikipedia.orgorst.edu One study noted that at a pH of 7, only 1.5% of the initial concentration was lost to hydrolysis over three months in the dark, whereas at a pH of 9, 20% was hydrolyzed in the same period. orst.edu The presence of dissolved organic carbon can also impact this compound's fate, potentially increasing its mobility and the likelihood of it leaching into groundwater. orst.edu
The type of dissolved organic matter (DOM) in the water column can also affect the photodegradation process. Reactive oxygen species, such as superoxide (B77818), play a significant role in the photolysis of this compound, and the extent of their contribution can vary depending on the source of the DOM. mdpi.com
Mesocosm and field studies suggest that under natural conditions, dissipation times can be shorter than in laboratory tests due to the combination of photolytic and metabolic processes. ccme.ca For example, an outdoor microcosm study determined a half-life of 1.4 days in the water column. ccme.ca
Identification of Photolysis Products
The photodegradation of this compound in aquatic environments leads to the formation of several breakdown products, known as photometabolites. The composition of these products can vary depending on the specific environmental conditions.
A primary and frequently identified photoproduct is this compound-urea (1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone). orst.eduacs.orgacs.orgresearchgate.net This metabolite is considered a major product in both aqueous photolysis and hydrolysis pathways. orst.eduresearchgate.net
Other significant photometabolites that have been identified include:
This compound desnitro: This compound is formed through the removal of the nitro group. wikipedia.org
This compound olefin: Another major photometabolite. wikipedia.org
6-chloronicotinic acid (6-CNA): This is considered an end product of photodegradation. wikipedia.org
Cyclic guanidine (B92328) derivative: One of the prominent metabolites found in irradiated water samples. orst.edu
Olefinic cyclic guanidine: Also identified as a key photoproduct. orst.edu
In one study where this compound was irradiated in water, nine different metabolites were identified, with five being the most prominent, including the cyclic guanidine and urea derivatives mentioned above. orst.edu Another study focusing on the photolysis of thin solid films of this compound identified this compound urea derivative as the major product with a smaller amount of desnitro-imidacloprid. acs.org
The following table summarizes some of the key photolysis products of this compound identified in various studies.
| Photolysis Product | Chemical Name | Reference |
| This compound-urea | 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone | orst.eduacs.orgresearchgate.net |
| This compound desnitro | 1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-imine | wikipedia.orgresearchgate.net |
| This compound olefin | - | wikipedia.orgresearchgate.net |
| 6-chloronicotinic acid | 6-chloronicotinic acid | wikipedia.orgorst.edu |
| Cyclic guanidine derivative | - | orst.edu |
It is important to note that the degradation pathways and the resulting products can be complex and influenced by the specific conditions of the aquatic system. researchgate.net
Occurrence and Distribution in Surface and Groundwater
Due to its high water solubility and persistence in the absence of light, this compound has the potential to contaminate both surface and groundwater. wikipedia.orgmda.state.mn.usccme.ca Its presence has been documented in various aquatic environments worldwide. raco.catucdavis.edu
Spatial and Temporal Contamination Patterns
The occurrence of this compound in water bodies often exhibits distinct spatial and temporal patterns, largely influenced by agricultural practices and land use.
Temporal Patterns:
Seasonal Variations: Higher concentrations of this compound in surface waters are often observed following seasonal applications for agricultural purposes. For instance, in Connecticut, the highest frequency and concentrations were found in June, July, and August. norwalkriver.org In a study in the Midwestern United States, pulses of neonicotinoids, including this compound, were associated with rainfall events during crop planting. umn.edu
Long-term Trends: In some regions, an increasing trend in this compound detection in surface waters has been observed over time. norwalkriver.org Conversely, in France, after a ban on its use in 2018, a decrease in water contamination was noted, although detectable levels persisted for years, confirming its environmental persistence. ifremer.fr
Spatial Patterns:
Land Use: The presence and concentration of this compound are often correlated with land use. In a study in Queensland, Australia, the percentage of a catchment area used for growing bananas, sugar cane, and urban areas explained a significant portion of the variation in this compound concentrations. researchgate.net
Regional Differences: The levels of this compound contamination can vary significantly between different regions and even within the same watershed. For example, in a study of Chinese waterways, this compound was frequently detected, with concentrations in one district being higher than in other major rivers. mdpi.com In Europe, between 2013 and 2022, this compound was one of the pesticides most frequently causing exceedances of effect thresholds in surface water monitoring sites. europa.eu
Groundwater vs. Surface Water:
this compound has been detected in both groundwater and surface water. health.state.mn.us However, the temporal patterns can differ. While surface water often shows seasonal peaks related to application times, groundwater concentrations may not exhibit such clear seasonal trends. norwalkriver.org
Studies have shown that this compound can leach into groundwater, with detections reported in wells, particularly in areas with shallow aquifers. health.state.mn.ustamu.edu
The following table presents a summary of this compound detection data from various studies.
| Location | Water Type | Detection Frequency | Maximum Concentration | Reference |
| Connecticut, USA (2001-2024) | Surface Water | 45% | 0.868 µg/L | norwalkriver.org |
| Connecticut, USA (2002-2017) | Groundwater | 11% | - | norwalkriver.org |
| Midwestern USA (2013) | Streams | 23% | 42.7 ng/L | umn.edu |
| France (2005-2021) | Surface Water | 16.2% of stations with exceedance | - | ifremer.fr |
| Minnesota, USA (2019) | Groundwater | 10% | 0.17 µg/L | health.state.mn.us |
| Minnesota, USA (2015-2019) | Surface Water | 11% | 0.11 µg/L | health.state.mn.us |
| Queensland, Australia (7-year study) | Waterways | 54% of all samples | - | researchgate.net |
Transport from Terrestrial to Aquatic Systems
The movement of this compound from land to water is a critical process in its environmental distribution. Its high water solubility and moderate mobility in soil contribute to its potential for transport into aquatic ecosystems. mda.state.mn.usraco.catfda.gov
The primary pathways for this compound to enter surface and groundwater include:
Runoff: this compound can be transported dissolved in runoff water from agricultural fields, especially after rainfall events. ccme.camda.state.mn.usfrontiersin.org Studies have shown that a percentage of this compound residues in soil can be carried away in runoff. frontiersin.org The timing of rainfall after application is a key factor, with a higher risk of runoff occurring immediately after application. ccme.ca
Leaching: Due to its solubility, this compound can leach through the soil profile and potentially reach groundwater. orst.edumda.state.mn.ustamu.edu The potential for leaching is influenced by soil type, with factors like organic matter content playing a role in its sorption to soil particles. tandfonline.comorst.edu The presence of dissolved organic carbon can decrease sorption and increase leaching potential. orst.edu
Spray Drift: During foliar application, spray drift can lead to the direct deposition of this compound into adjacent water bodies. ccme.camda.state.mn.us
Once in aquatic systems, this compound tends to remain in the water phase rather than moving into the sediment, which is consistent with its chemical properties. fda.gov
Plant Biota and Plant-Soil Systems
Systemic Uptake and Translocation within Plant Vascular Tissues
This compound is a systemic insecticide, meaning it can be absorbed by plants and transported throughout their tissues. ccme.caillinois.edu This systemic nature is a key aspect of its mode of action as an insecticide.
Uptake by Roots:
When applied to the soil or as a seed treatment, this compound is readily taken up by the plant's root system. orst.eduillinois.eduoup.com This is a primary method of application and allows for the protection of the plant from pests from within.
Translocation in Xylem:
Following root uptake, this compound is primarily translocated upwards (acropetally) within the plant through the xylem, which is the water-conducting vascular tissue. illinois.eduoup.comishs.org This movement is driven by the plant's transpiration stream. illinois.eduishs.org
Because of its mobility in the xylem, this compound is distributed to various parts of the plant, including the shoots, leaves, and new growth. orst.eduoup.comishs.org Studies on citrus trees have shown that bark-applied this compound is distributed acropetally and accumulates in the leaves, with new shoots being preferentially supplied. ishs.org
The high water solubility and a log Pow of 0.57 contribute to its efficient transport within the xylem. researchgate.net
Limited Phloem Mobility:
In contrast to its high mobility in the xylem, this compound has poor mobility in the phloem, the food-conducting tissue. oup.compnas.org This means that there is limited downward or redistributive movement of the compound from the leaves to other parts of the plant, such as the roots.
Accumulation in Plant Tissues:
Research has demonstrated the accumulation of this compound in various plant tissues. In a study with tomato plants, more than 85% of the this compound taken up was translocated to the shoots, with only small amounts found in the roots. orst.edu Shoot concentrations tended to decrease towards the top of the plant. orst.edu
The concentration of this compound in plant tissues can vary depending on the plant species, growth stage, and application method. researchgate.net A study on lettuce showed that the highest concentrations of this compound were found in the shoots, followed by the roots. mdpi.com
The following table provides examples of this compound concentrations found in plant tissues from different studies.
| Plant | Application Method | Tissue | Concentration | Reference |
| Sugar Beet | Seed Treatment | Leaves (21 days after sowing) | 15.2 µg/g | orst.edu |
| Tomato | Soil Treatment | Shoots | >85% of total uptake | orst.edu |
| Lettuce | Soil Treatment | Shoots | 12.4 - 18.7 mg/kg | mdpi.com |
This systemic uptake and translocation are fundamental to this compound's efficacy as an insecticide, as it allows the compound to reach and control pests that feed on various parts of the plant. illinois.edu
Foliar Absorption and Translaminar Movement
This compound exhibits effective absorption and movement characteristics following foliar application. As a systemic insecticide, it can penetrate the leaf cuticle and move into the leaf tissue. wikipedia.org This movement within the leaf is known as translaminar activity, where the compound moves from the upper, treated surface to the lower, untreated surface. cotton.org The transport of this compound within the plant is primarily acropetal, meaning it moves upwards towards the leaf tips, which is indicative of its mobility within the xylem. cotton.orgnih.govresearchgate.net
Research on cotton demonstrated rapid absorption and redistribution, providing nearly 100% control of cotton aphids on the underside of leaves for 12 days after the upper surface was treated. cotton.org However, the extent of movement beyond the treated leaf can be limited. Studies on hops, for example, showed that the actual systemic movement out of the treated leaf was 1% or less. berkeley.edu This suggests that while translaminar movement within a leaf is significant, the translocation to other parts of the plant after foliar application may be localized. berkeley.edu The degree of translaminar activity is also dependent on the specific plant being tested. berkeley.edu
Table 1: Research Findings on this compound's Translaminar Movement
| Plant Species | Key Findings | Source(s) |
|---|---|---|
| Cabbage | Penetrated leaves twice as much as cotton leaves; demonstrated effective translaminar and acropetal movement. | nih.gov, researchgate.net |
| Cotton | Demonstrated rapid absorption, redistribution, and translaminar movement from the upper to the lower leaf surface. | nih.gov, cotton.org, researchgate.net |
Persistence within Plant Tissues and Exudates (e.g., Nectar, Pollen, Leaves)
As a systemic pesticide, this compound taken up by plants is translocated to various tissues and can be found in leaves, fruit, nectar, and pollen. wikipedia.org Its persistence in these tissues ensures prolonged activity against pests but also leads to potential exposure for other organisms interacting with the plant. oup.cometsu.edu Soil application of this compound can result in multiple years of protection against certain foliage-feeding pests on trees and shrubs, which indicates the compound's stability once it has been absorbed by the plant. oup.com Research has shown it can be present in trees for up to seven years following treatment. etsu.edu
The concentration of this compound residues varies significantly depending on the plant part, the application method and timing, and the plant species. In studies on woody landscape plants like Ilex × attenuata (a broadleaf evergreen) and Clethra alnifolia (a deciduous shrub), soil applications in the autumn or spring resulted in nectar concentrations ranging from 166 to 515 ng/g. oup.comrutgers.edu A summer application, however, led to lower nectar concentrations of this compound (8–31 ng/g). oup.comrutgers.edu
Research has also quantified this compound in the nectar and pollen of agricultural crops. Sunflowers grown from treated seeds contained this compound residues in nectar (1.9 ± 1 ppt) and pollen (3.3 ± 1 ppt). orst.edu A survey of pollen collected by honeybees in France found detectable residues of this compound in 69% of the samples, with a maximum concentration of 5.7 µg/kg. orst.edu
The persistence and metabolism of this compound can differ with the age of the plant tissue and the plant species. In banana plants, residues on new leaves declined very rapidly, while levels on older leaves dropped off much more slowly, confirming that this compound is not readily translocated from old to new leaves after a foliar spray. berkeley.edu In tomato plants, over 85% of the absorbed this compound was found in the shoots, mostly as the unmetabolized parent compound. orst.edu In contrast, sugar beet plants were found to rapidly metabolize this compound within their leaves. orst.edu
Table 2: this compound Residue Concentrations in Plant Tissues and Exudates
| Plant/Source | Plant Part | Application Method/Timing | Residue Concentration | Source(s) |
|---|---|---|---|---|
| Ilex × attenuata & Clethra alnifolia | Nectar | Soil-applied (Autumn/Spring) | 166 - 515 ng/g | oup.com, rutgers.edu |
| Ilex × attenuata & Clethra alnifolia | Nectar | Soil-applied (Summer) | 8 - 31 ng/g | oup.com, rutgers.edu |
| Sunflower | Nectar | Seed treatment | 1.9 ± 1 ppt | orst.edu |
| Sunflower | Pollen | Seed treatment | 3.3 ± 1 ppt | orst.edu |
| Honeybee-collected pollen (France) | Pollen | Field exposure | Up to 5.7 µg/kg | orst.edu |
Atmospheric Volatilization Dynamics
The atmospheric volatilization of this compound is generally considered to be low. wikipedia.org This is primarily attributed to its low vapor pressure, which means it does not readily convert into a gaseous state under normal field conditions. wikipedia.orgccme.ca Regulatory assessments have concluded that volatilization from both plant and soil surfaces is negligible. herts.ac.uk
During and immediately following spray applications, this compound is most likely to be present in the air as an aerosol rather than as a gas. ccme.ca Furthermore, the compound is not expected to persist in the atmosphere because it undergoes rapid photodegradation and is transformed by photochemical radicals. ccme.ca While local meteorology and soil conditions can influence the volatilization of pesticides from soil, the inherent chemical properties of this compound limit this pathway of dissipation. nih.gov
Environmental Degradation and Remediation Strategies
Physicochemical Degradation Pathways
Physicochemical degradation involves the use of chemical and physical processes to alter the molecular structure of imidacloprid (B1192907).
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods used to degrade organic pollutants in water and wastewater. mdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that oxidize and break down complex organic molecules into simpler, often less harmful, substances. mdpi.comnih.gov AOPs are considered an effective approach for the degradation of persistent organic pollutants like this compound. nih.gov
Ozonation can effectively degrade this compound in aqueous solutions. nih.govinsightsociety.org The degradation mechanism involves both direct reactions with ozone (O₃) molecules and indirect reactions with hydroxyl radicals (•OH) produced from ozone decomposition in water. nih.govresearchgate.nettandfonline.com The efficiency of ozonation is influenced by factors such as pH, with increased degradation observed at higher pH levels. researchgate.nettandfonline.com The reaction pathways can include hydroxylation, oxidation, and dealkylation. researchgate.net The degradation of this compound through ozonation is a pseudo-first-order reaction, and the rate can be affected by the presence of other substances in the water. researchgate.net Studies have shown that the degradation of this compound by ozonation primarily occurs through an indirect mechanism involving hydroxyl radicals, as it is relatively resistant to direct ozone attack. nih.govresearchgate.net
| Process | Key Features | Degradation Efficiency | Reference |
| Fenton | Uses Fe²⁺ and H₂O₂ to generate •OH radicals. | Almost complete removal of this compound. | nih.gov |
| Photo-Fenton | UV light enhances the Fenton reaction. | Over 50% degradation in under 1 minute. | nih.govnih.gov |
Supercritical water oxidation (SCWO) is a process that occurs at temperatures and pressures above water's critical point (374 °C and 22.1 MPa). wikipedia.org In this state, organic compounds and oxygen become highly soluble in water, facilitating a rapid and efficient oxidation reaction. wikipedia.org This method can be used for the destruction of hazardous wastes, including pesticides like this compound. wikipedia.orggoogle.com SCWO can effectively treat high-concentration organic pesticide wastewater, breaking down the complex molecules into simpler substances. google.com
Hydrolysis is a key abiotic degradation pathway for this compound in aquatic environments. The rate of this process is significantly influenced by pH. This compound is stable in acidic and neutral conditions, but its degradation is enhanced in alkaline water. nih.govorst.eduresearchgate.net The hydrolysis follows pseudo-first-order kinetics. nih.govcapes.gov.br The main product of this compound hydrolysis is 1-[(6-chloro-3-pridinyl)methyl]-2-imidazolidone. researchgate.net Another identified degradation product is this compound-urea. researchgate.netuky.eduwisdomlib.org
| Condition | Degradation Rate | Major Products | Reference |
| Acidic/Neutral pH | Stable/Slow | - | nih.govorst.eduresearchgate.net |
| Alkaline pH | Readily hydrolysed | 1-[(6-chloro-3-pridinyl)methyl]-2-imidazolidone, this compound-urea | researchgate.netresearchgate.netuky.eduwisdomlib.org |
Photodegradation involves the breakdown of chemical compounds by light. While direct photolysis of this compound in water can be slow, the process is significantly accelerated by the presence of substances that can absorb light and produce reactive species, a process known as indirect photolysis. wisdomlib.orgoup.com These reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂·⁻), and singlet oxygen (¹O₂), play a crucial role in the degradation process. researchgate.netnih.govmdpi.com Dissolved organic matter in natural waters can act as a photosensitizer, contributing to the generation of these reactive species. researchgate.netuky.eduwisdomlib.org The photodegradation of this compound can lead to the formation of several products, including this compound desnitro and this compound urea (B33335). researchgate.netuky.eduwisdomlib.org The main reactive species responsible for the photocatalytic degradation can vary depending on the specific photocatalyst used, with holes (h⁺) and hydroxyl radicals often being key players. mdpi.comacs.org
| Reactive Species | Role in Photodegradation | Reference |
| Hydroxyl Radical (•OH) | Major oxidant in many photodegradation processes. | researchgate.netmdpi.com |
| Superoxide Anion (O₂·⁻) | Contributes to the degradation mechanism. | nih.gov |
| Photogenerated Hole (h⁺) | Main oxidative species in some photocatalytic systems. | mdpi.comacs.org |
| Singlet Oxygen (¹O₂) | Involved in indirect photolysis. | ykcs.ac.cn |
Adsorption-Based Removal Technologies
Adsorption is a widely studied physical method for removing this compound from aqueous solutions. This process involves the adhesion of this compound molecules onto the surface of a solid adsorbent material. Research has focused on developing cost-effective and efficient adsorbents, often from waste materials.
Various materials have been investigated for their capacity to adsorb this compound. Activated carbons derived from agricultural byproducts like hazelnut and walnut shells have demonstrated high removal efficiencies, reaching 93.79% and 94.72%, respectively. jwld.plresearchgate.net Biochar, a carbon-rich product of biomass pyrolysis, is another promising adsorbent. Biochar derived from eucalyptus wood chips and peanut shells has been shown to effectively adsorb this compound. mdpi.com The adsorption capacity of biochar can be influenced by the pyrolysis temperature during its production. mdpi.com
Advanced nanocomposites have also been developed for this purpose. A magnetic adsorbent composed of iron oxide (Fe₃O₄) and copper oxide (CuO) nanoparticles impregnated on activated carbon achieved 99.6% removal of this compound under optimal conditions. rsc.org Similarly, a nanohybrid of aminated reduced graphene oxide and copper ferrite (B1171679) (CuFe₂O₄/Am-rGO) showed high extraction capabilities of up to 97.8%. rsc.org Other materials like zeolite and micelle-clay complexes have also been found to be effective adsorbents. deswater.comalquds.edu
The effectiveness of adsorption is influenced by several factors, including pH, contact time, initial pesticide concentration, and temperature. jwld.plresearchgate.netnanochemres.org Kinetic studies frequently show that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption is a key step. jwld.plresearchgate.net Adsorption isotherm data often fit well with the Langmuir or Freundlich models, which describe the equilibrium distribution of adsorbate molecules between the solid and liquid phases. jwld.plresearchgate.netdeswater.com
Table 1: Performance of Various Adsorbents for this compound Removal
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Hazelnut Shell Activated Carbon (HAC) | 76.92 | 93.79 | 0.1g dose, 120 min contact time | jwld.plresearchgate.net |
| Walnut Shell Activated Carbon (WAC) | 83.33 | 94.72 | 0.1g dose, 120 min contact time | jwld.plresearchgate.net |
| Micelle-Clay Complex | 11.76 | ~100 (in column) | 5 min contact time, Flow rate 2 mL/min | deswater.comalquds.edu |
| Activated Charcoal | 126.6 | ~100 (in plant) | 3h contact time | deswater.comalquds.edu |
| CuFe₂O₄/Am-rGO Nanocomposite | Not Specified | 97.8 | pH 7, 25°C | rsc.org |
| MoO₃ Nanorod | Not Specified | Not Specified | 5mg dose, 25 min, 45°C, pH 7 | nanochemres.org |
| Eucalyptus Woodchip Biochar | 14.75 | 10.11 | 0.5 g/L dose, 6h contact time | mdpi.com |
Ultrasound-Assisted Degradation
Ultrasound-assisted degradation is an Advanced Oxidation Process (AOP) that utilizes high-frequency sound waves to break down pollutants like this compound. mdpi.com The process, known as sonolysis, generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (·OH) that can degrade complex organic molecules. mdpi.comnih.gov
Research has demonstrated that ultrasound can be an effective method for this compound degradation, though its efficiency is often enhanced when combined with other processes. nih.govscispace.comrsc.org For instance, combining ultrasound with ozonation or the Fenton process significantly accelerates this compound removal. mdpi.comnih.gov One study found that a combination of ultrasound, UV radiation, and hydrogen peroxide (H₂O₂) resulted in the complete degradation of this compound with a 79% reduction in total organic carbon (TOC). nih.gov Another study reported that using ultrasound with zero-valent metals like zinc and tin led to over 90% degradation of this compound within 30 minutes. scispace.com
The combination of ultrasound with electrocoagulation has also been shown to be more effective than electrocoagulation alone, increasing efficacy by 7% to 12%. rsc.org While effective, the primary limitation of ultrasound-assisted degradation is its energy consumption, making combined methods a more practical approach for large-scale water treatment. nih.govrsc.org
Microbial Biodegradation Mechanisms
Microbial biodegradation is a crucial and environmentally friendly process for the breakdown of this compound in soil and water. mdpi.comfrontiersin.org It relies on the metabolic activities of various microorganisms to transform the pesticide into less harmful substances. mdpi.comfrontiersin.org
Identification and Characterization of this compound-Degrading Microorganisms
Numerous microorganisms capable of degrading this compound have been isolated from contaminated environments, primarily agricultural soils. mdpi.comfrontiersin.org These microbes utilize the pesticide as a source of carbon, nitrogen, or energy, or break it down through co-metabolism. frontiersin.orgmdpi.com
A diverse range of bacterial genera has been identified with the ability to degrade this compound. mdpi.comfrontiersin.orgresearchgate.net
Bacillus sp.: Several species within this genus are effective degraders. A consortium of Bacillus aerophilus and Bacillus alkalinitrilicus was found to degrade over 90% of this compound in clay loam soil within 56 days. mdpi.com Bacillus cereus demonstrated the ability to metabolize 92% of this compound in 11 days at a neutral pH. mdpi.com Other identified species include Bacillus weihenstephanensis and Cytobacillus firmus. researchgate.netbepls.com
Pseudoxanthomonas sp.: The strain Pseudoxanthomonas indica CGMCC 6648 is noted for its rapid degradation of this compound, transforming it into metabolites like 5-hydroxy this compound and olefin this compound. mdpi.com
Rhodococcus sp.: This genus is recognized as a capable degrader of neonicotinoids. mdpi.comresearchgate.net
Stenotrophomonas sp.: Stenotrophomonas maltophilia has been shown to efficiently degrade this compound. frontiersin.org
Hymenobacter sp.: The oligotrophic strain Hymenobacter latericoloratus CGMCC 16346 was able to degrade 64.4% of a 100 mg/L this compound solution through co-metabolism. frontiersin.orgmdpi.com
Other notable bacterial degraders include strains of Klebsiella pneumoniae, Ochrobactrum sp., and Pseudomonas sp. mdpi.comjmb.or.kr
Table 2: Selected this compound-Degrading Bacterial Strains and Their Efficiency
| Bacterial Strain | Degradation Efficiency | Time | Conditions | Reference |
|---|---|---|---|---|
| Bacillus cereus | 92% | 11 days | Neutral pH | mdpi.com |
| Bacillus aerophilus & B. alkalinitrilicus | >90% | 56 days | Clay loam soil | mdpi.com |
| Hymenobacter latericoloratus | 64.4% | Not Specified | 100 mg/L in surface water | frontiersin.orgmdpi.com |
| Klebsiella pneumoniae BHC1 | 78% | 7 days | 30°C | mdpi.comfrontiersin.org |
| Ochrobactrum sp. BCL-1 | 67.67% | 48 hours | 50 mg/L, pH 8, 30°C | jmb.or.kr |
| Pseudomonas sp. PRT 52 | 46.5% | 40 hours | 0.5 mM this compound | mdpi.com |
Fungi, particularly white-rot fungi, are also significant contributors to this compound biodegradation. aloki.hu These fungi produce powerful, non-specific extracellular enzymes that can break down a wide range of complex organic pollutants. aloki.hu
White-Rot Fungi: Phanerochaete chrysosporium is a well-studied white-rot fungus that effectively degrades this compound. aloki.hursc.orgmdpi.com In one study, it degraded over 90% of this compound in both liquid and wood chip cultures within four weeks. rsc.org Research indicates that P. chrysosporium can degrade 97% of this compound, metabolizing it via N-dealkylation catalyzed by cytochrome P450 enzymes. nii.ac.jpnih.gov Another white-rot fungus, Trametes versicolor, has also been identified as a degrader, achieving 64.7% removal after 7 days in a bioreactor. csic.esnih.gov
Other Fungi: The soil fungus Aspergillus terreus has been isolated and shown to be capable of degrading this compound. mdpi.com
Biochemical Pathways of Microbial Degradation
The microbial degradation of this compound primarily proceeds through two main biochemical pathways: nitroreduction and hydroxylation. frontiersin.orgfrontiersin.orgmdpi.com Both pathways ultimately lead to the formation of more easily degradable intermediates, such as 6-chloronicotinic acid (6-CNA), which can be mineralized to carbon dioxide and water. frontiersin.orgmdpi.com
Nitroreduction Pathway: This is considered the most common and effective route for this compound bioremediation. frontiersin.org The process involves the reduction of the nitro group (-NO₂) on the imidazolidine (B613845) ring. This initial step forms intermediates like this compound-nitrosoguanidine. frontiersin.orgmdpi.comrsc.org Further reduction and cleavage can produce this compound-guanidine and eventually this compound-urea. frontiersin.orgmdpi.commdpi.com
Hydroxylation Pathway: This pathway involves the hydroxylation of the imidazolidine ring, typically at the 4- or 5-position, to form 4-hydroxy-imidacloprid or 5-hydroxy-imidacloprid. frontiersin.orgmdpi.commdpi.com The 5-hydroxy metabolite can undergo further dehydrogenation to form the olefin metabolite (olefin-imidacloprid). frontiersin.orgfrontiersin.orgmdpi.com This pathway is often associated with the action of cytochrome P450 monooxygenases. researchgate.net
Both pathways can lead to the cleavage of the molecule at the C-N bond, yielding 6-chloronicotinic acid (6-CNA), a key metabolite that is readily broken down by microorganisms. frontiersin.orgfrontiersin.orgmdpi.com
Nitro-reduction Pathways
Nitro-reduction is a significant pathway in the microbial degradation of this compound. frontiersin.orgfrontiersin.org This process involves the reduction of the nitro group (-NO2) on the imidazolidine ring. The initial step is the reduction of the nitro group to a nitroso group, forming nitrosoguanidine (B1196799). frontiersin.orgmdpi.com Further reduction can lead to the formation of this compound-guanidine and subsequently this compound-urea. igem.org Studies have identified these metabolites in various environmental samples, indicating the prevalence of this pathway. frontiersin.org For instance, the bacterial strain Klebsiella pneumoniae BCH1 has been shown to degrade this compound, producing metabolites such as nitrosoguanidine and this compound guanidine (B92328). frontiersin.org The complete removal of the nitro group can also occur, leading to the formation of desnitro-imidacloprid. scholarsresearchlibrary.com
Oxidative Cleavage and Hydroxylation Pathways
Oxidative cleavage is another primary degradation route for this compound, often occurring in both microbial and mammalian systems. orst.edu This pathway involves the breaking of the bond between the chloropyridinylmethyl group and the imidazolidine ring, leading to the formation of 6-chloronicotinic acid (6-CNA) and an imidazolidine derivative. frontiersin.orgorst.edu 6-CNA is a common metabolite that can be further degraded. frontiersin.org
Hydroxylation, the addition of a hydroxyl (-OH) group, is a key initial step in the breakdown of the imidazolidine ring. frontiersin.org This reaction typically occurs at the 4 or 5 position of the imidazolidine ring, forming 4-hydroxythis compound or 5-hydroxythis compound. frontiersin.orgresearchgate.net The bacterium Stenotrophomonas maltophilia has been identified as capable of hydroxylating this compound to 5-hydroxythis compound. nih.gov This hydroxylation step increases the polarity of the molecule, often making it more susceptible to further degradation. nih.gov Permanganate oxidation has also been shown to hydroxylate the C-H bond on the imidazole (B134444) ring, which helps in reducing the toxicity of this compound. mdpi.com
Dehydrogenation and Deamidation Reactions
Dehydrogenation, the removal of hydrogen atoms, can occur following hydroxylation. The 5-hydroxythis compound intermediate can undergo dehydrogenation to form This compound-olefin (B105727). frontiersin.org This olefinic metabolite is often more toxic than the parent compound. orst.edu The transformation of this compound to its olefin metabolite has been reported in studies involving microbial degradation. researchgate.net
Deamidation, the cleavage of an amide bond, is another potential degradation reaction. While less commonly reported for this compound itself compared to other neonicotinoids, the breakdown of the imidazolidine ring can involve hydrolytic processes that cleave C-N bonds, which is a form of deamidation. frontiersin.org This can lead to the opening of the ring structure and the formation of smaller, more readily degradable compounds.
Mineralization Processes
Mineralization is the ultimate degradation process where the organic compound is completely broken down into inorganic substances such as carbon dioxide (CO2), water (H2O), and mineral salts. frontiersin.org While some individual microbial strains can degrade this compound to various intermediates, complete mineralization often requires the synergistic action of a microbial consortium. frontiersin.orgresearchgate.net The breakdown product 6-chloronicotinic acid, for example, can be further oxidized to CO2 and H2O. frontiersin.org However, the complete mineralization of this compound in the environment can be a slow process, with its half-life varying significantly depending on environmental conditions. jmb.or.krmdpi.com Studies have shown that while significant degradation can occur, complete mineralization to CO2 may be limited, with a portion of the this compound carbon being incorporated into the microbial biomass or remaining as persistent residues. researchgate.netresearchgate.net
Enzymatic Systems Involved in Biodegradation
The biodegradation of this compound is mediated by specific enzymatic systems within microorganisms. These enzymes catalyze the various reactions described in the degradation pathways.
Cytochrome P450 Monooxygenases
Cytochrome P450 monooxygenases (CYPs) are a diverse family of enzymes known to play a crucial role in the metabolism of a wide range of xenobiotics, including insecticides like this compound. nii.ac.jpbiorxiv.org These enzymes are primarily involved in oxidative reactions, particularly hydroxylation. nii.ac.jp In the context of this compound degradation, CYPs catalyze the hydroxylation of the imidazolidine ring to form 5-hydroxythis compound. nih.gov The involvement of CYPs in this compound metabolism has been demonstrated in various organisms, including insects and fungi. frontiersin.orgnii.ac.jp For instance, the white-rot fungus Phanerodontia chrysosporium has been shown to degrade this compound, and while CYPs were initially thought to be involved, some studies suggest other enzymes may be responsible under certain nutrient conditions. rsc.orgresearchgate.net In insects, the overexpression of certain CYP genes has been linked to this compound resistance, highlighting their role in detoxification. frontiersin.org
Amidase and other Degradative Enzymes
Amidase enzymes catalyze the hydrolysis of amide bonds. While the direct action of amidase on this compound is not as extensively documented as for other neonicotinoids like acetamiprid, they are crucial in the broader context of neonicotinoid degradation. frontiersin.orgresearchgate.net For instance, amidase can hydrolyze the intermediate metabolites of other neonicotinoids, and similar mechanisms could be involved in the breakdown of the imidazolidine ring of this compound. frontiersin.orgmdpi.com The cleavage of the C-N bond in the imidazolidine ring is a key step in its degradation, and hydrolases, including amidases, are likely involved in this process. researchgate.net Other enzymes, such as xanthine (B1682287) dehydrogenase, which belongs to the aldehyde oxidase family, have been implicated in the nitro-reduction pathway of this compound in bacteria like Pseudomonas putida. igem.org
Molecular Biology of Microbial Degradation
The microbial breakdown of this compound is a complex process governed by specific genetic and enzymatic machinery. Understanding the molecular underpinnings of this degradation is crucial for developing effective bioremediation technologies. Research has focused on identifying the genes that encode degradative enzymes and using broader genomic techniques to assess the degradation potential within microbial communities.
Identification and Expression of Degradation Genes
While the complete genetic pathways for this compound degradation are still under investigation, several key genes and enzyme families have been identified as playing a critical role. csumb.edu The primary enzymes implicated belong to the cytochrome P450 monooxygenase (P450) family, which are known to be vital in the metabolism of foreign compounds. csumb.edunih.gov
Research has highlighted that genes such as CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2, which synthesize cytochrome P450 monooxygenase, are leaders in the degradation process. nih.gov In the context of insect resistance, which provides insight into metabolic pathways, the overexpression of certain P450 genes is a known mechanism. For instance, in the whitefly Bemisia tabaci, increased expression of genes from the CYP4 and CYP6 families, specifically CYP6DW4, CYP6DW5, CYP6DW6, CYP6DZ8, and CYP4CS6, has been directly linked to tolerance and metabolism of this compound. mdpi.com Knocking down these genes via RNA interference (RNAi) led to significantly higher mortality in whiteflies exposed to the insecticide, confirming their role in its detoxification. mdpi.com
Beyond cytochrome P450s, other gene families are also involved. ATP-binding cassette (ABC) transporters, for example, are enzymes known for exporting toxic molecules out of the cell and may contribute to bacterial resistance and the ability to survive in toxic environments. csumb.edu Although not fully elucidated for this compound, enzymes like nitrile hydratase have been found to degrade other neonicotinoids and are a subject of ongoing research for their potential role in this compound breakdown. csumb.edu The identification of these genes provides a foundation for understanding the molecular mechanisms of bioremediation and for potentially engineering more efficient degrading organisms. csumb.edu
Table 1: Genes and Enzymes Implicated in this compound Degradation and Resistance This table is based on available research data and may not be exhaustive.
| Gene/Enzyme Family | Specific Gene Examples | Organism/System Studied | Role in Degradation/Resistance | Reference |
|---|---|---|---|---|
| Cytochrome P450 | CYP4C71v2, CYP4C72, CYP6AY3v2 | General microbial degradation | Leading role in this compound degradation pathway. | nih.gov |
| Cytochrome P450 | CYP6CM1 | Bemisia tabaci (Whitefly) | Overexpression leads to this compound resistance. | mdpi.com |
| Cytochrome P450 | CYP6DW4, CYP6DW5, CYP6DW6 | Bemisia tabaci MED | Overexpression plays an essential role in this compound tolerance. | mdpi.com |
| Cytochrome P450 | CYP6DZ8, CYP4CS6 | Bemisia tabaci MED | Overexpression plays an essential role in this compound tolerance. | mdpi.com |
Metagenomic Approaches to Degradation Potential
Metagenomics, which involves studying genetic material recovered directly from environmental samples, offers a powerful, culture-independent method to understand the impact of this compound on soil microbial ecosystems and to uncover their degradation capabilities. icar.gov.inresearchgate.net By using techniques like 16S rRNA gene sequencing, researchers can analyze the diversity and structure of bacterial communities in contaminated versus uncontaminated soils. icar.gov.in
Studies have shown that the application of this compound can significantly alter the composition of the soil microbiome. icar.gov.innih.gov For example, a metagenomic analysis of mango orchard soil revealed that this compound treatment changed the relative abundance of various bacterial phyla, including Proteobacteria, Planctomycetes, Bacteroidetes, and Actinobacteria. icar.gov.in Such analyses can identify which microbial groups thrive in the presence of the pesticide and may therefore contain members with degradation potential. icar.gov.in
Comparative metagenomic investigations have also been employed to contrast different environments. One study revealed that agricultural soils tend to have a higher prevalence of neonicotinoid degradation genes compared to forest soils, which harbor distinct microbial communities. nih.govresearchgate.net This suggests that a history of pesticide application may select for and enrich microbial populations that have evolved the genetic capacity to break down these compounds. Predictive analysis of metabolic functions using metagenomic data can further suggest the presence of specific enzymatic pathways involved in degradation. researchgate.net This approach is crucial for tapping into the vast, uncultured microbial diversity in the environment to find novel genes and organisms for bioremediation. icar.gov.in
Bioremediation and Bioaugmentation Strategies
Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants like this compound from the environment. This can be achieved by stimulating indigenous microbial populations (biostimulation) or by introducing specific microorganisms with known degradative abilities into a contaminated site (bioaugmentation).
In-situ and Ex-situ Bioremediation Applications
Bioremediation strategies for this compound-contaminated soil and water can be applied either in-situ (at the site of contamination) or ex-situ (where contaminated material is excavated and treated elsewhere). jmb.or.kr Both approaches have shown promise, with the choice often depending on site conditions and the scale of contamination.
In-situ bioremediation involves treating the contaminated soil or water in its original place, often by introducing degrading microbes. This method is generally less disruptive and more cost-effective. A study simulating in-situ conditions in tea rhizosphere soil demonstrated the high efficacy of this approach. nih.govjmb.or.krjmb.or.kr The introduction of an indigenous this compound-degrading bacterium, Ochrobactrum sp. strain BCL-1, resulted in the degradation of 92.44% of this compound (at an initial concentration of 100 mg/g) within 20 days. nih.govjmb.or.krjmb.or.kr Similarly, soil inoculation with Tepidibacillus decaturensis led to the remediation of 85% of a 200 PPM this compound concentration in unautoclaved soil over 45 days. researchgate.net
Ex-situ applications involve removing the contaminated soil for treatment. While more costly, this allows for greater control over environmental conditions like temperature, pH, and nutrient levels to optimize degradation. In the same study that evaluated strain BCL-1, ex-situ simulations were performed using soils from cabbage, potato, and tomato fields that had no prior history of this compound application. jmb.or.krjmb.or.kr The degradation rates were lower than the in-situ trial, reaching 64.66% in cabbage soil, 54.15% in tomato soil, and 41.15% in potato soil over the same 20-day period. nih.govjmb.or.krjmb.or.kr This difference highlights the importance of microbial adaptation to the specific soil matrix and the potential advantages of using indigenous, pre-adapted strains for in-situ bioremediation.
Efficacy of Microbial Consortia in Contaminated Matrices
While single, highly efficient microbial strains are valuable, the use of microbial consortia—mixtures of different bacterial and/or fungal species—can offer enhanced degradation capabilities. mdpi.com Consortia can exhibit synergistic interactions, where different members perform sequential steps in a degradation pathway or create a more robust community that can better withstand fluctuating environmental conditions. mdpi.com
Research has shown that mixed microbial cultures can be highly effective. One study found that a mixed culture was able to degrade up to 98.7% of this compound in a water-filtered sample after 18 days. frontiersin.org Another investigation focused on a consortium of two bacterial species, Bacillus aerophilus and Bacillus alkalinitrilicus, which was particularly effective for degrading this compound in soil. mdpi.comfrontiersin.org This consortium successfully degraded 5.83 mg/kg of an applied 100 mg/kg of this compound within 56 days. nih.gov
The construction of effective consortia is a promising strategy for overcoming the limitations of single strains, such as incomplete degradation or a narrow spectrum of activity. mdpi.com For example, a consortium named SCAH, composed of five different bacterial strains (Ochrobactrum anthropic, Enterobacter sp., Acinetobacter johnsonii, Pseudomonas putida, and Stenotrophomonas maltophilia), was developed and showed significant degradation of the neonicotinoid clothianidin, achieving a 79.3% reduction in a liquid medium and 95.7% removal from contaminated soil over 45 days when nutrients were added. mdpi.com These findings demonstrate that well-designed bacterial consortia have wide application prospects for the efficient removal of neonicotinoids from agricultural soils. mdpi.com
Table 2: Performance of Microbial Consortia in this compound Degradation This table summarizes findings on the efficacy of mixed microbial cultures.
| Microbial Consortium | Constituent Genera/Species | Contaminated Matrix | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Mixed Bacterial Culture | Not specified | Water with sterile soil | 98.7% degradation | 18 days | frontiersin.org |
| Consortium N1 | Paenibacillus, Rhodococcus, Microbacterium, Kocuria, Paraburkholderia, Pseudoacidovorax, Rhodotorula (yeast) | Not specified | 60.1% degradation of this compound | Not specified | mdpi.com |
| Dual Strain Consortium | Bacillus aerophilus, Bacillus alkalinitrilicus | Soil | Degraded 5.83 mg/kg from initial 100 mg/kg | 56 days | mdpi.comnih.gov |
Metabolism and Biotransformation in Biological Systems
Metabolic Pathways in Arthropods and Non-Arthropod Invertebrates
In arthropods and other invertebrates, the metabolism of imidacloprid (B1192907) is a complex process involving several enzymatic reactions that lead to a variety of metabolites. These pathways are key to the detoxification and, in some cases, the activation of the parent compound. The metabolic similarities between insects and soil-dwelling arthropods can lead to profound toxic effects. uio.no
The primary metabolic routes for this compound in invertebrates involve oxidation and nitro-reduction. biorxiv.org Oxidation reactions typically occur on the imidazolidine (B613845) ring, while nitro-reduction targets the nitro group of the molecule. biorxiv.org In Drosophila melanogaster, oxidative metabolites are produced by the fly's own enzymes, whereas nitro-reduced metabolites are generated by microbes within the fly. biorxiv.org
Oxidative cleavage is a significant pathway, leading to the formation of 6-chloronicotinic acid. researchgate.net Another key oxidative reaction is the hydroxylation of the imidazolidine ring. frontiersin.org Conversely, nitro-reduction is a common and effective pathway for this compound bioremediation, leading to less toxic guanidine (B92328) and urea (B33335) products. frontiersin.orgresearchgate.net
Hydroxylation is a critical step in this compound metabolism, primarily occurring at the 4 or 5 position of the imidazolidine ring. inchem.org This reaction is often followed by dehydration to form the olefin metabolite. frontiersin.org In some cases, the carbon atom of the tertiary amine connected to the 6-chloro-3-pyridinylmethyl moiety serves as an active site for hydroxylation. frontiersin.org
Following initial biotransformation, conjugation reactions facilitate the excretion of metabolites. In some insects, O- and N-conjugation with glucose has been observed for metabolites like 5-hydroxy-imidacloprid and this compound-urea. biorxiv.org
The metabolism of this compound in invertebrates results in several key metabolites. mdpi.com
5-hydroxy-imidacloprid : Formed through the hydroxylation of the imidazolidine ring. orst.edunih.gov This metabolite is often considered less toxic than the parent compound in several insect species. wa.gov
Olefin-imidacloprid : This metabolite is formed via the hydroxylation of the imidazolidine ring followed by dehydration. orst.edu It has been shown to have toxicity comparable to or even greater than the parent this compound in some insects. researchgate.netnih.govwa.gov
This compound-urea : This is a product of nitro-reduction and is considered to have no insecticidal properties. researchgate.net It is a major metabolite found in both light-degraded and microbially-degraded samples. frontiersin.orgorst.edu
6-chloronicotinic acid (6-CNA) : Formed through the oxidative cleavage of the this compound molecule. orst.edunih.gov It is a common metabolite in both invertebrates and vertebrates and can be further metabolized. inchem.orgmdpi.com
Other metabolites identified in various invertebrate systems include this compound-guanidine, nitroso-imidacloprid, and 4,5-dihydroxy-imidacloprid. mdpi.comwa.gov
Interactive Table: Key Metabolites of this compound in Invertebrates
| Metabolite | Formation Pathway | Precursor Compound |
| 5-hydroxy-imidacloprid | Hydroxylation | This compound |
| Olefin-imidacloprid | Hydroxylation and Dehydration | 5-hydroxy-imidacloprid |
| This compound-urea | Nitro-reduction | This compound |
| 6-chloronicotinic acid | Oxidative Cleavage | This compound |
| This compound-guanidine | Nitro-reduction | This compound |
Detoxification enzymes play a crucial role in the metabolism of this compound and in the development of resistance in some insect populations. mdpi.com The main enzyme systems involved are:
Cytochrome P450 monooxygenases (P450s) : These enzymes are primarily responsible for the oxidative metabolism of this compound, including hydroxylation and the formation of the olefin metabolite. elifesciences.orgcabidigitallibrary.org Overexpression of certain P450 genes, like CYP6G1 in Drosophila, is linked to this compound resistance. frontiersin.org
Glutathione (B108866) S-transferases (GSTs) : GSTs are involved in the conjugation of metabolites, making them more water-soluble for excretion. mdpi.com Their activity can be induced by exposure to this compound. mdpi.com
Carboxylesterases (CarEs) : These enzymes also contribute to the detoxification process, and increased activity has been correlated with this compound resistance in some insect species. cabidigitallibrary.org
Aldehyde oxidase : This enzyme has been identified as key in the nitro-reduction pathway of this compound metabolism. researchgate.net
In some non-target aquatic invertebrates, such as Mytilus galloprovincialis, the detoxification system is less efficient, making them more susceptible to the toxic effects of neonicotinoids. mdpi.com
Metabolic Pathways in Vertebrate Organisms (Non-Human)
In non-human vertebrates, the metabolism of this compound is also a significant detoxification process, primarily occurring in the liver. The pathways share some similarities with those in invertebrates, but also exhibit key differences.
The liver is the primary site of this compound metabolism in vertebrates. orst.edunih.gov The biotransformation processes involve two main pathways:
Oxidative cleavage : This pathway breaks down this compound into 6-chloronicotinic acid and an imidazolidine derivative. The 6-chloronicotinic acid can then undergo further conjugation, for instance with glycine (B1666218) to form a hippuric acid-type conjugate, before excretion. inchem.orgorst.edu
Hydroxylation : The imidazolidine ring of this compound is hydroxylated, leading to the formation of 4-hydroxy and 5-hydroxy derivatives. inchem.orgorst.edu These can be further metabolized to the olefin derivative. orst.edu
In rats, the major metabolites found in urine are 6-chloronicotinic acid and its glycine conjugate. inchem.org Unchanged this compound, monohydroxylated metabolites, and the olefin metabolite are also present. inchem.org Studies with liver microsomes from chickens, ducks, and rats have shown the formation of hydroxylated this compound, desnitro-imidacloprid, and This compound-olefin (B105727). mdpi.com
Research on rainbow trout liver slices and microsomes also demonstrated the formation of 5-hydroxy-imidacloprid, indicating a conserved metabolic pathway across different vertebrate species. nih.gov However, another study suggested no evidence of hepatic biotransformation in trout from an in vitro study using liver S9 fractions, indicating that metabolic capacity can vary significantly among species. fao.org In goldfish, the liver and intestine are important metabolic sites, with 5-hydroxy-imidacloprid, this compound-urea, and 6-chloronicotinic acid being identified as metabolites. mdpi.com
Human cytochrome P450 isozymes, particularly CYP3A4, 2C19, and 2A6, are involved in the metabolism of neonicotinoids. researchgate.net For this compound, human liver microsomes primarily produce the 5-hydroxy metabolite. fao.org
Interactive Table: this compound Metabolism in Vertebrates
| Organism | Primary Metabolic Organ | Key Metabolites | Metabolic Pathways |
| Rat | Liver | 6-chloronicotinic acid, 5-hydroxy-imidacloprid, Olefin-imidacloprid | Oxidative cleavage, Hydroxylation |
| Chicken/Duck | Liver | Hydroxylated this compound, Desnitro-imidacloprid, this compound-olefin | Hydroxylation, Nitro-reduction |
| Rainbow Trout | Liver | 5-hydroxy-imidacloprid | Hydroxylation |
| Goldfish | Liver, Intestine | 5-hydroxy-imidacloprid, this compound-urea, 6-chloronicotinic acid | Dehydrogenation, Hydroxylation, Nitro-reduction |
Excretion Pathways and Metabolite Elimination
Once absorbed into an animal's body, this compound is metabolized, primarily in the liver, and subsequently eliminated. The primary routes of excretion are through urine and feces, with the distribution between these pathways varying among species.
In rats, elimination of this compound is rapid and extensive. Following oral administration, approximately 96% of a radiolabeled dose is excreted within 48 hours, with over 90% being eliminated in the first 24 hours. nih.gov The primary route of elimination is via the kidneys, with the ratio of excretion in urine to feces being approximately 4:1. mdpi.com Unchanged this compound accounts for a portion of the excreted compounds, particularly in the feces. nih.govresearchgate.net
The main metabolites excreted are 6-chloronicotinic acid (6-CNA) and its glycine conjugate, which are found exclusively in the urine. researchgate.net Other significant metabolites resulting from the hydroxylation of the imidazolidine ring, such as 4-hydroxy-imidacloprid, 5-hydroxy-imidacloprid, and the olefin metabolite, are eliminated in both urine and feces. nih.govresearchgate.net Minor metabolites, including a guanidine compound, have also been identified, primarily in the feces. researchgate.net
In dogs, oral administration of this compound also leads to metabolism by the liver and elimination through both urine (70-80%) and feces (20-30%). orst.edu In laying hens, this compound was metabolized predominantly to 5-hydroxy-imidacloprid and this compound-olefin. researchgate.net Studies in rainbow trout showed that renal (urine) clearance was a significant route of elimination for the parent compound. elifesciences.org
Table 1: Excretion of this compound in Various Animal Species This table is interactive. Click on the headers to sort.
| Species | Primary Excretion Route | Urine to Feces Ratio | Key Excreted Metabolites | Reference |
|---|---|---|---|---|
| Rat | Urine | ~4:1 | 6-chloronicotinic acid, 6-CNA glycine conjugate, 5-hydroxy-imidacloprid, Olefin metabolite | mdpi.comresearchgate.net |
| Dog | Urine | 70-80% Urine | Not specified in detail | orst.edu |
| Laying Hen | Not specified | Not specified | 5-hydroxy-imidacloprid, this compound-olefin | researchgate.net |
| Rainbow Trout | Renal (Urine) | Not applicable | Parent this compound | elifesciences.org |
Metabolism in Plants
As a systemic insecticide, this compound is taken up by plants from the soil through the roots and translocated upwards via the xylem to the stems, leaves, and flowers. nih.gov During and after this translocation, it undergoes significant metabolism through several key pathways. nih.govmdpi.com The metabolic pattern is generally consistent across different plant species, including crops like rice, maize, potatoes, and tomatoes. researchgate.net Three principal metabolic routes have been identified. nih.gov
Hydroxylation of Imidazolidine Ring
One of the primary metabolic transformations in plants is the hydroxylation of the imidazolidine ring. nih.govresearchgate.net This reaction leads to the formation of monohydroxylated metabolites, specifically 4-hydroxy-imidacloprid and 5-hydroxy-imidacloprid. nih.gov These hydroxy metabolites can be further transformed by the elimination of a water molecule to create an unsaturated metabolite known as the this compound-olefin. nih.govnih.gov In some plants, such as hemlock trees, this compound is first metabolized into 5-hydroxy-imidacloprid, which is then further converted into this compound-olefin. nih.gov
Nitro-group Reduction and Guanidine Formation
A second major pathway involves the chemical reduction of the nitro group (-NO2) on the imidazolidine ring. nih.govresearchgate.net This process initially forms a nitrosimine intermediate (1-(6-chloro-3-pyridylmethyl)-N-nitroso(imidazolidin-2-ylidene)amine). nih.govelifesciences.org Subsequently, this intermediate can lose the nitroso group (NO) to form a guanidine metabolite (this compound-guanidine). nih.govelifesciences.org Further degradation can lead to the formation of this compound-urea. biorxiv.org
Oxidative Cleavage of Methylene (B1212753) Bridge
The third significant metabolic route is the oxidative cleavage of the methylene bridge that connects the chloropyridinyl ring and the imidazolidine ring. nih.govresearchgate.net This cleavage results in the formation of 6-chloropicolyl alcohol, which is then rapidly oxidized to the main terminal metabolite, 6-chloronicotinic acid (6-CNA). nih.govresearchgate.net
Metabolite Profiles in Different Plant Tissues
The distribution of this compound and its metabolites varies across different plant tissues. Due to its mobility in the xylem, the parent compound and its metabolites are primarily translocated to the shoots and leaves, with lower concentrations found in roots and fruits. nih.gov
In a study on banana plants, eight different metabolites were identified in the leaves, arising from all three major metabolic pathways. orst.edu Fewer metabolites were detected in the fruits. orst.edu In rapeseed, this compound-olefin was prevalent in the green plant tissues but was not detected in the roots, whereas this compound-urea was found in both soil and plant tissues. tamu.edu
Residues have also been detected in floral resources. In squash plants treated with this compound, the parent compound and its metabolites, including 5-hydroxy-imidacloprid and this compound-urea, were found in nectar and pollen. nih.gov Similarly, in citrus trees, this compound, this compound-olefin, and 5-hydroxy-imidacloprid were detected in both nectar and pollen. elifesciences.org In some sunflower studies, only the parent this compound was found in nectar and pollen, while in others, the metabolite 6-chloronicotinic acid was also detected. researchgate.net
Table 2: this compound Metabolites in Various Plant Tissues This table is interactive. Click on the headers to sort.
| Plant | Tissue | Detected Metabolites | Reference |
|---|---|---|---|
| Banana | Leaves, Fruit | 4/5-hydroxy-imidacloprid, this compound-olefin, 6-CNA | orst.edu |
| Rapeseed | Green Tissue, Roots | This compound-olefin, this compound-urea | tamu.edu |
| Squash | Nectar, Pollen | 5-hydroxy-imidacloprid, this compound-urea | nih.gov |
| Citrus | Nectar, Pollen | This compound-olefin, 5-hydroxy-imidacloprid | elifesciences.org |
| Sunflower | Nectar, Pollen | 6-chloronicotinic acid | researchgate.net |
Comparative Metabolomics across Organisms
The metabolic fate of this compound shows notable differences and similarities across various classes of organisms, including mammals, birds, fish, insects, and plants. These differences often underpin the compound's selective toxicity.
Mammals vs. Plants: In both mammals (like rats) and plants, two primary metabolic pathways are shared: hydroxylation of the imidazolidine ring and oxidative cleavage to form 6-chloronicotinic acid (6-CNA). nih.govresearchgate.net However, the subsequent steps differ. In rats, 6-CNA is primarily conjugated with glycine and excreted in the urine. researchgate.net In plants, 6-CNA can be further processed or stored. nih.gov
Vertebrates (Mammals, Birds, Fish): While mammals and birds exhibit robust metabolism, the efficiency and primary pathways can differ. A study comparing chicken, duck, and rat liver microsomes found that all three could produce hydroxylated metabolites, the olefin metabolite, and desnitro-imidacloprid. mdpi.com However, the intrinsic clearance and formation of certain metabolites varied; for instance, ducks showed the highest formation of desnitro-imidacloprid, a metabolite considered more toxic to mammals than the parent compound. mdpi.com In contrast, some fish species show very limited biotransformation. Studies with rainbow trout liver fractions indicated no significant hepatic metabolism of this compound. elifesciences.org In goldfish, however, metabolites like 5-hydroxy-IMI, IMI-urea, and 6-chloronicotinic acid were detected, suggesting hepatic metabolism does occur in this species. researchgate.net
Invertebrates vs. Vertebrates: The metabolic pathways in insects can differ significantly from vertebrates, contributing to the insecticide's selectivity. In insects such as houseflies, bees, and termites, hydroxylation to 4-hydroxy- and 5-hydroxy-imidacloprid and the formation of the olefin metabolite are major pathways. nih.govresearchgate.net Critically, the olefin metabolite is often more toxic to insects like honeybees than the parent this compound. Furthermore, in some aquatic invertebrates like the mayfly Cloeon dipterum, this compound is readily biotransformed into the toxic olefin metabolite, which the organism can hardly eliminate, leading to accumulation and time-cumulative toxicity. nih.gov In contrast, the binding affinity of this compound to vertebrate nicotinic acetylcholine (B1216132) receptors is much lower, and a well-developed blood-brain barrier in vertebrates limits its access to the central nervous system. orst.edu
Plants vs. Insects: The metabolites produced in plants can have significant implications for insects that feed on them. Three plant metabolites—the imidazolidine derivative, the olefin metabolite, and the nitroso-derivative—were found to be more toxic to aphids than this compound itself. orst.edu This demonstrates that plant metabolism can activate the compound, increasing its insecticidal potency within the plant tissues.
Shared and Divergent Metabolic Fates
The biotransformation of this compound follows several key pathways that are shared across different organisms, albeit with quantitative and sometimes qualitative differences. The main routes of metabolism include the hydroxylation of the imidazolidine ring, oxidative cleavage of the methylene bridge, and reduction of the nitro group. inchem.orgresearchgate.net
In insects , such as the honeybee (Apis mellifera) and the fruit fly (Drosophila melanogaster), this compound is rapidly metabolized. nih.govnih.gov A primary pathway is the hydroxylation of the imidazolidine ring to form 4-hydroxythis compound and 5-hydroxythis compound. nih.gov These hydroxylated metabolites can be more toxic than the parent compound. nih.gov For instance, in Drosophila melanogaster strains overexpressing the CYP6G1 enzyme, this compound is extensively metabolized to 4-hydroxythis compound and 5-hydroxythis compound. nih.gov Another significant metabolite in insects is the olefin derivative, formed after hydroxylation. nih.gov
In mammals , including rats and poultry, the metabolism of this compound also proceeds through hydroxylation and oxidative cleavage. inchem.orgorst.edumdpi.com The liver is the primary site of metabolism. orst.edu Two major pathways have been identified in mammals. orst.edu The first involves the hydroxylation of the imidazolidine ring, producing 4-hydroxy and 5-hydroxy derivatives. orst.eduepa.gov The second pathway is the oxidative cleavage of the molecule, which yields 6-chloronicotinic acid (6-CNA). inchem.orgorst.edu This is then often conjugated with glycine to form a hippuric acid-type conjugate, which is excreted in the urine. inchem.org Unlike in some insects, the olefin metabolite is also formed in mammals. inchem.org A key divergence is the nitro-reduction pathway, which leads to the formation of metabolites like desnitro-imidacloprid. mdpi.comescholarship.org This pathway is mediated by aldehyde oxidase (AOX) in mammals and is considered a significant detoxification route. escholarship.org Studies in poultry (chickens and ducks) have shown the formation of hydroxylated this compound, desnitro-imidacloprid, and this compound-olefin. mdpi.com Notably, ducks showed a higher capacity for forming desnitro-imidacloprid, suggesting a greater susceptibility to its potential toxicity. mdpi.com
In plants , this compound is systemic and is translocated within the xylem. researchgate.net The metabolic pathways are generally consistent across different plant species. researchgate.net Three main routes are observed:
Hydroxylation of the imidazolidine ring to form mono- and dihydroxy metabolites, followed by the elimination of water to create the olefin metabolite. researchgate.net
Reduction of the nitro group to a nitrosimine, which is then further transformed into a guanidine metabolite. researchgate.net
Oxidative cleavage at the methylene bridge, producing 6-chloropicolyl alcohol, which is subsequently oxidized to 6-chloronicotinic acid. researchgate.net
Microbial degradation of this compound in soil and water involves both oxidation and nitro-reduction as major pathways. frontiersin.org Various microorganisms, including species of Pseudomonas, Bacillus, and Aspergillus, can degrade this compound. frontiersin.orgnih.gov Common metabolites found in soil include this compound urea, 6-chloronicotinic acid, 5-hydroxythis compound, and the olefin metabolite. frontiersin.org The nitro-reduction pathway is a common and effective route for bioremediation. frontiersin.org Some bacteria, like Pseudomonas putida, can metabolize this compound to both 5-hydroxythis compound and nitroso-imidacloprid. acs.org
A significant point of divergence is the formation of the nitroso metabolite. This metabolite was identified in plants but not in studies on rats. inchem.org The selective toxicity of this compound between insects and mammals is largely attributed to the much stronger binding affinity of the parent compound to insect nicotinic acetylcholine receptors compared to mammalian receptors. inchem.orgwikipedia.org However, some metabolites, such as desnitro-imidacloprid, can exhibit higher toxicity to mammals than the original compound. mdpi.comnih.gov
The metabolic pathways in fish, such as rainbow trout, appear to be less efficient. In vitro studies using rat and rainbow trout liver microsomes showed that both species produced 5-hydroxy-imidacloprid, but there was no evidence of significant hepatic biotransformation in trout, suggesting a potential for accumulation. nih.govboerenlandvogels.nl
Interactive Data Table: Major this compound Metabolites in Different Biological Systems
| Biological System | Primary Metabolic Pathways | Major Metabolites | Reference |
| Insects (Apis mellifera, Drosophila melanogaster) | Hydroxylation | 4-hydroxythis compound, 5-hydroxythis compound, this compound-olefin | nih.gov, nih.gov |
| Mammals (Rats, Poultry) | Hydroxylation, Oxidative Cleavage, Nitro-reduction | 4-hydroxythis compound, 5-hydroxythis compound, 6-chloronicotinic acid, Desnitro-imidacloprid, this compound-olefin | inchem.org, orst.edu, mdpi.com |
| Plants | Hydroxylation, Nitro-reduction, Oxidative Cleavage | Hydroxy-imidacloprids, this compound-olefin, Guanidine metabolite, 6-chloronicotinic acid, Nitroso metabolite | researchgate.net |
| Microorganisms (Pseudomonas, Bacillus) | Oxidation, Nitro-reduction | This compound urea, 6-chloronicotinic acid, 5-hydroxythis compound, this compound-olefin, Nitroso-imidacloprid | frontiersin.org, acs.org |
| Fish (Rainbow Trout) | Hydroxylation (limited) | 5-hydroxy-imidacloprid | nih.gov |
Ecotoxicological Impacts on Non Target Organisms
Effects on Pollinator Species (e.g., Apis mellifera, Bumblebees)
Pollinators such as the European honeybee (Apis mellifera) and various bumblebee species (Bombus spp.) are exposed to imidacloprid (B1192907) through contaminated nectar and pollen from treated plants. nshemlock.cafrontiersin.org Research indicates that even at sublethal, field-realistic concentrations, this compound can induce a range of detrimental effects that compromise individual health and colony viability. nshemlock.cafrontiersin.org
Sublethal exposure to this compound significantly impairs the foraging capabilities and navigational skills of bees. mdpi.com Foragers exposed to the insecticide exhibit reduced foraging activity and are less efficient at collecting pollen and nectar. mdpi.complos.org Studies on Apis cerana showed that bees consuming nectar with this compound collected significantly less food compared to control bees. plos.org Specifically, 23% fewer foragers returned to collect nectar containing 40 µg/L of this compound, and those that did return collected 63% less nectar. plos.org
This compound also disrupts the homing ability of foragers, leading to a higher probability of failing to return to the hive. nshemlock.caresearchgate.net This is likely due to deficits in navigation and orientation. nshemlock.camdpi.com Treated foragers may display abnormal behaviors such as trembling, tumbling, and restlessness, which interfere with their ability to fly and navigate. researchgate.net Furthermore, research has shown that bumblebees treated with this compound have reduced foraging motivation, visiting fewer flowers and being slower to initiate foraging trips. royalsocietypublishing.org
Cognitive functions essential for foraging, such as learning and memory, are negatively affected by this compound. nshemlock.cabiologists.com The insecticide impairs olfactory-associated learning, which is crucial for bees to associate floral scents with food rewards. mdpi.comnih.gov Chronic exposure to a sublethal concentration of this compound was found to reduce short-term aversive learning by 87% and memory retention by 85% in honeybees. biologists.com This impairment hinders their ability to learn to avoid predators or dangerous foraging sites. biologists.com
The neurological basis for these cognitive deficits includes a reduction in synaptic density in the mushroom bodies of the bee brain, a region critical for processing olfactory and visual information. frontiersin.orgnih.gov Exposure during the larval stage can lead to permanent impairment of olfaction-related learning behavior in adult bees. frontiersin.org
This compound exposure can also disrupt a colony's ability to thermoregulate. plos.orgpsu.edu Effective temperature control is vital for the development of healthy brood. psu.edu Studies have shown that exposed bumblebee and honeybee colonies experience difficulties maintaining a stable internal hive temperature, particularly at night, which can negatively affect brood rearing. plos.orgpsu.edu Research on bumblebees has demonstrated that this compound consistently affects foraging, which in turn reduces colony growth and the production of brood. frontiersin.org
Summary of Sublethal Effects on Honeybee Colonies
| This compound Concentration (in syrup) | Observed Effect on Colony | Source |
|---|---|---|
| 5 ppb | Less capped brood compared to control colonies. | plos.orgnih.gov |
| 20 ppb | Reduced brood production compared to controls. | plos.org |
| 100 ppb | Significantly lower adult bee populations, smaller brood surface area, and reduced temperature control. | plos.orgnih.gov |
At the molecular level, this compound exposure triggers a variety of physiological stress responses in bees. mdpi.com Studies have identified changes in the expression of genes related to detoxification, immune response, and metabolism. mdpi.complos.org For example, increased expression of detoxification genes, such as those encoding Cytochrome P450 monooxygenases (e.g., CYP9Q3), has been observed in bees exposed to this compound in field settings. plos.org
Conversely, bees exposed in laboratory conditions have shown general immunosuppression. plos.org In field experiments, however, an immune stimulation was noted at later time points, with genes like abaecin (B1167496) being up-regulated at higher concentrations. plos.org this compound also affects the nervous system by inhibiting acetylcholinesterase (AChE) activity and altering the expression of acetylcholine (B1216132) receptor genes, leading to neurotoxicity. elifesciences.orgelifesciences.org Furthermore, exposure can disrupt energy metabolism by inhibiting the expression of genes involved in mitochondrial oxidative phosphorylation and glycolysis, resulting in reduced ATP levels in larvae. elifesciences.orgelifesciences.org Physiologically, these molecular changes can manifest as decreased size of the hypopharyngeal glands in nurse bees, which are crucial for producing royal jelly. nih.govplos.org
Molecular and Physiological Responses in Bees to this compound
| Response Category | Specific Gene/Enzyme/Process | Observed Effect | Source |
|---|---|---|---|
| Detoxification | CYP9Q3 | Increased expression | plos.org |
| P450 enzymes | Decreased activity | researchgate.net | |
| Immune Response | Abaecin | Up-regulated (field); Down-regulated (lab) | plos.org |
| Neurotoxicity | Acetylcholinesterase (AChE) | Inhibited activity | elifesciences.org |
| Alph2 (Acetylcholine receptor gene) | Increased expression | elifesciences.org | |
| Energy Metabolism | Mitochondrial oxidative phosphorylation | Inhibited gene expression, leading to reduced ATP | elifesciences.orgelifesciences.org |
Impacts on Aquatic Invertebrates
This compound's high water solubility and persistence contribute to its presence in surface waters through runoff and leaching, posing a significant risk to aquatic ecosystems. raco.catresearchgate.net Aquatic invertebrates exhibit a wide range of sensitivities to this compound, with some insect taxa being particularly vulnerable. mdpi.comresearchgate.net
Mayflies (Ephemeroptera): Mayfly nymphs are among the most sensitive aquatic organisms to this compound. mdpi.comnih.gov They exhibit high sensitivity to both acute and chronic exposures. nih.govoup.com Studies have reported 28-day EC10 values (the concentration affecting 10% of the population) as low as 0.03 µg/L. nih.gov Chronic toxicity is a significant concern, with long-term exposure leading to mortality and immobility at very low concentrations. mdpi.comnih.govpesticideimpacts.org The acute toxicity of this compound is also much higher for the summer generation of mayflies compared to the winter generation. nih.gov
Daphnia magna : This cladoceran crustacean is considered relatively tolerant to acute, short-term exposure to this compound, with a reported 96-hour LC50 of 8.47 mg/L (8,470 µg/L). nih.govacs.org However, studies reveal that Daphnia magna experiences significant delayed and carry-over toxicity under repeated pulse exposures. nih.govacs.orgresearchgate.net While the organism can depurate the chemical from its soft tissues relatively quickly, slow recovery from the damage it causes enhances toxicity over time. nih.govresearchgate.net Factors such as poor food quality can increase the sensitivity of D. magna to this compound, leading to reduced survival and growth rates. researchgate.netnih.gov
Mysid shrimp (Americamysis bahia): Mysid shrimp are highly sensitive to chronic this compound exposure. wikipedia.orgpurdue.edu Research indicates that growth can be impaired at concentrations as low as 0.163 µg/L. beyondpesticides.org The chronic no-observed-adverse-effect concentration (NOAEC) for mysid shrimp has been reported as low as 0.06 ng/L (0.00006 µg/L). wikipedia.org
Brown shrimp (Farfantepenaeus aztecus): Juvenile brown shrimp experience both lethal and sublethal effects from this compound exposure. plos.orgnih.gov While less acutely lethal than some other pesticides, this compound causes significant sublethal effects, including reduced growth and delayed molting. plos.orgnih.govprolekare.cz Survivorship of juvenile brown shrimp decreased significantly at concentrations of 15.0 µg/L and higher. plos.orgplos.org
Toxicity of this compound to Select Aquatic Invertebrates
| Organism | Endpoint | Value | Source |
|---|---|---|---|
| Mayfly (Cloeon dipterum) | 96-h EC50 (immobilization) | 1.02 µg/L | pesticideimpacts.org |
| Mayfly (various) | 28-d EC10 (chronic) | ~0.03 µg/L | nih.gov |
| Daphnia magna | 96-h LC50 | 8,470 µg/L | nih.govacs.org |
| Mysid shrimp (A. bahia) | Growth impairment | 0.163 µg/L | beyondpesticides.org |
| Brown shrimp (F. aztecus) | Survivorship decline | Significant at ≥15.0 µg/L | plos.orgplos.org |
Sublethal Effects on Development, Growth, and Reproduction
Research has demonstrated that this compound can cause delays in molting, a critical developmental process for many aquatic invertebrates. beyondpesticides.org For instance, studies on brown shrimp and zebrafish have indicated that exposure to this compound can lead to a delay in dehulling, which is the shedding of the exoskeleton. nih.govresearchgate.net This delay can make the organisms more vulnerable to predation and other environmental stressors.
Growth reduction is another significant sublethal effect of this compound. Chronic low-level exposure to this insecticide has been found to reduce the growth of aquatic invertebrates such as Chironomus tentans. nih.govnih.gov In a 10-day study, the growth of C. tentans larvae was significantly reduced at an this compound concentration of 3.57 µg/L. nih.gov Similarly, exposure to this compound has been shown to impair the growth of the amphipod Hyalella azteca. nih.gov
Furthermore, this compound can adversely affect the reproductive success of aquatic invertebrates. For example, in a study on the water flea Ceriodaphnia dubia, a concentration of 0.3 ppb of this compound resulted in a 19% reduction in the population compared to the control group. walshmedicalmedia.com This concentration is notably below the environmental concentration of 17.4 ppb anticipated by the United States Environmental Protection Agency (EPA). walshmedicalmedia.com Sublethal exposures to this compound have also been shown to reduce fecundity rates in Chironomus dilutus. researchgate.net
Table 1: Sublethal Effects of this compound on Aquatic Invertebrates
| Species | Effect | Finding | Citation |
|---|---|---|---|
| Chironomus tentans | Growth Reduction | Larval growth significantly reduced at 3.57 µg/L after 10 days of constant exposure. | nih.gov |
| Hyalella azteca | Growth Reduction | Day 10 and 28 constant exposure EC25s (dry weight) were 6.22 and 8.72 µg/L, respectively. | nih.gov |
| Ceriodaphnia dubia | Population Reduction | A concentration of 0.3 ppb resulted in a 19% population reduction. | walshmedicalmedia.com |
| Brown Shrimp & Zebrafish | Dehulling Delay | Sublethal effects observed in the natural environment. | nih.govresearchgate.net |
| Chironomus dilutus | Reduced Fecundity | Acute sublethal exposures led to reduced fecundity rates. | researchgate.net |
Community-Level Effects in Aquatic Ecosystems
The sublethal and lethal effects of this compound on individual organisms can cascade to affect the entire aquatic community structure. Field mesocosm studies have revealed that communities of zooplankton, benthic organisms, nekton, and neuston exposed to this compound were significantly less abundant than untreated controls. nih.gov Reductions in the abundance of aquatic insects become apparent when this compound concentrations in water are above 1 or 2 μg/L. frontiersin.org
Long-term studies have shown that even single-pulse contaminations with neonicotinoids can lead to lasting alterations in aquatic invertebrate community structures. nih.gov In Dutch surface waters, a strong link was observed between this compound levels exceeding standards and a reduced abundance of aquatic insects like dragonflies, mayflies, and non-biting midges, as well as snails and crustaceans. uu.nl On average, these locations had three times fewer invertebrates than waters that met the standard. uu.nl
Mesocosm experiments in Japan, conducted over four years, demonstrated that this compound treatments led to average reductions of 46–62% among plankton, neuston, nekton, and benthos communities. frontiersin.org The specific taxa affected varied from year to year, with ostracods, mayflies, and snails showing the greatest impacts, followed by chironomids, dragonflies, and damselflies. frontiersin.org Interestingly, while many populations declined, some more tolerant taxa, such as waterfleas and certain Diptera larvae, increased in number, likely due to the niche vacuum created. frontiersin.org
These shifts in community structure can disrupt trophic relationships and essential ecosystem functions. For example, this compound can reduce the litter decomposition carried out by detritivores like stoneflies and crane flies, likely due to feeding inhibition. frontiersin.org Such changes highlight the broad and complex impacts of this compound on aquatic ecosystems.
Effects on Soil Organisms
This compound's impact extends beyond aquatic environments to terrestrial ecosystems, particularly affecting soil organisms that are crucial for soil health and fertility.
Toxicity to Earthworms (e.g., Eisenia fetida) and Soil Microarthropods
Earthworms, as key "ecosystem engineers," are particularly vulnerable to this compound contamination. Studies on Eisenia fetida have revealed a range of toxic effects. The median lethal concentration (LC50) of this compound for E. fetida has been reported as 3.05 mg/kg. farmlandbirds.netnih.gov Even at low, non-lethal concentrations, this compound can cause a variety of adverse effects, including protrusion of the clitellum, blackening, leakage of coelomic fluid, and dark body pigmentation. en.dp.ua
Reproductively, this compound has been shown to cause significant deformation of sperm in E. fetida at concentrations higher than 0.5 mg/kg of dry soil. nih.gov It also reduces the average number and size of cocoons and hatching success. en.dp.ua At a concentration of 2.0 mg/kg, this compound can reduce the fecundity of E. fetida by 84.0%. farmlandbirds.net
This compound also poses a risk to soil microarthropods. While some field studies have found no significant difference in the abundance or diversity of soil microarthropod communities after this compound application, others have observed negative correlations between this compound concentrations in the soil and the abundance of Collembola, Oribatid, and Mesostigmatid mites. cdnsciencepub.comresearchgate.net The application of this compound has been shown to suppress key invertebrate decomposers for up to four months following application. cornell.edu
**Table 2: Toxicity of this compound to *Eisenia fetida***
| Parameter | Value | Citation |
|---|---|---|
| LC50 (Median Lethal Concentration) | 3.05 mg/kg | farmlandbirds.netnih.gov |
| EC50 (Median number of hatched cocoons) | 0.92 mg/kg | nih.gov |
| Lowest Observed Effect Concentration (Hatchability) | 0.02 mg/kg | nih.gov |
| Lowest Observed Effect Concentration (Growth) | 0.5 mg/kg | nih.gov |
| Lowest Observed Effect Concentration (AChE activity) | 0.1 mg/kg | nih.gov |
| Lowest Observed Effect Concentration (DNA damage) | 0.5 mg/kg | nih.gov |
| Sperm Deformity Induction | >0.5 mg/kg dry soil | nih.gov |
| Fecundity Reduction | 84.0% at 2.0 mg/kg | farmlandbirds.net |
Alterations in Burrowing and Feeding Behaviors
Sublethal concentrations of this compound can significantly alter the behavior of earthworms. Studies using 2D terraria have shown that earthworm species like Aporrectodea nocturna and Allolobophora icterica exhibit changes in their burrowing dynamics when exposed to this compound. researchgate.netnih.gov For instance, A. icterica almost ceased burrowing after 24 hours of exposure, while A. nocturna burrowed continuously but at a significantly lower rate compared to controls. researchgate.netnih.gov In both species, the burrow systems were consistently shallower in the presence of this compound. researchgate.netnih.gov
This compound has also been observed to cause a stereotypical escape reflex behavior in E. fetida at a concentration of 1.32 mg/kg. en.dp.ua Furthermore, this insecticide can inhibit the feeding of detritivores like Eisenia fetida. frontiersin.org These behavioral changes can have profound implications for the roles these organisms play in the soil ecosystem.
Consequences for Soil Ecosystem Services (e.g., decomposition, macropore formation)
The alterations in earthworm behavior due to this compound exposure have direct consequences for vital soil ecosystem services. The changes in burrowing paths and feeding behaviors of earthworms can lead to decreased macropore formation and reduced decomposition services in soils. etsu.edu Macropores created by earthworms are essential for water infiltration, aeration, and root growth. A reduction in these channels can negatively impact soil structure and hydrology.
Similarly, the inhibition of feeding by detritivores like earthworms can slow down the breakdown of organic matter, a critical process for nutrient cycling and maintaining soil fertility. nih.gov The potential for this compound residues in leaf litter to interfere with microbial decomposition further highlights the risk to organic matter dynamics in soils. nih.gov The suppression of beneficial soil microbes and invertebrate decomposers can lead to a loss of unique ecological functions and a subsequent decline in ecosystem services. cornell.edu
Impacts on Aquatic Vertebrates (Non-Human, e.g., Goldfish, Zebrafish, Danio rerio)
This compound also poses a threat to non-human aquatic vertebrates. While generally considered less toxic to vertebrates than to insects, studies have demonstrated a range of adverse effects on fish species. nih.gov
Exposure to this compound has been shown to cause developmental issues in fish. In Japanese medaka (Oryzias latipes) fry, deformities were observed at doses over 1.1 μg/L of this compound, suggesting that fry may be more vulnerable than embryos. walshmedicalmedia.com A comparative study found that this compound caused more severe sublethal effects in Japanese medaka than in zebrafish (Danio rerio), with deformities, lesions, and reduced growth being prominent impacts in medaka. researchgate.net In zebrafish, this compound exposure has been linked to impaired body length and increased embryo mortality in a dose-dependent manner. biorxiv.org
Chronic exposure to low concentrations of this compound can lead to various physiological and behavioral changes in fish. In zebrafish, 90-day exposure to concentrations of 10, 100, and 500 μg/L resulted in inhibited growth and significantly higher blood glucose levels. bohrium.com This suggests that this compound can induce glycometabolic disorders in fish. bohrium.com Furthermore, this compound exposure has been shown to induce intestinal injury and oxidative stress in the gut of adult zebrafish. researchgate.net
Behavioral alterations have also been documented. This compound can affect the visual behavior of adult zebrafish by altering the expression of genes related to vision and neurotransmitter metabolism. nih.gov In goldfish (Carassius auratus), long-term exposure to a sublethal concentration of this compound led to alterations in biochemical and hematological parameters. researchgate.net The liver and kidneys are reported to be the organs most affected by this compound in the neotropical fish Prochilodus lineatus. nih.gov
Table 3: Impacts of this compound on Aquatic Vertebrates
| Species | Effect | Finding | Citation |
|---|---|---|---|
| Japanese medaka (Oryzias latipes) | Deformities, Lesions, Reduced Growth | Effects were much stronger in medaka compared to zebrafish. | researchgate.net |
| Zebrafish (Danio rerio) | Impaired Body Length, Increased Embryo Mortality | Dose-dependent correlation observed. | biorxiv.org |
| Zebrafish (Danio rerio) | Inhibited Growth, Glycometabolic Disorder | Observed after 90-day exposure to 10, 100, and 500 μg/L. | bohrium.com |
| Zebrafish (Danio rerio) | Intestinal Injury, Oxidative Stress | Induced in the gut of adult zebrafish. | researchgate.net |
| Zebrafish (Danio rerio) | Altered Visual Behavior | Mediated by changes in opsin and phototransduction genes. | nih.gov |
| Goldfish (Carassius auratus) | Altered Biochemical and Hematological Parameters | Observed after long-term exposure to a sublethal concentration. | researchgate.net |
| Prochilodus lineatus | Organ Damage | Liver and kidneys were the most affected organs. | nih.gov |
Tissue Accumulation and Distribution of this compound and Metabolites
This compound and its metabolites have been shown to accumulate in various tissues of non-target organisms, with distribution patterns varying by species and the tissue type.
In fish, this compound is absorbed and distributed to several organs. A study on goldfish (Carassius auratus) revealed that after short-term exposure, the highest concentration of this compound was found in the liver, followed by the intestine, muscle, gills, gonads, and brain. nih.gov Upon transfer to clean water, the concentrations of this compound and its metabolites decreased in all tissues. nih.gov In the freshwater cichlid (Australoheros facetus), this compound was detected in the liver, gills, gut, muscle, brain, and blood. conicet.gov.arresearchgate.net Concentrations in the liver, gills, gut, and muscle were higher after 48 hours of exposure compared to 24 hours, while levels in the brain and blood remained similar at both time points. conicet.gov.ar The highest concentrations were found in the gut and liver. conicet.gov.ar
The metabolites of this compound also show specific distribution patterns. In goldfish, the primary metabolites detected were this compound-urea, 6-chloronicotinic acid, and 5-hydroxy-imidacloprid. nih.gov In the brain, 5-hydroxy-imidacloprid and this compound-urea were the most abundant metabolites. nih.gov The liver of goldfish also accumulated these metabolites, with 5-hydroxy-imidacloprid and this compound-urea showing the highest concentrations. nih.gov
Aquatic invertebrates also accumulate this compound. Studies on species like Chironomus dilutus, Lumbriculus variegatus, Hyalella azteca, and Daphnia magna have shown varying levels of bioaccumulation. nih.govacs.org A two-compartmental toxicokinetic model was necessary to accurately describe the uptake and slow elimination of this compound in several of these invertebrate species. nih.govacs.org In the Sydney rock oyster, this compound can be absorbed and distributed to metabolically active tissues such as the adductor gills and digestive glands. nih.gov
Amphibians are also susceptible to this compound accumulation. This compound has been detected in the brains of Northern Leopard frogs (Rana pipiens), indicating its ability to cross the blood-brain barrier in these animals. nsf.gov Furthermore, the metabolite This compound-olefin (B105727) was also found in the brain tissue. nsf.gov A study on Desmognathus salamanders detected this compound in a significant portion of the individuals sampled from streams adjacent to treated hemlock stands. usgs.gov Benthic macroinvertebrates in the same streams also showed accumulation of this compound and its metabolites, this compound-urea and this compound-olefin. usgs.gov
The following table provides a summary of this compound and its metabolites' accumulation in various non-target organisms:
| Organism | Tissue/Organ | Detected Compounds | Key Findings |
| Goldfish (Carassius auratus) | Liver, Intestine, Muscle, Gills, Gonads, Brain | This compound, 5-hydroxy-imidacloprid, this compound-urea, 6-chloronicotinic acid | Highest this compound concentration in the liver. Metabolites also accumulate, particularly in the liver and brain. nih.gov |
| Freshwater Cichlid (Australoheros facetus) | Liver, Gills, Gut, Muscle, Brain, Blood | This compound | Highest concentrations found in the gut and liver. conicet.gov.ar |
| Northern Leopard Frog (Rana pipiens) | Brain | This compound, this compound-olefin | Demonstrates the ability of this compound and its metabolite to cross the blood-brain barrier. nsf.gov |
| Desmognathus Salamanders | Whole body | This compound | Detected in salamanders from streams near treated areas. usgs.gov |
| Benthic Macroinvertebrates | Whole body | This compound, this compound-urea, this compound-olefin | Accumulation observed in invertebrates from streams receiving runoff from treated areas. usgs.gov |
| Sydney Rock Oyster | Adductor Gills, Digestive Glands | This compound | Distribution to metabolically active tissues. nih.gov |
Sublethal Effects on Growth and Development
Exposure to sublethal concentrations of this compound can lead to a range of adverse effects on the growth and development of non-target organisms.
In aquatic invertebrates, which are particularly sensitive, low levels of this compound have been shown to reduce activity and cause uncontrolled muscular contractions. walshmedicalmedia.com These effects can impair feeding and subsequently hinder growth. walshmedicalmedia.com For instance, the growth, development rates, and emergence ratio of the midge Chironomus riparius were significantly reduced by exposure to low concentrations of this compound. walshmedicalmedia.com
Fish have also exhibited developmental and growth-related impacts from this compound exposure. While one study noted that this compound had a stronger negative effect on Japanese medaka, causing deformities and reduced growth, compared to zebrafish. nih.gov
Amphibians are another group of non-target organisms where sublethal effects on development have been documented. Although specific data on this compound-induced developmental abnormalities are part of a broader concern for this class of pesticides, the detection of this compound and its metabolites in amphibian tissues raises concerns about potential developmental impacts. nsf.govusgs.gov
Physiological and Biochemical Stress Responses
This compound exposure can trigger a variety of physiological and biochemical stress responses in non-target organisms, indicating a disruption of normal bodily functions.
In fish, genotoxicity has been observed even without significant bioaccumulation. For example, in the freshwater fish Australoheros facetus, exposure to both the active ingredient of this compound and a commercial formulation led to an increased frequency of micronuclei, which is an indicator of DNA damage. conicet.gov.arresearchgate.net
In amphibians, a clear stress response has been linked to this compound exposure. In a study on Desmognathus salamanders, the concentration of the stress hormone corticosterone (B1669441) was found to increase with the concentration of this compound in the stream water. usgs.gov This hormonal response is a classic indicator of physiological stress.
Earthworms (Eisenia fetida) have shown significant tissue damage as a response to this compound. After 14 days of exposure, significant destruction of the epidermis and midgut tissues was observed. nih.gov
The following table summarizes some of the key physiological and biochemical stress responses to this compound in non-target organisms:
| Organism | Stress Response | Key Findings |
| Freshwater Cichlid (Australoheros facetus) | Genotoxicity (Micronucleus formation) | Increased frequency of micronuclei indicates DNA damage. conicet.gov.arresearchgate.net |
| Desmognathus Salamanders | Hormonal Response (Increased Corticosterone) | Elevated levels of the stress hormone corticosterone correlated with this compound concentration in the environment. usgs.gov |
| Earthworm (Eisenia fetida) | Tissue Damage | Destruction of epidermis and midgut tissues after prolonged exposure. nih.gov |
Effects on Terrestrial Vertebrates (Non-Human, e.g., Lizards, Birds)
This compound exhibits lower toxicity in vertebrates compared to insects due to differences in the binding affinity to nicotinic acetylcholine receptors and the presence of the blood-brain barrier in vertebrates. orst.edunshemlock.ca However, exposure can still lead to adverse effects in non-human terrestrial vertebrates.
In the Chinese lizard (Eremias argus), this compound and its metabolites are eliminated through the skin and excretion. nih.gov While this indicates metabolic processing of the compound, the potential for sublethal effects during its presence in the body remains a concern.
Birds can be exposed to this compound through various routes, including the ingestion of contaminated prey, treated seeds, or nectar. etsu.edu This exposure can lead to both direct toxic effects and indirect impacts through a reduction in the availability and quality of their food sources. etsu.edu
Reproductive System Damage and Hormonal Perturbations
The potential for this compound to cause reproductive system damage and hormonal perturbations in terrestrial vertebrates is an area of ongoing research. The detection of this compound in the gonads of goldfish suggests a potential for direct effects on reproductive tissues. nih.gov While specific studies on reproductive damage in lizards and birds are limited in the provided context, the known mechanisms of neonicotinoids and their ability to be distributed to various tissues raise concerns about potential reproductive toxicity.
Molecular and Morphological Alterations in Organs
Exposure to this compound can lead to molecular and morphological changes in the organs of terrestrial vertebrates. In amphibians, which share some physiological traits with terrestrial vertebrates, studies have shown that insecticides targeting cholinergic neurotransmission can cause changes in brain morphology, including alterations in the width of regions like the optic tectum, medulla oblongata, and diencephalon. nsf.gov These changes are thought to be due to processes like apoptosis and neural swelling. nsf.gov While this specific data is for a different insecticide, the similar mode of action of this compound suggests the potential for comparable neurological alterations.
Broader Ecological Consequences
The use of this compound has broader ecological consequences that extend beyond the direct effects on individual organisms. Its persistence and mobility in the environment mean it can contaminate soil and water, impacting entire ecosystems. etsu.edu
This compound's high water solubility and moderate mobility in soil give it the potential to leach into groundwater and be transported to surface water bodies through runoff. fda.gov This contamination of aquatic environments can have significant negative impacts on aquatic invertebrate populations, which are often highly sensitive to this insecticide. njaudubon.org A decline in aquatic invertebrates, such as mayflies, caddisflies, and midges, can have cascading effects on the food web, affecting fish, amphibians, and birds that rely on them as a food source. njaudubon.org
The systemic nature of this compound means it is taken up by plants and distributed throughout their tissues, including nectar and pollen. njaudubon.org This poses a risk to pollinators and other beneficial insects that feed on these plants. The reduction of pollinator populations can have significant consequences for both wild and agricultural plant communities.
Furthermore, the accumulation of this compound in soil can affect soil-dwelling organisms. njaudubon.org For example, changes in the behavior of earthworms due to this compound exposure can alter soil structure and decomposition processes. etsu.edu
Disruptions of Food Webs and Trophic Cascades
In aquatic environments, this compound has been implicated in the decline of aquatic macroinvertebrates, which are a crucial food source for many fish and other vertebrates. researchgate.netbeyondpesticides.org The reduction in these invertebrate populations can lead to a decline in the populations of their predators, causing a ripple effect throughout the food web. beyondpesticides.orgmset-biospectra.org For instance, the elimination of burrowing shrimp, an important food source for fish and birds, can have long-term cascading effects on the food webs and habitats in and near aquatic environments. beyondpesticides.org Studies have shown that even low, sublethal levels of this compound can reduce the survival and growth of aquatic organisms, affecting their development and abundance. beyondpesticides.org
A notable example of a trophic cascade was observed in rice fields, where the use of fipronil, another systemic insecticide with similar ecosystem-level impacts, led to a reduction in invertebrate predators. This resulted in an increase in herbivorous gastropods (snails and slugs), which are not a primary food source for local waterfowl, thereby altering the available food resources for higher trophic levels. beyondpesticides.org Similarly, the use of this compound has been shown to indirectly cause a predator-prey reversal by contaminating mites that are then consumed by predators. beyondpesticides.org
Furthermore, this compound can indirectly promote algal blooms. mdpi.com By reducing populations of zooplankton that graze on algae, the insecticide removes a key control on algal growth. mdpi.com This can lead to an increase in phytoplankton and cyanobacteria, altering the base of the aquatic food web and potentially impacting water quality. mdpi.comresearchgate.net Research in mesocosms has demonstrated that chronic exposure to environmentally relevant concentrations of this compound can induce cyanobacterial blooms in freshwater communities. researchgate.net
The contamination of terrestrial ecosystems also leads to food web disruptions. The overuse of this compound can lead to environmental contamination that endangers animal health through the food chain and disrupts ecological balances. elifesciences.orgelifesciences.org
Effects on Biological Control Agents (e.g., Lady Beetles, Parasitoid Wasps)
This compound has significant detrimental effects on various biological control agents, which are crucial for managing pest populations in agricultural ecosystems. These beneficial insects, including lady beetles and parasitoid wasps, are often unintentionally exposed to the insecticide, leading to lethal and sublethal consequences that impair their effectiveness. umn.eduentomoljournal.comnih.gov
Lady Beetles:
Multiple studies have documented the negative impacts of this compound on different lady beetle species.
Mortality and Development: Soil-applied this compound can translocate to the pollen and nectar of flowering plants, causing significant mortality in lady beetle species such as Coleomegilla maculata, Harmonia axyridis, and Hippodamia convergens that feed on them. plos.org For example, survival of the green lacewing, Chrysoperla carnea, was significantly reduced when they fed on flowers from plants treated with this compound. umn.edu Exposure to this compound can also reduce the survival rate of Coccinella septempunctata larvae and lead to smaller pupae and adults. cabidigitallibrary.org Laboratory tests have shown that direct exposure to this compound can be lethal to Hippodamia variegata adults and can significantly reduce the hatching and emergence rates of their offspring in a time and dose-dependent manner. nih.gov Furthermore, systemic this compound can move from plant roots into pathogenic fungi, and when mycophagous lady beetles feed on these fungi, they experience rapid mortality. nih.gov
Feeding Behavior and Predation: Sublethal concentrations of this compound can impair the feeding behavior of lady beetles. cabidigitallibrary.org For instance, Coccinella septempunctata exposed to this compound showed reduced aphid consumption rates. cabidigitallibrary.org Similarly, the predation of Hippodamia variegata was adversely affected when they fed on this compound-poisoned aphids. nih.gov
Interactive Data Table: Effects of this compound on Lady Beetles
| Species | Effect | Finding |
| Coleomegilla maculata | Mortality | Significant mortality when fed on flowers from this compound-treated plants. plos.org |
| Harmonia axyridis | Mortality | Significant mortality when fed on flowers from this compound-treated plants. plos.org |
| Hippodamia convergens | Mortality | Significant mortality when fed on flowers from this compound-treated plants. plos.org |
| Coccinella septempunctata | Mortality & Development | Reduced larval survival rate, smaller pupae and adults. cabidigitallibrary.org |
| Chrysoperla carnea | Mortality | Reduced survival after feeding on flowers from this compound-treated plants. umn.edu |
| Hippodamia variegata | Mortality & Reproduction | Lethal to adults, reduced hatching and emergence rates. nih.gov |
| Mycophagous Lady Beetles | Mortality | Rapid death after consuming this compound-tainted fungal spores. nih.gov |
Parasitoid Wasps:
Parasitoid wasps, which are vital for controlling pest populations, are also highly susceptible to this compound.
Longevity and Parasitism: this compound can compromise the longevity and parasitism efficiency of wasps. researchgate.net For the parasitoid Aphidius colemani, this compound compromised adult longevity and reduced their ability to parasitize aphids. researchgate.net In the case of Spalangia endius, a parasitoid of house flies, the presence of this compound in manure reduced the emergence of parasitoids from their hosts. nih.gov
Behavioral Effects: Sublethal doses of this compound can disrupt the host-searching and courtship behaviors of parasitoid wasps. nih.govresearchgate.net In Leptopilina drosophilae, this compound impaired the host-searching ability of females and the courtship behavior of males, which was linked to the downregulation of chemoreception genes. nih.govresearchgate.net Similarly, this compound has been shown to disrupt olfactory host and mate finding in Nasonia vitripennis. uni-regensburg.de Exposure to this compound can also affect the grooming and locomotion of Spalangia endius. oup.com
Interactive Data Table: Effects of this compound on Parasitoid Wasps
| Species | Effect | Finding |
| Aphidius colemani | Longevity & Parasitism | Compromised adult longevity and reduced aphid parasitism. researchgate.net |
| Leptopilina drosophilae | Behavior | Impaired host-searching and courtship behavior due to downregulated chemoreception genes. nih.govresearchgate.net |
| Nasonia vitripennis | Behavior | Disrupted olfactory host and mate finding. uni-regensburg.de |
| Spalangia endius | Reproduction & Behavior | Reduced emergence from hosts in contaminated manure; affected grooming and locomotion. nih.govoup.com |
| Microplitis croceipes | Longevity & Host Finding | 25% decrease in longevity and 77% reduction in host finding after feeding on contaminated nectar. umn.edu |
| Bracon hebetor | Mortality | Found to be toxic, causing 70% mortality at 48 hours after treatment. plantprotection.pl |
Ecosystem-Level Responses to Chronic Exposure
Chronic exposure to this compound, even at low, environmentally relevant concentrations, can lead to significant and lasting impacts on entire ecosystems. acs.orgoup.comnih.gov These long-term effects are often more subtle than acute toxicity but can result in profound changes to community structure and function. acs.orgresearchgate.net
In aquatic ecosystems, chronic this compound exposure has been linked to declines in aquatic macroinvertebrate populations, leading to reduced biodiversity and impaired ecosystem services. researchgate.netacs.org Mesocosm studies have revealed that long-term exposure can significantly alter the community structure of aquatic invertebrates. acs.orgresearchgate.net For example, a 112-day exposure to this compound concentrations of ≥ 0.02 μg/L was found to significantly affect the aquatic ecosystem community structure. acs.orgresearchgate.net These changes can cascade through the ecosystem, affecting organisms at higher trophic levels that rely on these invertebrates for food. mset-biospectra.org
Chronic exposure to this compound can also have significant sublethal effects on fish. Studies on fathead minnow larvae have shown that chronic exposure to concentrations as low as 0.16 µg/L can reduce survival, impair growth, alter embryonic motor activity, and premature hatching. oup.comnih.gov Furthermore, exposed fish were slower to respond to stimuli, indicating an impaired ability to escape predation, which could lead to reduced recruitment in wild populations. oup.comnih.gov
In terrestrial ecosystems, chronic exposure to this compound affects soil-dwelling organisms, which are essential for nutrient cycling and soil health. For instance, the burrowing behavior of earthworms, such as Aporrectodea caliginosa and Lumbricus terrestris, is negatively affected by this compound. nih.gov Reduced burrowing activity can have crucial impacts at the ecosystem level by altering soil structure and water infiltration. nih.gov
The persistence of this compound in soil and water contributes to the risk of chronic exposure. etsu.edu Its high water solubility allows it to easily enter aquatic systems through runoff. mset-biospectra.org The long-term presence of this compound and its metabolites can lead to continuous exposure for aquatic and terrestrial organisms, resulting in sustained pressure on ecosystem health. mset-biospectra.orgetsu.edu The cumulative effects of prolonged or repeated exposure to this compound may be underestimated by current risk assessment frameworks. acs.org
Sublethal Effects and Behavioral Ecotoxicology
Chronic Exposure and Delayed Toxicity Research
Chronic exposure to low levels of imidacloprid (B1192907) can lead to "delayed toxicity," where lethal effects manifest over extended periods. mdpi.com This phenomenon suggests a cumulative effect, where the lethal threshold is reached not through a single high-level exposure but through prolonged contact with low concentrations. mdpi.com For instance, the lethal concentration (LC50) for fruit flies (Drosophila melanogaster) and termites has been shown to decrease dramatically with longer exposure times, indicating a time-cumulative lethality. mdpi.com
Research on the aquatic invertebrate Daphnia magna revealed high tolerance to single short-term exposures but significant delayed and carry-over toxicity under repeated pulse exposures. acs.org Although the organism can depurate the chemical from its soft tissues relatively quickly, a slow damage recovery time of 45 days was calculated, leading to enhanced toxicity when exposures are repeated. acs.org This highlights that while an organism might survive an initial exposure, its long-term resilience is compromised. acs.org Similarly, studies on the pollinator fly Eristalis tenax showed that while an acute median lethal dose was difficult to measure, chronic exposure over 18 days resulted in increased mortality. biorxiv.org These findings underscore that short-term toxicity tests may not fully capture the risks associated with persistent, low-level environmental contamination by this compound. acs.orgresearchgate.net
Intergenerational and Transgenerational Effects on Organismal Fitness
The sublethal effects of this compound can extend across generations, impacting the fitness of offspring from exposed parents. These are known as intergenerational effects. In some cases, these effects can persist for multiple generations, even without further exposure, a phenomenon termed transgenerational effects.
Studies on aphids have demonstrated significant intergenerational impacts. For example, while a single-generation pulse exposure to this compound had no discernible effect on Sitobion avenae and Rhopalosiphum padi, continuous pulse exposures over three generations resulted in significantly decreased longevity and fecundity. cambridge.org In another study on the melon aphid, Aphis gossypii, low concentrations of this compound reduced the longevity and fecundity of the directly exposed parental generation (F0). schweizerbart.de Conversely, the progeny generation (F1) exhibited hormesis—a stimulatory effect—with substantial increases in adult longevity and fecundity. schweizerbart.de
Transgenerational effects have also been documented. Research on the harlequin ladybird (Harmonia axyridis) found that exposure to low lethal concentrations of this compound not only impaired the biological parameters of the parental generation but also had negative effects on their progeny. mdpi.com Specifically, the offspring of exposed parents showed decreased juvenile survival rates and prolonged development times. mdpi.com This indicates that the fitness consequences of parental exposure are passed down, potentially affecting population dynamics over multiple generations.
Alterations in Demographic Parameters
Demographic parameters are crucial for understanding population dynamics. Sublethal this compound exposure has been shown to alter key life-history traits that influence population growth and stability.
A common sublethal effect of this compound is the reduction in both lifespan (longevity) and reproductive output (fecundity). In this compound-resistant strains of the melon aphid, Aphis gossypii, adult longevity and fecundity were significantly decreased compared to susceptible strains. nih.govmdpi.com Similarly, exposing the parasitoid wasp Habrobracon hebetor to this compound resulted in the lowest female longevity among several tested insecticides. scispace.com
The impact can be dependent on the duration of exposure. In the aphids S. avenae and R. padi, longevity and fecundity were significantly decreased only when exposure was sustained over three generations. cambridge.org Interestingly, for R. padi, while fecundity recovered by the fifth generation (F5), longevity remained negatively affected. cambridge.org In contrast, some studies report hormetic effects, where low concentrations of this compound led to increased longevity and fecundity in the F1 generation of the rose-grain aphid, Metopolophium dirhodum, even though the parental generation was negatively impacted. nih.govfrontiersin.org
Table 1: Effects of this compound on Longevity and Fecundity in Various Insect Species
| Species | Effect on Longevity | Effect on Fecundity | Reference |
|---|---|---|---|
| Aphis gossypii (this compound-Resistant) | Decreased | Decreased | nih.govmdpi.com |
| Sitobion avenae (3-gen exposure) | Decreased | Decreased | cambridge.org |
| Rhopalosiphum padi (3-gen exposure) | Decreased | Decreased | cambridge.org |
| Metopolophium dirhodum (F0 generation) | Reduced | Reduced | nih.govfrontiersin.org |
| Metopolophium dirhodum (F1 generation) | Increased | Increased | nih.govfrontiersin.org |
| Habrobracon hebetor | Decreased | Reduced | scispace.com |
The net reproductive rate (R₀), which represents the average number of female offspring produced by a female in her lifetime, and the intrinsic rate of increase (r), a measure of the population growth rate under ideal conditions, are critical demographic indicators.
Research has shown that this compound can significantly depress these values. In this compound-resistant A. gossypii, the net reproductive rate (R₀), intrinsic rate of increase (r), and finite rate of increase (λ) were all significantly reduced compared to susceptible aphids. nih.govmdpi.com Similarly, for the bird cherry-oat aphid, R. padi, exposure to three different sublethal concentrations led to a decrease in r, R₀, and λ. plos.org
However, stimulatory effects have also been observed. In the F1 generation of A. gossypii and M. dirhodum exposed to low or sublethal concentrations, the intrinsic rate of increase (r) and finite rate of increase (λ) were enhanced. schweizerbart.denih.govfrontiersin.org
Table 2: Impact of this compound on Key Demographic Rates in Aphid Species
| Species | Generation | Net Reproductive Rate (R₀) | Intrinsic Rate of Increase (r) | Finite Rate of Increase (λ) | Reference |
|---|---|---|---|---|---|
| Aphis gossypii (this compound-Resistant) | - | Reduced | Reduced | Reduced | mdpi.com |
| Rhopalosiphum padi | F0 | Decreased | Decreased | Decreased | plos.org |
| Aphis gossypii | F1 | Increased (at LC15) | Enhanced | Enhanced | schweizerbart.de |
| Metopolophium dirhodum | F1 | Increased | Increased | Increased | nih.govfrontiersin.org |
| Aphis glycines | F0 | Decreased | Decreased | Decreased | plos.org |
Mean generation time (T) is the average time from the birth of a parent to the birth of its offspring. Adjustments in this parameter can significantly influence a population's ability to respond to environmental changes. Sublethal this compound exposure has been shown to prolong this period in several species. For example, the mean generation time was raised in this compound-resistant A. gossypii and increased in R. padi exposed to sublethal concentrations. mdpi.complos.org A longer generation time was also observed in the parasitoid Habrobracon hebetor. scispace.com A prolonged generation time can be disadvantageous, as it means the population will take longer to increase. scispace.com
In contrast, studies demonstrating hormesis have reported a shortened mean generation time. For instance, in the F1 generation of M. dirhodum, this compound treatments decreased the mean generation time, contributing to rapid population growth when combined with an increased reproductive rate. nih.govfrontiersin.org
Behavioral Ecotoxicology Investigations
Behavioral ecotoxicology examines how contaminants alter animal behavior and the subsequent ecological consequences. acs.org this compound, as a neurotoxin, can significantly disrupt behaviors crucial for survival and reproduction. raco.cat
Research on ants has revealed complex behavioral changes. In the red imported fire ant (Solenopsis invicta), very low concentrations of this compound stimulated sugar water consumption and digging activity, while higher sublethal concentrations suppressed these behaviors as well as foraging. oup.com In other ant species, a sublethal concentration of this compound did not affect nestmate-recruitment but did reduce the number of foraging workers and increase the time it took for them to become active. nih.gov The same study found that this compound exposure dramatically increased aggressiveness in the normally subordinate ant species Lasius flavus. nih.gov
This compound also impairs feeding behavior in aquatic invertebrates. In the amphipod Gammarus pulex, exposure to low, sublethal concentrations impaired movement, which in turn prevented feeding and could indirectly lead to death by starvation. plos.org
Furthermore, exposure can disrupt the chemical communication essential for mating. In bumble bees, sublethal doses of this compound reduced mating success. biorxiv.org This effect was linked to a disruption in both the production of cuticular hydrocarbons (chemical signals on the body surface) by both sexes and the perception of the female's mandibular gland secretions by males. biorxiv.org
| Organism | This compound Concentration | Observed Effect on Foraging/Activity | Reference |
| Honeybee (Apis mellifera) | Field-realistic levels | 6-20% reduction in performance (hive entrance activity, food uptake, locomotion) | plos.org |
| Honeybee (Apis mellifera) | Sublethal doses | Longer foraging trips, fewer trips per day | acs.org |
| Bumblebee (Bombus terrestris) | 10 ppb | Reduced natural foraging behavior | wikipedia.org |
| Asian Honeybee (Apis cerana) | 40 µg/L | 23% fewer foragers returned to collect nectar | plos.org |
| Asian Honeybee (Apis cerana) | 20 µg/L | 46% less nectar collected | plos.org |
| Asian Honeybee (Apis cerana) | 40 µg/L | 63% less nectar collected | plos.org |
| Earthworm | Not specified | Altered burrowing paths and feeding behaviors | etsu.edu |
Learning and Memory Impairment
This compound acts on the central nervous system of insects by blocking nicotinic acetylcholine (B1216132) receptors, which are crucial for learning and memory. wikipedia.orgbiologists.com This interference can significantly impair cognitive functions. frontiersin.org Sublethal concentrations of this compound have been shown to negatively affect olfactory, associative, and aversive learning in many bee species. beyondpesticides.org For instance, chronic exposure to a sublethal concentration of this compound (20.8 ppb) over four days significantly impaired aversive short-term learning and memory retention in honeybees, reducing these abilities by 87% and 85%, respectively. biologists.com This suggests that the pesticide can hinder a bee's ability to associate a predation stimulus with floral odors, which is critical for survival. biologists.com
In the fruit fly Drosophila melanogaster, short-term exposure to sublethal doses of this compound resulted in significant impairments in odor memory formation, with adult-stage exposure showing more pronounced effects than larval-stage exposure. frontiersin.org These impairments are linked to a decrease in synaptic contacts within the mushroom body, the primary memory network in insects. frontiersin.org Similarly, in young adult honeybees, sublethal doses of this compound led to a modification of gustatory responsiveness and an impairment of learning and memory. nih.gov Younger bees were found to be more sensitive to these effects. nih.gov The impairment of learning and memory by this compound is not limited to insects; it has also been observed to cause spatial memory disorder in Hipposideros terasensis bats. beyondpesticides.org
| Organism | Effect | Key Finding | Reference |
| Honeybee (Apis mellifera) | Aversive Learning | 87% reduction in short-term learning and 85% reduction in memory retention after exposure to 20.8 ppb this compound. | biologists.com |
| Fruit Fly (Drosophila melanogaster) | Odor Memory | Significant impairment in odor memory formation, especially with adult exposure. | frontiersin.org |
| Honeybee (Apis mellifera) | Associative Learning | Reduced sensitivity to reward and impaired associative learning in young bees. | nih.gov |
| Bat (Hipposideros terasensis) | Spatial Memory | This compound causes spatial memory disorder. | beyondpesticides.org |
Social Interaction Disruptions in Colonial Organisms
In social insects, such as ants and bees, sublethal exposure to this compound can disrupt complex social behaviors that are vital for colony health and survival. In honeybees, nurse bees exposed to low doses of this compound have been observed to show less activity and social interaction. frontiersin.org This can have significant consequences for the colony, as in-hive duties performed by young adult workers are crucial for colony maintenance. nih.gov Exposure during the larval stage can alter gene expression profiles and may induce precocious foraging, leading to a disappearance of nurse bees. frontiersin.org
In ants, this compound has been shown to alter sociobehavioral traits at environmentally relevant concentrations. researchgate.net For example, in the invasive ant Lasius neglectus, a low sublethal dose of this compound led to an increased preference for a polluted food source. nih.gov This "active" selection of the pollutant could magnify the negative effects on the colonies. nih.gov Furthermore, the ingestion of this compound-laced sugar solution significantly increased the marking rate of foragers in this ant species. nih.gov In the harvester ant Pogonomyrmex occidentalis, exposure to this compound disrupted foraging ability, with workers struggling to find food, likely due to an impairment of their orientation system. nih.gov Any impairment of ant survival or behavior can have detrimental cascade effects on the entire ecosystem due to their significant ecological roles. nih.gov
Synergistic and Antagonistic Interactions with Environmental Stressors
The toxicity of this compound can be influenced by its interaction with other chemicals and environmental factors, leading to either synergistic (greater than additive) or antagonistic (less than additive) effects.
Co-exposure with other Xenobiotics and Contaminants
The co-exposure of this compound with other pesticides can result in complex interactions. Synergistic toxicity has been observed in honeybees with mixtures of this compound and the fungicide tetraconazole, the insecticide sulfoxaflor, and the insecticide oxamyl, leading to significantly increased mortality. nih.gov Additive interactions were seen with the insecticides acephate (B21764) and L-cyhalothrin. nih.gov Conversely, no additive or synergistic interaction was detected with the insecticide clothianidin and the herbicide glyphosate. nih.gov However, another study on human HepG2 cells found that mixtures of fipronil, glyphosate, and this compound elicited significant synergistic effects. nih.gov
In some cases, other chemicals can have an antagonistic effect. For example, combining this compound with the fungicide myclobutanil (B1676884) or the herbicide S-metolachlor was found to reduce the toxicity of this compound to Culex pipiens larvae. ekb.eg The interaction between this compound and other pesticides can be influenced by the induction or inhibition of metabolizing enzymes. ekb.eg For instance, EBI fungicides like difenoconazole (B1670550) can act as both inhibitors and inducers of cytochrome P450 enzymes, which are key for pesticide detoxification in honeybees. mdpi.com This can lead to an antagonistic effect where the induction of these enzymes increases pesticide metabolism and decreases toxicity. mdpi.com
Interaction with Environmental Factors (e.g., temperature, nutrition)
Environmental factors such as temperature and nutrition can significantly modulate the toxicity of this compound. Increased water temperatures have been shown to worsen the effects of this compound on mayfly nymphs over acute time periods. researchgate.net For instance, an increase in temperature from 15°C to 24°C decreased the time-to-effect (immobility) of this compound by a factor of about three for the mayfly Isonychia bicolor. researchgate.net Similarly, for honeybees, the number of flights decreased as temperature increased when exposed to this compound. tandfonline.com Temperature and humidity can influence the metabolic detoxification of insecticides, with increased metabolic rates potentially allowing insects to clear toxins more quickly. oup.com
Nutritional status and the presence of certain dietary phytochemicals can also interact with this compound. In honeybees, a hormetic interaction has been observed between this compound and dietary phytochemicals like p-coumaric acid and quercetin. plos.org At low concentrations of this compound (15 and 45 ppb), these phytochemicals enhanced honeybee survival. plos.org However, at higher concentrations (105 and 135 ppb), the presence of these same phytochemicals reduced longevity. plos.org This suggests that the consumption of certain plant compounds found in nectar and pollen can either mitigate or exacerbate the toxic effects of this compound depending on the pesticide's concentration. plos.org
Resistance Evolution and Mechanisms in Target Organisms
Biochemical Resistance Mechanisms
Biochemical resistance involves physiological processes that reduce the amount of active insecticide reaching the target site. This is primarily achieved through the enhanced activity of detoxification enzymes that metabolize the insecticide into less toxic forms.
Arthropods have evolved sophisticated enzyme systems to detoxify foreign compounds, including insecticides. The three major enzyme families implicated in Imidacloprid (B1192907) resistance are cytochrome P450 monooxygenases (P450s), carboxyl-esterases (CarEs), and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is frequently the primary mechanism for metabolic resistance to this compound. P450s catalyze oxidative reactions that can deactivate the insecticide. Studies in various pests, including the whitefly Bemisia tabaci and the brown planthopper Nilaparvata lugens, have demonstrated a strong correlation between increased P450 activity and this compound resistance. cabidigitallibrary.orgnih.gov For instance, the use of P450 inhibitors like piperonyl butoxide (PBO) can significantly increase the susceptibility of resistant insect strains to this compound, confirming the role of these enzymes. mdpi.com
Carboxyl-Esterases (CarEs): These enzymes are involved in the hydrolysis of ester bonds. While more commonly associated with resistance to organophosphate and carbamate insecticides, elevated CarE activity has also been linked to this compound resistance in some pest populations, such as in certain strains of B. tabaci. cabidigitallibrary.org
Glutathione S-Transferases (GSTs): GSTs are primarily involved in the conjugation of xenobiotics with glutathione, making them more water-soluble and easier to excrete. While their role in this compound resistance is generally considered less prominent than that of P450s, increased GST activity has been observed in some resistant insect populations. nih.gov
Research in Iranian populations of the whitefly, Bemisia tabaci, identified P450s and CarEs as the likely enzyme systems responsible for this compound resistance. Specifically, P450 activity was up to 3-fold higher in a resistant population from Gorgan, and CarE activity was 2-fold higher in a resistant population from Kashan compared to a susceptible population.
The enhanced detoxification capacity observed in resistant insects is often a result of the overexpression of the genes encoding these enzymes. This metabolic overexpression is a key adaptive strategy, allowing insects to survive exposure to otherwise lethal doses of this compound.
The overexpression of specific P450 genes is a well-documented mechanism. In the brown planthopper, Nilaparvata lugens, multiple P450 genes, including CYP6AY1, CYP6ER1, CYP4CE1, and CYP6CW1, have been shown to be overexpressed in resistant strains and play important roles in detoxification. nih.gov Similarly, in the whitefly B. tabaci, the overexpression of CYP6CM1 and CYP4C64 is associated with high levels of resistance to this compound. nih.gov In some cases, the level of gene expression directly correlates with the level of resistance observed in field populations. nih.gov For example, a study on the aphid Sitobion miscanthi found that the P450 gene CYP6CY1 was overexpressed in a resistant strain, and silencing this gene increased sensitivity to this compound. nih.gov
| Organism | Enzyme Family | Specific Gene(s) | Reference |
|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | Cytochrome P450s | CYP6AY1, CYP6ER1, CYP4CE1, CYP6CW1 | nih.gov |
| Bemisia tabaci (Whitefly) | Cytochrome P450s | CYP6CM1, CYP4C64, CYP6DZ7 | nih.govfrontiersin.org |
| Aphis glycines (Soybean Aphid) | Cytochrome P450s | CYP6CY7 | nih.gov |
| Sitobion miscanthi (Wheat Aphid) | Cytochrome P450s | CYP6CY1 | nih.gov |
| Bemisia tabaci (Whitefly) | Carboxyl-Esterases (CarEs) | Not specified | cabidigitallibrary.org |
Target-Site Resistance Mechanisms
Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the insecticide's ability to bind and exert its toxic effect. For this compound and other neonicotinoids, the target site is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system. nih.gov
Mutations in the genes encoding the protein subunits of the nAChR can lead to a receptor that is less sensitive to this compound. This form of resistance is often potent and can confer high levels of resistance. pnas.org
A key breakthrough in understanding target-site resistance to neonicotinoids was the identification of a specific point mutation in the brown planthopper, Nilaparvata lugens. pnas.orgnih.gov Resistant populations were found to have a substitution of a tyrosine residue with a serine residue at position 151 (Y151S) in the Nlα1 and Nlα3 nAChR subunits. nih.gov Laboratory experiments confirmed that this single amino acid change is responsible for a significant reduction in the binding of this compound to the receptor. nih.gov
Another well-characterized mutation occurs in the green peach aphid, Myzus persicae. A mutation in the loop D region of the nAChR β1 subunit, causing an arginine to be replaced by a threonine (R81T), has been identified in this compound-resistant strains. nih.gov An analogous R81T mutation has also been found in the cotton aphid, Aphis gossypii, after laboratory selection with this compound. nih.gov
| Organism | nAChR Subunit | Mutation | Reference |
|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | Nlα1, Nlα3 | Y151S (Tyrosine → Serine) | nih.gov |
| Myzus persicae (Green Peach Aphid) | β1 | R81T (Arginine → Threonine) | nih.gov |
| Aphis gossypii (Cotton Aphid) | β1 (Analogous) | R81T (Arginine → Threonine) | nih.gov |
Genetic Basis of Resistance
The evolution of resistance is fundamentally a genetic process. The biochemical and target-site mechanisms described above are the result of underlying changes in the genetic makeup of insect populations.
Modern molecular techniques have enabled the identification of specific genes and mutations responsible for this compound resistance.
Genes for Metabolic Resistance: As discussed, the primary genes associated with metabolic resistance are those encoding detoxification enzymes. The identification of overexpressed P450 genes, such as CYP6CM1 in B. tabaci and CYP6AY1 in N. lugens, provides a clear genetic link to resistance. nih.govnih.gov In the house fly, Musca domestica, physiological resistance to this compound has been genetically mapped to autosomes 3 and 4, although the specific genes on these chromosomes were not initially identified. researchgate.net However, other studies on house flies have also implicated factors on autosomes 1 and 4 in behavioral resistance to this compound. escholarship.orgescholarship.org
Genes for Target-Site Resistance: The genes encoding nAChR subunits are the direct genetic basis for target-site resistance. The discovery of the Y151S mutation in the Nlα1 and Nlα3 subunit genes of N. lugens and the R81T mutation in the β1 subunit gene of M. persicae are prime examples of identified resistance-associated genetic markers. nih.govnih.gov These mutations serve as powerful tools for monitoring the frequency of resistance in field populations.
Reproduction and Development-Related Genes: Studies have also explored the fitness costs associated with resistance. In this compound-resistant strains of Aphis gossypii, several genes related to development and reproduction were found to be downregulated, including those for vitellogenin (Vg), ecdysone receptor (EcR), and several juvenile hormone-related proteins. nih.govmdpi.com This suggests a trade-off where the genetic changes conferring resistance may negatively impact other vital biological functions in the absence of the insecticide. nih.govmdpi.com
| Gene Category | Specific Gene(s) | Function | Organism | Reference |
|---|---|---|---|---|
| Detoxification (P450) | CYP6CM1, CYP4C64 | Metabolism of this compound | Bemisia tabaci | nih.gov |
| Detoxification (P450) | CYP6AY1, CYP6ER1 | Metabolism of this compound | Nilaparvata lugens | nih.gov |
| Target-Site (nAChR) | Nlα1, Nlα3 | Nicotinic Acetylcholine Receptor Subunit | Nilaparvata lugens | nih.gov |
| Target-Site (nAChR) | β1 subunit gene | Nicotinic Acetylcholine Receptor Subunit | Myzus persicae | nih.gov |
| Development/Reproduction | Vg, EcR, JHBP, JHEH, JHAMT | Fitness cost-related | Aphis gossypii | nih.gov |
Resistance Management Strategies in Agricultural Systems
The widespread use of this compound has placed significant selection pressure on target pest populations, leading to the evolution of resistance and compromising its effectiveness. The development of robust resistance management strategies is crucial for preserving the utility of this and other neonicotinoid insecticides. These strategies are increasingly reliant on predictive modeling and their seamless integration into established Integrated Pest Management (IPM) frameworks.
Modeling Resistance Development
Predicting the evolution of insecticide resistance is a complex challenge due to the interplay of genetic, biological, and operational factors. Mathematical and computational models serve as essential tools to simulate this evolutionary process, evaluate the efficacy of different management strategies, and forecast the long-term viability of an insecticide. irac-online.org
While specific, publicly detailed mathematical models exclusively for this compound resistance are not always accessible, the principles of insecticide resistance modeling are well-established. A typical model designed to simulate the development of resistance to this compound would incorporate several key components and parameters:
Genetic Basis of Resistance: The model must define the genetic architecture of resistance. For instance, in the brown planthopper (Nilaparvata lugens), resistance to this compound is considered to be autosomal and an almost completely dominant, major-gene trait. nih.gov The model would simulate the frequency of susceptible (SS), heterozygous (RS), and resistant (RR) genotypes in the population over generations.
Population Dynamics: The life cycle of the target pest, including developmental stages, survival rates, and fecundity, forms the core of the population model. Crucially, the model must account for "fitness costs," where resistant individuals may have lower reproductive success or survival rates in the absence of the insecticide. iaees.org This factor can influence the rate at which resistance declines if the selection pressure is removed.
Selection Pressure: This is determined by operational factors related to this compound application. Key parameters include the application rate, the frequency of treatments, and the efficacy of the insecticide against each genotype (SS, RS, RR). The model would simulate how different application strategies intensify or reduce this pressure.
Ecological Factors: The model would also consider the spatial dynamics of the pest population. This includes migration between treated and untreated fields, which can dilute the frequency of resistance genes. The presence of "refugia"—areas where susceptible insects can survive without exposure to the insecticide—is a critical parameter for slowing resistance evolution.
Model Structure and Simulation
Such models are often individual-based or use a system of differential equations to track changes in allele and genotype frequencies over time. researchgate.netnih.gov By running simulations, researchers can compare the long-term outcomes of various resistance management tactics. iaees.org For example, a model could simulate and compare:
Rotations: Alternating this compound with insecticides that have different modes of action.
Mixtures: Applying this compound in a tank mix with another effective insecticide.
Dose Management: Using higher or lower application rates.
Refugia Strategy: The impact of varying the size and placement of untreated areas.
The output of these simulations can provide probabilistic predictions, such as the number of years or pest generations it would take for resistance frequency to exceed a critical threshold under a given management scenario. irac-online.org These predictive insights are invaluable for developing proactive, science-based resistance management guidelines.
Impact on Integrated Pest Management Practices
The emergence of this compound resistance has had a profound impact on Integrated Pest Management (IPM) programs for several major agricultural pests. IPM is a holistic approach that combines multiple control tactics—including biological, cultural, physical, and chemical methods—to manage pests in an economically and environmentally sustainable manner. The declining efficacy of a key chemical tool like this compound necessitates significant adjustments to these complex systems.
Case Study: Colorado Potato Beetle (Leptinotarsa decemlineata)
The Colorado potato beetle (CPB) is notorious for its ability to rapidly develop insecticide resistance. Since its registration in 1995, this compound became a cornerstone of CPB management, particularly as a systemic at-plant application. nih.gov However, widespread resistance has been documented, forcing a re-evaluation of IPM strategies. nih.gov
Shift in Chemical Control Tactics: IPM programs for CPB now strongly emphasize the rotation of insecticide modes of action. Where this compound was once the primary solution, growers are now advised to rotate it with other classes of insecticides, such as spinosyns or diamides, to manage resistant populations. scilit.com Relying on a single mode of action is no longer a viable strategy.
Increased Importance of Non-Chemical Methods: The failure of chemical control has renewed the focus on cultural practices within IPM. Crop rotation has been shown to be a highly effective method for suppressing CPB populations and reducing the number of insecticide applications needed, thereby lowering the selection pressure for resistance. ulakbim.gov.tr
Resistance Monitoring: Routine monitoring of local CPB populations for their susceptibility to this compound has become a critical component of IPM. Bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) of this compound for a given population help growers and consultants make informed decisions about which insecticides will be effective. nih.govnih.gov
Case Study: Brown Planthopper (Nilaparvata lugens)
The brown planthopper (BPH) is a devastating pest of rice in Asia. The intensive use of this compound led to the rapid development of high levels of resistance, resulting in widespread control failures. nih.govwordpress.com
Control Failures and Resurgence: In many regions, BPH populations developed such high resistance that this compound no longer provided effective control, leading to significant yield losses. researchgate.netresearchgate.net The overuse of the insecticide also negatively impacted natural enemies, sometimes leading to pest resurgence. wordpress.com
Cross-Resistance Complications: A significant challenge for IPM is the development of cross-resistance. BPH populations resistant to this compound have also shown resistance to other neonicotinoids, such as thiamethoxam (B1682794), limiting the available chemical control options within that class.
Withdrawal from IPM Programs: Due to the extremely high levels of resistance, recommendations in some regions have included the suspension of this compound for BPH control, forcing a complete reliance on alternative insecticides and non-chemical tactics. wordpress.comresearchgate.net
The evolution of resistance to this compound underscores a fundamental principle of IPM: reliance on any single control tactic is unsustainable. The experience with this compound has reinforced the necessity of diverse, adaptive, and diligently monitored pest management programs to ensure long-term agricultural productivity.
Data Tables
Table 1: this compound Susceptibility in Resistant vs. Susceptible Strains of Aphis gossypii
This interactive table displays the median lethal concentration (LC50) required to control this compound-resistant (ImR) and susceptible (SS) strains of the melon aphid, Aphis gossypy. The resistance ratio (RR) indicates the fold-increase in concentration needed to control the resistant strain compared to the susceptible one.
Data sourced from a 2022 study on Aphis gossypii. acs.org
Table 2: Evolution of this compound Resistance in Field Populations of Nilaparvata lugens (2012-2016)
This interactive table shows the resistance ratio (RR) of the brown planthopper, Nilaparvata lugens, to this compound in various field populations collected in China over a five-year period. The RR is calculated relative to a susceptible laboratory strain.
Data adapted from a 2018 study on the evolution of insecticide resistance in the brown planthopper. researchgate.net
Advanced Analytical Methodologies for Imidacloprid Detection
Chromatographic Techniques for Residue Quantification
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation, identification, and quantification of Imidacloprid (B1192907) and its metabolites. Techniques such as Liquid Chromatography (LC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are widely employed for their high precision and reliability.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the determination of this compound residues due to its exceptional sensitivity and selectivity. bohrium.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
Research has demonstrated the successful application of LC-MS/MS for analyzing this compound in diverse matrices, including parsley, rocket, honey, and various crops. bohrium.comtandfonline.com For instance, a method developed for honey analysis utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach, achieving a limit of quantification (LOQ) of 10 μg kg⁻¹ for this compound. tandfonline.com The method showed good linearity with a coefficient of determination (R²) higher than 0.99, and precision, measured as relative standard deviation (RSD), was below 20%. tandfonline.com Another study established a method for determining this compound in paddy water and soil, using a C18 column for separation and an acetonitrile-water mobile phase. tuat.ac.jp The product ion at m/z 209 was selected for quantification in multiple reaction monitoring (MRM) mode, achieving a linearity range between 1 and 200 μg/L with a correlation coefficient (r²) greater than 0.999. tuat.ac.jp
The high selectivity of LC-MS/MS reduces the likelihood of false positive results, a critical factor in regulatory monitoring. tuat.ac.jp The technique's ability to handle complex matrices with minimal sample cleanup further enhances its utility.
Interactive Table: LC-MS/MS Method Parameters for this compound Detection
Ultra-Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, utilizes smaller particle sizes in the stationary phase (< 2 µm) to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. diva-portal.org When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for multi-residue analysis of pesticides, including this compound. diva-portal.org
UPLC-MS/MS methods have been developed for the simultaneous determination of this compound and other pesticides in various food and environmental samples. For example, a method was established for the analysis of 240 pesticides in tomato planting soils, where the LOQ for this compound was 7.0 µg kg⁻¹. embrapa.br This method demonstrated good precision with RSD values below 20% and accuracy with recoveries between 70% and 120%. embrapa.br Another study on tomato paste established a UPLC-MS/MS method for six pesticides, including this compound, with an LOQ of 0.02 mg/kg for all analytes. nih.gov The method showed good linearity (r > 0.995) and average recoveries ranging from 66.8% to 102.9%. nih.gov
The enhanced chromatographic performance of UPLC leads to sharper and more intense peaks, improving the sensitivity of the analysis. diva-portal.org This makes UPLC-MS/MS particularly suitable for detecting trace levels of this compound in complex matrices.
Interactive Table: UPLC-MS/MS Research Findings for this compound
While this compound's low volatility and thermal instability make it generally unsuitable for direct analysis by Gas Chromatography (GC), derivatization techniques can be employed to overcome these limitations. nih.govfree.fr Derivatization converts the analyte into a more volatile and thermally stable compound, allowing for its analysis by GC-MS.
One approach involves the hydrolysis of this compound in a basic medium to produce a more volatile compound that can be analyzed by GC-MS. free.fr This method has been successfully applied to water and soil samples, with a detection limit of 0.16 µg/L for water and 1 µg/kg for soil. free.fr Another study developed a method for the qualitative analysis of this compound in postmortem animal tissue by creating a trimethylsilyl (B98337) (TMS) derivative. nih.gov This derivatization step made the compound amenable to GC-MS/MS analysis. nih.gov
Although these methods require an additional derivatization step, they provide an alternative for laboratories where LC-MS instrumentation may not be available. However, LC-based methods are generally preferred for neonicotinoids due to their polarity and thermal properties. chromforum.org
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust technique for the quantification of this compound. nih.govcore.ac.uk This method is often employed for routine analysis due to its reliability and lower cost compared to mass spectrometry-based methods. cabidigitallibrary.org
HPLC-UV methods for this compound typically utilize a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govalliedacademies.org Detection is commonly performed at a wavelength of 270 nm. nih.govcabidigitallibrary.org A study on the determination of this compound in water and soil reported a detection limit of 0.5 µg/L in water using solid-phase extraction and 5 µg/kg in soil. nih.gov Another method developed for goat tissues reported a limit of detection (LOD) of 0.01 µg/mL and a limit of quantification (LOQ) of 0.04 µg/mL, with recoveries ranging from 92-98%. alliedacademies.org
While HPLC-UV is a reliable technique, its sensitivity may be lower than that of mass spectrometry-based methods, and it can be more susceptible to interference from co-eluting compounds in complex matrices. cabidigitallibrary.org
Interactive Table: HPLC-UV Method Parameters for this compound Detection
Immunochemical and Optical Detection Methods
Immunochemical methods offer a rapid and cost-effective alternative for the screening of this compound residues. These techniques are based on the specific binding between an antibody and the target analyte.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of a variety of substances, including pesticides like this compound. ucanr.edunih.gov It is particularly valuable as a screening tool due to its high throughput, simplicity, and cost-effectiveness compared to chromatographic methods. ucanr.edu
The principle of a competitive ELISA for this compound involves the competition between the this compound in a sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. envirologix.comeurofins-technologies.com The resulting color intensity is inversely proportional to the concentration of this compound in the sample. envirologix.comeurofins-technologies.com
Studies have demonstrated the successful development and application of ELISAs for this compound in various matrices. A competitive ELISA using a polyclonal antibody showed an IC50 (the concentration that causes 50% inhibition) of 17.3 ng/mL. ucanr.edu This assay showed very low cross-reactivity with other structurally related compounds. ucanr.edu In another study, an ELISA method for honey samples had a limit of detection of 20 ng/g for this compound, and the results showed good correlation with LC-MS analysis. nih.gov Commercial ELISA kits are also available, with some reporting a limit of detection as low as 0.07 ppb in water. envirologix.com
While ELISA is an excellent screening tool, it's important to note that it can sometimes exhibit cross-reactivity with metabolites of this compound, which may lead to higher reported concentrations compared to more specific methods like LC-MS/MS. usgs.gov Therefore, positive results from ELISA are often confirmed using chromatographic techniques. eurofins-technologies.com
Interactive Table: ELISA Method Performance for this compound Detection
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the ultra-sensitive detection of this compound. bohrium.comresearchgate.net This technique significantly amplifies the Raman signal of molecules adsorbed on or near nanostructured metallic surfaces, allowing for detection at very low concentrations. bohrium.compublish.csiro.au
Researchers have successfully utilized SERS for this compound detection in various matrices, including drinking water and environmental samples. acs.orgwisconsin.edu One approach involves the use of gold (Au) and silver (Ag) nanoparticles as SERS-active substrates. For instance, a substrate combining gold nanostars (AuNs) and silver nanostars (AgNs) has demonstrated enhanced sensitivity for this compound detection compared to substrates with individual metal nanoparticles. bohrium.compublish.csiro.au This bimetallic system showed excellent reproducibility, which is a critical factor for the development of reliable field-deployable sensors. bohrium.compublish.csiro.au
Another innovative SERS application for this compound detection relies on concentration-dependent spectral patterns on gold nanoparticle (AuNP) surfaces, eliminating the need for internal standards. acs.org This method has proven effective for the high-throughput prescreening of this compound in drinking water, achieving a high degree of reliability. acs.org The primary interferences from components in groundwater and surface water can be mitigated through background subtraction techniques. acs.org Furthermore, computational approaches are being explored to analyze SERS spectra and better understand the interaction between this compound and the nanoparticle surface, further enhancing the suitability of SERS for pesticide analysis. researchgate.net
The development of handheld Raman spectrometers coupled with SERS offers the potential for rapid, on-site identification of this compound, overcoming the limitations of laboratory-based methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS) which are not suitable for field monitoring. researchgate.net
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step in the analytical workflow for this compound detection, as it aims to isolate the target analyte from complex matrices and minimize interferences.
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of food and environmental samples. researchgate.netnih.govvixra.org This approach typically involves an initial extraction with an organic solvent, most commonly acetonitrile, followed by a partitioning step using salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). researchgate.netresearchgate.netmazums.ac.ir A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes sorbents such as primary secondary amine (PSA) to remove interfering matrix components. researchgate.netresearchgate.net
The QuEChERS protocol has been successfully applied to extract this compound from diverse matrices such as citrus fruits, juices, crayfish tissues, and human biological samples. researchgate.netmazums.ac.irnih.gov Modifications to the standard QuEChERS method are often necessary to optimize recovery for specific matrices. For instance, the addition of acetic acid to the extraction solvent has been shown to improve the recovery of this compound and its metabolites from crayfish tissues. nih.gov Similarly, the use of single-walled carbon nanotubes as a cleanup sorbent in a modified QuEChERS method for date fruit resulted in a cleaner chromatogram without significant loss of this compound. rifst.ac.ir
The versatility and efficiency of the QuEChERS method make it a valuable tool for routine laboratory analysis, enabling higher sample throughput and reduced solvent consumption compared to traditional extraction methods. researchgate.net
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are conventional yet effective techniques for the extraction and preconcentration of this compound from aqueous and solid samples. nih.govresearchgate.netbas.bg
SPE is frequently used for extracting this compound from water samples. nih.govresearchgate.net The process involves passing the water sample through a cartridge containing a solid sorbent, such as C18, which retains the analyte. researchgate.net The this compound is then eluted from the cartridge with a small volume of an organic solvent. ca.gov Automated SPE systems have been developed to streamline the extraction of pesticides, including this compound, from wastewater samples. ca.gov Magnetic solid-phase extraction (MSPE) using nanostructured magnetic porous organic polymers has also been explored for the simultaneous extraction and preconcentration of neonicotinoids, including this compound, from surface water. frontiersin.org
LLE is another common technique, particularly for honey and other complex matrices. researchgate.netuliege.be This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. bas.bguliege.be For instance, a method for analyzing this compound in beeswax involved diluting the sample in a solvent mixture and then performing an LLE with water. researchgate.net While effective, LLE can be more time-consuming and solvent-intensive compared to methods like SPE and QuEChERS. uliege.be
Matrix effects are a significant challenge in the analysis of this compound, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.comebi.ac.uk
The extent of the matrix effect can vary depending on the sample matrix and the analytical conditions. For example, a signal-weakening effect has been observed for this compound in rice analysis, while signal enhancement was noted for other pesticides in the same study. mdpi.com In the analysis of wood and needle extracts, matrix effects manifested as false positives and overestimated this compound concentrations. ebi.ac.uk
To ensure accurate results, it is crucial to compensate for these matrix effects. A common approach is the use of matrix-matched calibration curves. mdpi.comnih.govmdpi.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Dilution of the sample extract can also be an effective strategy to reduce matrix effects, as demonstrated in the analysis of citrus fruits. nih.gov In some cases, isotope-labeled internal standards are used to compensate for matrix effects and improve the accuracy of quantification. medicine.dp.ua
Method Validation and Performance Characteristics
The validation of analytical methods is essential to ensure their reliability and fitness for purpose. Key performance characteristics that are assessed during method validation include accuracy, precision, and recovery.
The accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix. nih.govcabidigitallibrary.org The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. cabidigitallibrary.org For this compound analysis, recovery values are typically expected to be within a certain acceptable range, often between 70% and 120%. nih.govresearchgate.netnih.gov For example, a validated method for this compound in rice reported recovery percentages ranging from 86% to 115% at different fortification levels. cabidigitallibrary.org
Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.govsaulibrary.edu.bd A low RSD indicates high precision. For this compound analysis, RSD values are generally expected to be below 20%. researchgate.netsaulibrary.edu.bd A study on the purity analysis of this compound formulations reported excellent precision with an RSD of less than 1.89%. saulibrary.edu.bd
The following interactive table summarizes the recovery and precision data from various studies on this compound analysis in different matrices.
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Rice | 0.01 µg/g | 86 ± 6.12 | - | cabidigitallibrary.org |
| Rice | 0.05 µg/g | 115 ± 3.53 | - | cabidigitallibrary.org |
| Rice | 0.1 µg/g | 108 ± 6.01 | - | cabidigitallibrary.org |
| Rice | 0.5 µg/g | 93 ± 3.53 | - | cabidigitallibrary.org |
| Rice | 1 µg/g | 93 ± 3.84 | - | cabidigitallibrary.org |
| Bamboo Shoot | - | 72-111 | 1-13 | mdpi.com |
| Winter Jujube | - | 72-111 | 1-13 | mdpi.com |
| Dendrobium officinale | - | 72-111 | 1-13 | mdpi.com |
| Fritillaria | - | 72-111 | 1-13 | mdpi.com |
| 20SL Formulation | - | 98.9 - 101.2 | < 1.89 | saulibrary.edu.bd |
| Date Fruit | - | 93-102 | < 5 | rifst.ac.ir |
| Soil | 10 µg/kg | 85 ± 6 | - | nih.gov |
| Soil | 25 µg/kg | 82 ± 4 | - | nih.gov |
| Crayfish Tissues | - | 80.6 - 112.7 | 4.2 - 12.6 | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The ability to detect and quantify this compound at trace levels is fundamental for environmental monitoring and food safety assessment. The Limits of Detection (LOD) and Quantification (LOQ) are key performance characteristics of any analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits vary significantly depending on the analytical technique employed, the complexity of the sample matrix, and the sample preparation procedure.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a highly sensitive and selective technique for this compound analysis. For instance, a method for analyzing this compound in soils, plants, and pollens using HPLC coupled to tandem mass spectrometry (APCI-MS/MS) reported an LOD of 0.1 µg/kg and an LOQ of 1 µg/kg. nih.gov Another study utilizing LC-MS/MS for determination in stingless bees achieved an even lower LOD of 0.04 µg/mL and an LOQ of 0.1 µg/mL. primescholars.com In the analysis of bee pollen, an LC-MS/MS method established an LOQ of 100 pg/g. lcms.cz For crayfish tissues, an HPLC-MS/MS method demonstrated LODs between 0.02–0.5 μg·L−1 and LOQs of 0.05–2.00 μg·L−1 for this compound and its metabolites. mdpi.com
HPLC with UV detection is also commonly used, though it generally offers slightly higher detection limits. A method for soil and water analysis reported an LOD of 0.006 mg/kg and 0.006 mg/L, respectively, with a corresponding LOQ of 0.02 mg/kg in soil and 0.02 mg/L in water. nih.gov For fruit juices, a micellar HPLC method achieved an LOD of 0.4 ng/mL and an LOQ of 1.5 ng/mL. scispace.com Ultra-High Performance Liquid Chromatography (UHPLC) methods have been developed to enhance speed and reduce solvent consumption, with one study on rice achieving an LOD of 0.001 mg/L and an LOQ of 0.003 mg/L. cabidigitallibrary.org
Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid and cost-effective screening alternative, though its specificity can be a limitation. For water samples, an ELISA assay demonstrated a range of 0.2 to 6 ppb, with an LOD of 0.07 ppb and an LOQ between 0.2–0.3 ppb. nih.gov
The choice of sample preparation, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, also influences the final detection limits. A study using a QuEChERS extraction followed by UFLC analysis for vegetables and soil reported an LOD of 0.005 µg/g and an LOQ of 0.01 µg/g. symbiosisonlinepublishing.comsymbiosisonlinepublishing.com
Below is a table summarizing the LOD and LOQ values for this compound in various matrices using different analytical techniques.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Technique | Matrix | LOD | LOQ |
|---|---|---|---|
| HPLC-APCI-MS/MS | Soil, Plants, Pollen | 0.1 µg/kg | 1 µg/kg |
| LC-MS/MS | Stingless Bee | 0.04 µg/mL | 0.1 µg/mL |
| LC-MS/MS | Crayfish Tissue | 0.02–0.5 µg/L⁻¹ | 0.05–2.00 µg/L⁻¹ |
| HPLC-UV | Soil | 0.006 mg/kg | 0.02 mg/kg |
| HPLC-UV | Water | 0.006 mg/L | 0.02 mg/L |
| UHPLC-UV | Rice | 0.001 mg/L | 0.003 mg/L |
| RP-HPLC-PDA | Goat Tissues | 0.01 µg/ml | 0.04 µg/ml |
| Micellar HPLC | Fruit Juices | 0.4 ng/mL | 1.5 ng/mL |
| UFLC (QuEChERS) | Vegetables, Soil | 0.005 µg/g | 0.01 µg/g |
| ELISA | Water | 0.07 ppb (µg/L) | 0.2-0.3 ppb (µg/L) |
| HPLC (Soxhlet) | Soil | 0.06 mg/kg | - |
Inter-Laboratory Comparison and Harmonization
Ensuring the consistency and comparability of analytical results for this compound across different laboratories is critical for regulatory monitoring, international trade, and collaborative research. This is achieved through the development and validation of standardized methods and participation in inter-laboratory comparison (ILC) studies.
Harmonization of analytical procedures is promoted by international bodies and guidelines. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are widely adopted to ensure methods are specific, linear, accurate, precise, and robust. researchgate.netoup.com Similarly, organizations like the Collaborative International Pesticides Analytical Council (CIPAC) develop and approve standardized analytical methods for pesticides, including this compound, to be used globally. who.int For instance, a reversed-phase HPLC method with UV detection is based on a CIPAC method for determining this compound content in technical materials. who.int
Method validation according to guidelines from regulatory agencies like the U.S. Environmental Protection Agency (EPA) also contributes to the harmonization of data. semanticscholar.orgepa.gov These validation processes establish the performance characteristics of a method, such as LOD, LOQ, accuracy, and precision, ensuring that the data generated is reliable and defensible. semanticscholar.org
While specific, large-scale inter-laboratory comparison studies for this compound are not always publicly detailed, the adherence to these internationally recognized validation protocols and standardized methods is a cornerstone of achieving data harmonization. For example, the validation of a method for this compound in rainbow trout fillet was conducted to support a Maximum Residue Limit (MRL) determination, with data on specificity, precision, and accuracy ensuring its reliability for regulatory use by different entities. fao.org The use of common, validated sample preparation techniques like QuEChERS further facilitates comparability of results between laboratories. researchgate.net The goal of these harmonization efforts is to ensure that a measurement of this compound in a sample will yield a comparable result regardless of the laboratory performing the analysis, which is essential for global monitoring and risk assessment.
Application in Environmental and Biological Matrices
The systemic nature and widespread use of this compound necessitate robust analytical methods for its detection in a diverse range of environmental and biological samples. The development of these applications allows for the monitoring of its environmental fate and the assessment of exposure in non-target organisms.
Analysis in Soil, Water, and Sediment Samples
This compound's presence in soil, water, and sediment is a key indicator of its environmental persistence and mobility. Various analytical methods have been tailored to quantify its residues in these complex matrices.
Soil: High-Performance Liquid Chromatography (HPLC) is frequently employed for soil analysis. Studies have optimized extraction techniques to ensure high recovery rates. For example, a comparison between Soxhlet extraction and a modified liquid extraction method for this compound in soil found mean recoveries ranging from 82.6% to 109%. researchgate.net The limits of detection (LOD) for these methods were 0.06 mg/kg for Soxhlet and 0.08 mg/kg for liquid extraction. researchgate.net Another HPLC method reported an LOQ of 0.02 mg/kg in soil. nih.gov Field studies have used such methods to track this compound leaching, with one study detecting concentrations as deep as 60 cm, decreasing from 3.311 ppm at the surface (0-10 cm) to 0.357 ppm at 31-60 cm depth. scirp.org The persistence of this compound in soil can be long, with half-lives reported to range from 40 to over 1000 days, depending on soil characteristics. etsu.edu
Water: this compound's water solubility makes it prone to contaminating surface and groundwater. etsu.edu Consequently, sensitive detection methods are crucial. An ELISA assay used to survey water sources in Maryland detected this compound at levels ranging from 7 to 131 ppb (µg/L). nih.gov More sensitive methods, such as LC-MS-MS, can achieve quantification limits as low as 0.05 µg/L in water. ccme.ca In Minnesota, between 2015 and 2019, this compound was detected in 11% of surface water samples with a maximum concentration of 0.11 µg/L. health.state.mn.us
Sediment: this compound can partition from the water column into sediment. Studies on water-sediment systems have shown that the time for half of the this compound residues to disappear (DT50) can range from 30 to 162 days, with degradation occurring primarily through microbial processes. orst.edu Analysis in these systems is essential for understanding the long-term fate of the compound in aquatic environments.
Quantification in Plant Tissues (e.g., Pollen, Nectar, Fruit)
As a systemic insecticide, this compound is translocated throughout treated plants, leading to its presence in various tissues, including pollen, nectar, and fruit, which serve as potential exposure routes for pollinators and other organisms.
Pollen and Nectar: The contamination of pollen and nectar is of significant concern. Numerous studies have quantified this compound residues in these matrices from various crops.
In squash, following soil application, mean concentrations were found to be 14 ± 8 ppb in pollen and 10 ± 3 ppb in nectar. plos.org
In seed-treated cotton, residues ranged from 1.61 to 64.58 ng/g in pollen and from not detected to 1.769 ng/g in nectar. nih.gov
A study on ornamental plants found that high-rate drench treatments on sunflowers could lead to concentrations of approximately 100 ppb in pollen. allenpress.com
In rhododendrons treated with soil-incorporated this compound, residues in pollen ranged from 14.2 to 34.9 ppb, while nectar residues ranged from 0.8 to 10.0 ppb. ct.gov
A survey in Pakistan detected this compound in 11% of pollen samples (0.032 - 0.76 ng/g) and 8% of nectar samples (0.009 - 0.53 ng/g). cabidigitallibrary.org
Fruit and Other Tissues: this compound can also be found in the edible portions of plants. A method using micellar HPLC was developed for the determination of this compound in fruit juices. scispace.com An Ultra High Performance Liquid Chromatography (UHPLC) method applied to rice samples found detectable residues in a concentration range from 0.564 to 0.792 mg/kg. cabidigitallibrary.org Analysis of leaves from treated cotton and rhododendron plants also showed the presence of this compound residues. nih.govct.gov
Table 2: this compound Residue Levels in Plant Tissues
| Plant | Tissue | Application Method | Concentration Range |
|---|---|---|---|
| Squash (Cucurbita pepo) | Pollen | Soil Applied | Mean: 14 ± 8 ppb |
| Squash (Cucurbita pepo) | Nectar | Soil Applied | Mean: 10 ± 3 ppb |
| Cotton | Pollen | Seed Treatment | 1.61 - 64.58 ng/g |
| Cotton | Nectar | Seed Treatment | ND - 1.769 ng/g |
| Pumpkin (Cucurbita pepo) | Pollen | Foliar/Drip Irrigation | Up to 122 ng/g (average) |
| Pumpkin (Cucurbita pepo) | Nectar | Foliar/Drip Irrigation | Up to 17.6 ng/g (average) |
| Rhododendron | Pollen | Soil Incorporated | 14.2 - 34.9 ppb |
| Rhododendron | Nectar | Soil Incorporated | 0.8 - 10.0 ppb |
Detection in Animal Biological Fluids and Tissues (e.g., Plasma, Liver, Feces)
Detecting this compound and its metabolites in animal tissues is crucial for toxicokinetic studies and for assessing exposure in non-target wildlife.
Analytical Methods Comparison: The analysis of biological matrices presents challenges due to their complexity. A key area of research has been the comparison of analytical techniques. One study compared ELISA and LC-MS/MS for quantifying this compound in plasma, liver, and fecal matter from Japanese quail. usgs.govusgs.gov While results from both methods were positively correlated, there was poor agreement in the absolute concentrations. usgs.gov ELISA results were generally higher for plasma and feces, which was attributed to the cross-reactivity of the ELISA antibodies with this compound metabolites like 5-OH-imidacloprid and This compound-olefin (B105727). usgs.govdigitellinc.com Conversely, LC-MS/MS yielded higher concentrations in the liver. usgs.govusgs.gov This highlights that while ELISA can be a useful screening tool, more selective methods like LC-MS/MS are often necessary for accurate quantification and confirmation in complex biological samples. usgs.gov
Distribution in Tissues: Studies have identified this compound in various animal tissues following exposure. In Japanese quail dosed with this compound, mean concentrations 15 days post-exposure were highest in feces and brain, followed by liver, muscle, spleen, and kidney. nih.gov Another study in rats showed that one hour after an oral dose, this compound was distributed throughout the body, with the highest concentrations found in the liver and kidney. orst.educanada.ca In goats, a simple RP-HPLC method was developed to determine residues in tissues like plasma, liver, kidney, and skeletal muscle, with recovery rates between 92-98%. alliedacademies.org For postmortem analysis in avian mortality events, a GC-MS/MS method was developed to qualitatively identify a trimethylsilyl derivative of this compound in tissues. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-OH-imidacloprid |
| This compound-olefin |
| This compound-urea |
| Desnitro-imidacloprid |
| 6-chloronicotinic acid |
| Thiamethoxam (B1682794) |
| Dinotefuran |
| Acetamiprid |
| Clothianidin |
| Thiacloprid |
| Flupyradifurone |
| Fipronil |
| Carbaryl |
| Deltamethrin |
| Chlorpyrifos |
| Profenofos |
| Bifenthrin |
| 6-hydroxynicotinic acid |
| 1-[(6-chloro-3-pyridinyl)methul]-2-imidazolidone |
| 2-imidazolidone |
| 5-hydroxy-imidacloprid |
| nitroso derivative |
| cyclic urea (B33335) |
| 4-hydroxy-imidacloprid |
| dehydro- this compound |
| glycine (B1666218) conjugate of 6-S-methyl- nicotinic acid |
| nitroiminodehydroimidazolidine |
| nitroiminoimidazolidine |
| Nitrosimine-imidacloprid |
Ecological Risk Assessment and Regulatory Science
Frameworks for Environmental Risk Characterization
The environmental risk of imidacloprid (B1192907) is characterized by comparing the predicted exposure levels in various environmental compartments with the concentrations known to cause no adverse effects on organisms. This process involves two key components: the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). acs.org
Derivation of Predicted Environmental Concentrations (PECs)
Predicted Environmental Concentrations (PECs) are estimates of the concentration of this compound expected in the environment following its use. The calculation methods are tailored to the specific application scenario and environmental compartment being assessed. researchgate.net
For agricultural uses, such as a seed treatment for sugar beets, the PEC in soil is calculated based on the application rate. For instance, a repeated application of 108 g of this compound per hectare leads to a maximum PEC in soil (PECsoil) of 0.170 mg active substance/kg, a level that is not expected to increase with continued long-term use under the same conditions. bayer.com In a study on potato cultivation, the mean and maximum measured soil concentrations (MSC) were used as proxies for PEC to evaluate risk. mdpi.com
In the context of veterinary applications, like spot-on treatments for dogs, a PEC can be calculated for aquatic environments. One assessment for a product containing this compound calculated the PEC based on the assumption that the entire dose from a maximum-sized pipette enters a water body of 100 m³. nih.gov
For pollinators such as honey bees, PECs are determined based on their consumption of contaminated nectar and pollen. acs.orgnih.gov These calculations consider the known concentrations of this compound found in these food sources. acs.org
General models for PEC derivation often rely on data regarding usage, the degree of metabolism in target organisms, and removal rates in systems like wastewater treatment plants. researchgate.net
Determination of Predicted No-Effect Concentrations (PNECs)
The Predicted No-Effect Concentration (PNEC) represents the concentration of a substance below which harmful effects on an ecosystem are unlikely to occur. It is derived from ecotoxicity data by applying an assessment factor (AF) to the lowest available toxicity value, such as the No-Observed-Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), or Median Lethal Concentration (LC50). acs.orgvtei.cz The magnitude of the assessment factor, which can range from 1 to 1,000, reflects the uncertainty in the available data; a greater diversity of data from multiple species allows for a smaller assessment factor. acs.orgvtei.cz
The determination of PNECs for this compound varies significantly depending on the ecosystem and the organisms being protected.
Aquatic Ecosystems: Early PNEC derivations for this compound in water were significantly higher. For example, an initial PNEC of 850,000 ng/L was based on toxicity studies with the water flea Daphnia magna, a species now recognized as being unusually tolerant to this compound. nih.gov More recent evaluations, incorporating data from highly sensitive species like mayflies, have resulted in much lower and more protective PNECs. oup.comresearchgate.net The European Chemicals Agency (ECHA) has established a PNEC of 4.8 ng/L, while the NORMAN Association sourced a PNEC of 6.8 ng/L. nih.gov Another evaluation established a PNEC of 4.8 ng/L based on a species sensitivity distribution that included mayfly nymph immobilization data. oup.com
Terrestrial (Soil) Ecosystems: For soil-dwelling organisms, PNECs are calculated using toxicity data from relevant invertebrates. mdpi.com In one study, PNEC values for earthworms were derived from LC50 data obtained from resources like the FAO/WHO and ECOSAR databases. mdpi.com
Pollinators: For honey bees, PNECs have been specifically adapted to assess risk to both individuals and colonies. These values are derived from the lowest validated toxicities from acute, chronic, and sublethal studies, with an appropriate assessment factor applied. acs.org For example, a PNEC was calculated from an acute LD₅₀ of 3.7 ng/bee by applying an assessment factor of 100, resulting in a PNEC of 37 pg/bee. acs.org Another PNEC was derived from a sublethal effect study, where a value of 0.94 ng/bee was divided by an assessment factor of 50 to yield a PNEC of 18.8 pg/bee. acs.org
Interactive Data Table: Examples of this compound PNEC Values
| Ecosystem/Organism Group | PNEC Value | Basis for Derivation | Source |
| Aquatic (Freshwater) | 850,000 ng/L | Based on tolerant species (Daphnia magna) | nih.gov |
| Aquatic (Freshwater) | 6.8 ng/L | Lowest PNEC from NORMAN Association | nih.gov |
| Aquatic (Freshwater) | 4.8 ng/L | From European Chemicals Agency (ECHA) biocide assessments | nih.govoup.com |
| Honey Bees (Acute) | 37 pg/bee | Acute LD₅₀ (3.7 ng/bee) with AF of 100 | acs.org |
| Honey Bees (Sublethal) | 18.8 pg/bee | Sublethal NOEC (0.94 ng/bee) with AF of 50 | acs.org |
Risk Quotients and Ratios in Ecological Assessments
To quantify and characterize ecological risk, regulatory science employs risk quotients and ratios that compare exposure concentrations to toxicity thresholds. The most common are the Ecological Risk Quotient (ERQ) and the Toxicity Exposure Ratio (TER).
Ecological Risk Quotient (ERQ) Calculation
The Ecological Risk Quotient (ERQ), often referred to simply as the Risk Quotient (RQ), is a deterministic method used to quantitatively assess risk. researchgate.net It is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). vtei.czsenescyt.gob.ec
ERQ = PEC / PNEC
The resulting value is compared against trigger levels to classify the risk. A common classification scheme is:
Low Risk: ERQ < 0.1
Moderate Risk: 0.1 ≤ ERQ < 1
High Risk: ERQ ≥ 1 mdpi.com
An ERQ greater than 1 indicates that the predicted environmental concentration exceeds the level deemed safe for the ecosystem, highlighting a potential risk. acs.orgeuropa.eu
Application of ERQ for this compound:
Soil Organisms: In a study on potato fields in China, the ERQ for earthworms was calculated using measured soil concentrations. At recommended dosages, the mean and maximum ERQ values ranged from 0.11 to 0.43, indicating a moderate risk to various earthworm species. mdpi.com
Honey Bees: The risk to different categories of honey bees was assessed by calculating the PEC/PNEC ratio. The risk was highest for winter bees and nurses (ratio between 10 and 100) and lowest for pollen foragers and larvae (ratio between 1 and 10), but in all cases, the ratio was greater than 1, indicating a highlighted risk. acs.org
Aquatic Ecosystems: In Chinese waterways, ERQ assessments for this compound have shown high ecological risk to aquatic communities, with median RQ values reported as high as 7.1. mdpi.com
Toxicity Exposure Ratio (TER) Evaluation
The Toxicity Exposure Ratio (TER) is another metric used in risk assessment, particularly for pesticides in Europe. It is calculated by dividing a relevant toxicity endpoint, such as the No-Observed-Effect Concentration (NOEC), by the predicted exposure concentration (PEC). bayer.com
TER = Toxicity Value (e.g., NOEC) / Exposure (e.g., PEC)
In contrast to the ERQ, a higher TER value indicates a lower risk. The calculated TER must be above a specified trigger value for the risk to be considered acceptable. bayer.com These trigger values are set by regulatory guidance and depend on the type of study and organisms. For example, the trigger for chronic laboratory studies with soil organisms like Eisenia fetida and Folsomia candida is 5, while for field studies, it is 1. bayer.com
Application of TER for this compound:
Soil Organisms: A risk assessment for this compound used as a sugar beet seed treatment evaluated the TER. In the initial tier of assessment, the TERs for the springtail Folsomia candida and the mite Hypoaspis aculeifer were above the trigger value of 5, indicating no unacceptable risk. bayer.com However, other studies focusing on earthworms have concluded that this compound poses a significant risk based on TER assessments. researchgate.net A study in tropical soils also found that TER values indicated a significant risk of exposure for both earthworms and collembolans. cabidigitallibrary.org A recent study on potato cultivation also used TER to reveal low to moderate toxicity to earthworms. nih.govnih.gov
Development and Revision of Environmental Quality Standards (EQSs)
Environmental Quality Standards (EQSs) are regulatory thresholds for concentrations of pollutants in water, sediment, or biota that should not be exceeded to protect the environment and human health. Under the EU Water Framework Directive (WFD), member states are required to establish and meet these standards for designated "Priority Substances." europa.euimdea-agua.org
Two primary types of EQSs are derived for surface waters:
Annual Average EQS (AA-EQS): Protects against adverse effects from long-term, continuous exposure. rivm.nl
Maximum Acceptable Concentration EQS (MAC-EQS): Protects against effects from short-term peak exposures. rivm.nl
The process of deriving and revising EQSs for this compound is driven by ongoing scientific research and regulatory review, in accordance with technical guidance documents. europa.euimdea-agua.org As new ecotoxicity data becomes available, particularly for highly sensitive organisms, existing standards may be re-evaluated and made more stringent.
For this compound, the Dutch National Institute for Public Health and the Environment (RIVM) proposed lowering the AA-EQS for surface water from 67 ng/L to 8.3 ng/L. rivm.nl This revision was prompted by recent research demonstrating that aquatic organisms, especially mayflies, experience chronic effects at concentrations lower than the previous standard. researchgate.netrivm.nl The existing MAC-EQS of 0.2 µg/L (200 ng/L) was proposed to be maintained. rivm.nl
More recently, the European Commission's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) reviewed and endorsed several draft EQS values for this compound. europa.eueuropa.eu
Interactive Data Table: Endorsed and Proposed EQS Values for this compound
| Standard Type | Water Type | Value | Derivation Method | Source |
| AA-EQS | Freshwater | 0.0024 µg/L (2.4 ng/L) | Deterministic | europa.eu |
| AA-EQS | Freshwater | 0.0068 µg/L (6.8 ng/L) | Probabilistic | europa.eu |
| AA-EQS (Proposed) | Freshwater | 8.3 ng/L | RIVM evaluation | rivm.nl |
| MAC-EQS | Freshwater | 0.065 µg/L (65 ng/L) | Deterministic | europa.eueuropa.eu |
| MAC-EQS | Freshwater | 0.057 µg/L (57 ng/L) | Probabilistic | europa.eueuropa.eu |
| AA-EQS | Saltwater | 0.00024 µg/L (0.24 ng/L) | Deterministic | europa.eu |
| MAC-EQS | Saltwater | 0.0065 µg/L (6.5 ng/L) | Deterministic | europa.eueuropa.eu |
| Drinking Water Standard | Drinking Water | 0.1 µg/L (100 ng/L) | General standard for pesticides | europa.eu |
Basis for Water Quality Guidelines and Standards
Water quality guidelines and standards for this compound are established by regulatory bodies worldwide to protect aquatic ecosystems from its potential adverse effects. These benchmarks are derived from extensive ecotoxicological data and risk assessment methodologies.
The derivation of these standards often involves using results from laboratory-based toxicity tests on single invertebrate species, as they are typically the most sensitive aquatic organisms to this compound. peerj.com Methodologies can vary, leading to a wide range of benchmark values across different jurisdictions. peerj.com For instance, in the Netherlands, initial Environmental Quality Standards (EQSs) were established under the Water Framework Directive (WFD), defining an annual average concentration (AA-EQS) to protect against long-term exposure and a maximum acceptable concentration (MAC-EQS) for short-term peaks. rivm.nl The original AA-EQS was 0.067 µg/L and the MAC-EQS was 0.2 µg/L. rivm.nl
In Canada, interim water quality guidelines were developed based on the available toxicological data and the application of safety factors. ccme.caccme.ca The interim freshwater quality guideline was set at 0.23 µg/L, derived from a 28-day Lowest-Observed-Effect Concentration (LOEC) for the midge Chironomus riparius, with a safety factor of 0.1 applied. ccme.caccme.ca For marine waters, the guideline was 0.65 µg/L, based on a 48-hour LC50 for the saltmarsh mosquito larvae (Aedes taeniorhynchus) and a safety factor of 0.05. ccme.ca
The United States Environmental Protection Agency (US EPA) has also established chronic and acute aquatic life benchmarks for this compound. plos.orgoup.com Historically, these have been higher than European counterparts, with a chronic benchmark of 1.05 µg/L and an acute benchmark of 35 µg/L. peerj.complos.orgoup.com
These guidelines are critical benchmarks for assessing the health of aquatic environments and are used by various jurisdictions to evaluate water quality. ccme.ca
Table 1: Comparison of this compound Water Quality Guidelines in Different Jurisdictions
| Jurisdiction | Guideline Type | Value (µg/L) | Basis |
|---|---|---|---|
| Netherlands (Original) | Annual Average (AA-EQS) | 0.067 | Based on RIVM 2008 derivation. rivm.nl |
| Maximum Acceptable (MAC-EQS) | 0.2 | Based on RIVM 2008 derivation. rivm.nl | |
| Netherlands (Proposed) | Annual Average (AA-EQS) | 0.0083 | Based on new ecotoxicity data showing effects at lower concentrations. rivm.nlresearchgate.netfigshare.com |
| Canada | Freshwater (Interim) | 0.23 | 28-day LOEC for Chironomus riparius with a safety factor. ccme.caccme.ca |
| Marine (Interim) | 0.65 | 48-hour LC50 for Aedes taeniorhynchus with a safety factor. ccme.ca | |
| United States (EPA) | Chronic Aquatic Life | 1.05 | EPA benchmark for invertebrates. peerj.complos.org |
| Acute Aquatic Life | 34.5 | EPA benchmark for invertebrates. oup.com | |
| European Union (SCHEER Endorsed) | Freshwater (MAC-QSfw,eco) | 0.065 | Deterministic procedure based on the most sensitive species. europa.eu |
| Saltwater (MAC-QSsw,eco) | 0.0065 | Deterministic procedure combining freshwater and marine data with an additional assessment factor. europa.eu |
Integration of New Ecotoxicity Data
The scientific understanding of this compound's ecotoxicity is continually evolving, and regulatory bodies incorporate new data to refine water quality standards. A significant driver for re-evaluation has been the publication of numerous new aquatic ecotoxicity studies, partly spurred by the debate on neonicotinoid effects on bee populations. rivm.nl
Recent research has demonstrated that certain aquatic organisms, particularly mayflies, are more sensitive to this compound than previously thought. rivm.nl Studies revealed that long-term exposure to concentrations lower than the existing AA-EQS of 0.067 µg/L could have adverse effects on mayflies, indicating that the standard was not sufficiently protective. rivm.nl This new evidence prompted a re-evaluation by the Dutch National Institute for Public Health and the Environment (RIVM), which proposed lowering the chronic standard (AA-EQS) significantly to 8.3 nanograms per liter (0.0083 µg/L). rivm.nlresearchgate.netfigshare.com The standard for short-term peak exposure (MAC-EQS) of 0.2 µg/L was proposed to be maintained. rivm.nlresearchgate.net
The integration of data from higher-tier studies, such as microcosm and mesocosm experiments, is also considered. These studies are more representative of natural environments and can reduce the uncertainty associated with extrapolating from laboratory tests to field conditions. peerj.com One analysis using data from such higher-tier studies derived a chronic water quality benchmark of 1.01 µg/L, which was noted to be close to the US EPA's chronic benchmark of 1.05 µg/L. peerj.com
The high acute-to-chronic ratio (ACR) for this compound, which can range from 16 to 143 for different species, highlights the importance of long-term studies. pesticideimpacts.org This variability suggests that a standard 10x safety factor applied to acute toxicity data may not adequately protect against the effects of prolonged exposure. pesticideimpacts.org Therefore, the availability of robust chronic toxicity data is crucial for deriving protective water quality standards.
Table 2: Selected Chronic Ecotoxicity Data for this compound in Aquatic Invertebrates
| Species | Endpoint | Concentration (µg/L) | Study Duration |
|---|---|---|---|
| Cloeon dipterum (Mayfly) | NOEC | < 0.2 | - |
| Caenis horaria (Mayfly) | - | - | - |
| Chironomus tentans (Midge) | NOEC | 0.67 | - |
| Chironomus riparius (Midge) | 28-day LOEC | 2.25 | 28 days |
| Pteronarcys dorsata (Stonefly) | 14-day LC10 | 14.5 | 14 days |
| Tipula sp. (Cranefly) | 14-day LC10 | 34 | 14 days |
Note: This table presents a selection of findings from various sources to illustrate the range of sensitivities. rivm.nlccme.caoup.compesticideimpacts.orgnih.gov
Regulatory Science and Policy Implications
The accumulation of scientific evidence on the environmental impacts of this compound has led to significant regulatory actions and policy discussions globally.
Scientific Basis for Restrictions and Bans on this compound Use
Restrictions and bans on this compound have been implemented in several regions, primarily driven by scientific evidence of its risk to non-target organisms, especially pollinators.
In the European Union, a 2018 review by the European Food Safety Authority (EFSA) concluded that most uses of neonicotinoid pesticides, including this compound, pose a risk to both wild bees and honeybees. wikipedia.org This scientific opinion formed the basis for the EU's decision to ban all outdoor uses of this compound, clothianidin, and thiamethoxam (B1682794) in 2018. wikipedia.orgeuropa.eu The initial restrictions were put in place in 2013, prohibiting use on bee-attractive crops to allow for further investigation into the effects on pollinators. europa.eugwct.org.uknih.gov The scientific concerns included not only direct toxicity but also sub-lethal effects such as impaired navigation, foraging, and feeding behaviors in bees. wikipedia.org
In the United States, the Environmental Protection Agency (EPA) concluded in 2022 that this compound is likely to adversely affect a large percentage of federally listed endangered or threatened species (79%) and their critical habitats (83%). wikipedia.org While a complete federal ban has not been enacted, the EPA has revoked approval for some products containing this compound, and several states, including Massachusetts, Maryland, Connecticut, and Vermont, have restricted its sale or use. wikipedia.org
The scientific rationale for these restrictions extends beyond pollinators. There is growing evidence of this compound's devastating impact on biodiversity in aquatic ecosystems, affecting crustaceans, mollusks, and other non-target insect species. europa.eu Studies have shown a correlation between increased this compound concentrations in surface water and declines in insect-eating bird populations, likely due to a reduction in their food source. researchgate.netru.nl The persistence of this compound and its metabolites in soil and water contributes to long-term environmental risks. europa.eubeyondpesticides.org
Environmental Monitoring Programs and Compliance Assessment
To assess compliance with regulations and understand the real-world environmental fate and impact of this compound, extensive monitoring programs have been established. These programs analyze various environmental compartments, such as surface water, groundwater, and soil, for the presence of the insecticide.
In Europe, monitoring data has shown that this compound is one of the pesticides that most frequently exceeds water quality standards in surface waters. figshare.comeuropa.eu A study in France revealed widespread environmental contamination, with risks to biodiversity increasing between 2005 and 2018, followed by a sharp decrease after the 2018 ban. nih.gov
In the United States, various state and federal programs monitor this compound levels. The California Department of Pesticide Regulation (DPR) has conducted monitoring in both agricultural and residential areas. ca.govca.gov For example, monitoring of wells between 2014 and 2020 found this compound concentrations ranging from 0.054 to 5.97 parts per billion (ppb). ca.gov Monitoring in Sacramento County after applications to control the glassy-winged sharpshooter detected soil concentrations ranging from 2.95 to 46.4 parts per million (ppm). ca.gov
In Minnesota, this compound has been detected in both groundwater and surface water, with ten percent of groundwater samples in a 2019 report showing detections. health.state.mn.us The U.S. Department of Agriculture's Pesticide Data Program has also detected this compound residues in a range of fruits and vegetables, although these were below the EPA's tolerance levels. orst.edu
These monitoring programs are essential for validating the assumptions made in environmental risk assessments and for determining if regulatory measures are effective in reducing environmental contamination. usda.gov They provide the data needed to assess compliance and to trigger further investigation or regulatory action when levels of concern are detected. usda.gov
Table 3: Examples of this compound Detections in Environmental Monitoring Programs
| Location/Program | Matrix | Concentration Range | Notes |
|---|---|---|---|
| California (DPR) | Groundwater (Wells) | 0.054 - 5.97 ppb | 15 of 309 wells monitored (2014-2020) had detections above the reporting limit. ca.gov |
| California (DPR) | Soil (Residential) | 2.95 - 46.4 ppm | Following application for glassy-winged sharpshooter control. ca.gov |
| Minnesota (MDA) | Groundwater | Max: 0.17 µg/L | 10% of samples had detections in 2019 report. health.state.mn.us |
| Minnesota (MDA) | Surface Water | Max: 0.11 µg/L | 11% of samples had detections (2015-2019). health.state.mn.us |
| Quebec, Canada | Groundwater | Max: 6.4 µg/L | Detected in 35% of samples near potato fields. ccme.ca |
| France | Surface Water | - | Widespread contamination correlated with agricultural use. nih.gov |
Balancing Agricultural Efficacy with Environmental Protection
A central challenge for regulators and policymakers is to balance the agricultural benefits of this compound with the need for robust environmental protection. This compound is a highly effective, broad-spectrum insecticide that has been crucial for controlling a wide variety of damaging pests, particularly sap-sucking insects like aphids and certain beetles. pestrol.com.au
Its systemic nature, where the plant absorbs and distributes the chemical, offers prolonged protection and can reduce the need for multiple spray applications, which is an advantage in terms of labor and operational efficiency for farmers. pestrol.com.au By preventing significant pest damage, this compound helps to improve crop yields and maintain the quality of produce, thereby contributing to food security and agricultural economies. pestrol.com.au
However, the extensive body of scientific evidence detailing its adverse effects on non-target organisms, particularly pollinators and aquatic invertebrates, and its persistence in the environment, presents a significant counterweight. wikipedia.orgeuropa.euru.nl The widespread contamination of surface waters and the documented decline of certain wildlife populations linked to its use underscore the environmental costs. plos.orgresearchgate.net
The regulatory response, ranging from revised water quality standards to outright bans, reflects an increasing prioritization of environmental protection. rivm.nlwikipedia.orgeuropa.eu The ongoing debate highlights the need for integrated pest management (IPM) strategies that reduce reliance on single chemical solutions. pestrol.com.au These strategies may include the use of alternative, less environmentally harmful pesticides, biological controls, and modified agricultural practices to minimize pest pressure and environmental impact. beyondpesticides.orgpestrol.com.au The challenge lies in developing and implementing these alternatives in a way that is both effective and economically viable for farmers, ensuring that the balance struck does not unduly compromise either agricultural productivity or environmental health. oup.com
Research Gaps and Future Directions
Elucidating Complex Sublethal and Chronic Effects at Ecosystem Scales
Significant research gaps exist in understanding the full extent of sublethal and chronic effects of imidacloprid (B1192907) on entire ecosystems. While many studies have focused on individual species, the complex, cascading effects at the community and ecosystem levels remain less clear. etsu.edu Chronic exposure to low, environmentally relevant concentrations of this compound has been shown to cause a range of sublethal effects in various organisms. For instance, in honeybees, such exposure can impair foraging behavior, learning, immunity, and reproduction. biorxiv.orgnih.gov It can also lead to an altered physiological state, although it may not directly increase infections from pathogens like Nosema ceranae. nih.gov
In aquatic environments, this compound is recognized as highly toxic to aquatic organisms, with potential for long-lasting effects. nih.gov Chronic low-concentration exposure in fish like zebrafish has been linked to glycometabolic disorders, inhibited growth, and hindered development of crucial organs like the liver and pancreatic islets. bohrium.com The insecticide's persistence in soil and water means that non-target organisms are continuously exposed. etsu.eduru.nl Earthworms, vital for soil health, exhibit altered burrowing and feeding behaviors, which can decrease soil macroporosity and decomposition services. etsu.edu
Comprehensive Understanding of Metabolite Ecotoxicity and Environmental Fate
A significant knowledge gap lies in the comprehensive understanding of the ecotoxicity and environmental fate of this compound's various metabolites. ca.gov this compound degrades in the environment through processes like photolysis and microbial action, forming several breakdown products. ca.govmdpi.com While some metabolites are less toxic than the parent compound, others can be more toxic or have different modes of action. mdpi.com For example, the metabolite desnitro-imidacloprid (DNI) is known to be more toxic than this compound itself. mdpi.com
The environmental fate of these metabolites, including their persistence, mobility, and potential for bioaccumulation, is not as well-documented as that of this compound. ca.govepa.gov Metabolites such as this compound urea (B33335), 6-chloronicotinic aldehyde, 6-chloro-N-methylnicotinacidamide, and 6-chloronicotinic acid (6-CNA) are known products of degradation. frontiersin.org The formation rates of some of these, like the guanidine (B92328) and urea metabolites, can be significant in aquatic environments. epa.gov
Future research should prioritize the following:
Toxicity testing of individual metabolites: Comprehensive ecotoxicological studies are needed for all major metabolites to determine their specific risks to a wide range of non-target organisms.
Investigating synergistic effects: Research should explore the potential for combined toxic effects of this compound and its metabolites.
Modeling metabolite fate and transport: Developing accurate models to predict the environmental distribution and persistence of metabolites is crucial for a complete risk assessment.
Advanced Bioremediation and Sustainable Degradation Technologies
While bioremediation is a promising, cost-effective, and environmentally friendly approach for cleaning up this compound contamination, further advancements are needed. frontiersin.orgnih.gov Several microbial species, including bacteria from the genera Bacillus, Pseudoxanthomonas, Mycobacterium, Rhizobium, Rhodococcus, and Stenotrophomonas, have been identified as capable of degrading this compound. nih.govfrontiersin.org These microorganisms utilize enzymes to break down the insecticide through pathways like hydroxylation, nitro-group reduction, and loss of the nitro group. researchgate.net
However, the efficiency of these microbial degradation processes can be influenced by various environmental factors. frontiersin.org Research has shown that mixed microbial cultures can sometimes be more effective than single strains. frontiersin.org Physicochemical methods like ozonation and advanced oxidation processes (e.g., UV/H₂O₂) have also been explored for this compound degradation in water, but these can be costly and may produce secondary pollutants. mdpi.com
Future research should focus on:
Optimizing bioremediation conditions: Identifying the optimal environmental conditions (e.g., pH, temperature, co-substrates) to enhance the degradation efficiency of known microbial strains. frontiersin.org
Discovering novel degrading microorganisms: Prospecting for new and more efficient this compound-degrading microorganisms from contaminated environments.
Developing integrated technologies: Combining bioremediation with other sustainable technologies, such as phytoremediation or the use of biochar, to create more robust and effective remediation strategies. frontiersin.org
Genetic and enzymatic engineering: Exploring the potential of modifying microbial enzymes to improve their catalytic activity and specificity for this compound degradation.
High-Throughput Omics Approaches in Ecotoxicology (e.g., Proteomics, Transcriptomics)
The application of high-throughput "omics" technologies, such as proteomics, transcriptomics, and metabolomics, in the ecotoxicology of this compound is still an emerging field with significant potential. mdpi.comacs.org These approaches allow for a broad, system-level understanding of how this compound affects organisms at the molecular level. acs.org For example, transcriptomics can reveal changes in gene expression in response to this compound exposure, providing insights into the molecular mechanisms of toxicity. mdpi.com Metabolomics has been used to study the metabolic disturbances in organisms like Aphis gossypii exposed to this compound, revealing impacts on energy metabolism and oxidative stress. researchgate.net
Ethomics, the high-throughput quantification of behavior, is another powerful tool that can reveal complex sublethal effects on animal behavior that might otherwise be missed. oup.com Studies using automated tracking have shown that this compound can alter the in-nest and foraging behaviors of bumblebees. oup.com
Future directions in this area include:
Integrating multi-omics data: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the toxicological pathways affected by this compound.
Developing standardized omics protocols: Establishing standardized methodologies for omics studies in ecotoxicology to ensure data comparability and reproducibility.
Linking molecular changes to ecological outcomes: A key challenge is to connect the molecular-level changes observed through omics to meaningful ecological endpoints, such as population-level effects and ecosystem health. acs.org
Expanding the range of species studied: Applying omics approaches to a wider variety of non-target organisms to better understand the breadth of this compound's impacts.
Integrated Modeling for Environmental Fate and Ecological Impact Prediction
There is a need for more sophisticated and integrated modeling approaches to predict the environmental fate of this compound and its ecological impacts. Current models often focus on specific aspects, such as leaching or runoff, but a more holistic approach is required. epa.govtandfonline.com The environmental distribution of this compound is complex, influenced by factors like soil type, rainfall, and agricultural practices. ru.nleurekalert.org
Integrated models should be capable of simulating the entire lifecycle of the pesticide, from its application to its degradation and transport through different environmental compartments (soil, water, air). eurekalert.org These models can help to identify areas at high risk of contamination and to evaluate the potential effectiveness of different mitigation strategies. The development of tools like the Plant Assessment Tool (PAT) represents a step forward in refining exposure estimates for plants in various habitats. epa.gov
Key areas for future development in modeling include:
Incorporating sublethal effects: Models should be expanded to include the prediction of sublethal and chronic effects on non-target organisms, not just acute toxicity.
Modeling metabolite transport and toxicity: Integrating the fate and effects of major metabolites into environmental models is crucial for a comprehensive risk assessment.
Validating models with field data: It is essential to validate and calibrate these models with extensive field monitoring data to ensure their accuracy and reliability.
Developing user-friendly decision support tools: Creating accessible and practical modeling tools for farmers, land managers, and regulators to make more informed decisions about pesticide use.
Development of Novel, Environmentally Benign Alternatives and Integrated Pest Management (IPM) Strategies
A critical area of ongoing research is the development and implementation of effective and environmentally benign alternatives to this compound and other neonicotinoids. northeastipm.orgmdpi.com This is driven by increasing concerns about the negative impacts of these insecticides on pollinators and other beneficial insects. northeastipm.org Integrated Pest Management (IPM) offers a framework for reducing reliance on chemical pesticides by combining various pest control methods. easac.eu
Alternatives to this compound can be broadly categorized into:
Biological controls: Utilizing natural enemies of pests, such as predators, parasitoids, and microbial pesticides (e.g., bacteria, fungi, viruses). usda.gov
Botanical insecticides: Using plant-derived compounds with insecticidal properties, such as neem oil, pyrethrins, and nicotine. mdpi.comslc.gov
Semiochemicals: Employing insect pheromones to disrupt mating, monitor pest populations, or attract pests to traps. mdpi.com
Development of resistant crop varieties: Breeding or genetically engineering crops that are naturally resistant to pests.
The transition to these alternatives requires a shift in agricultural practices, moving away from prophylactic seed treatments towards more targeted and responsive pest management strategies. northeastipm.orgeasac.eu Research is ongoing to identify the most effective alternative strategies for specific crops and pests. northeastipm.org
Global Harmonization of Analytical Methods and Risk Assessment Frameworks
There is a need for greater global harmonization of analytical methods for detecting this compound and its metabolites in various environmental matrices. While adequate analytical methods exist, such as high-performance liquid chromatography (HPLC), inconsistencies in methodologies and reporting standards can make it difficult to compare data across different studies and regions. regulations.govwho.intresearchgate.net
Future efforts should be directed towards:
Developing and validating standard analytical methods: Establishing internationally recognized standard operating procedures for the analysis of this compound and its key metabolites.
Creating a global database of monitoring data: Compiling and sharing environmental monitoring data in a standardized format to facilitate global-scale risk assessments.
Harmonizing risk assessment methodologies: Working towards a more consistent and transparent approach to ecological risk assessment for pesticides, taking into account both lethal and sublethal effects, as well as the unique characteristics of different ecosystems. tandfonline.comeasac.eu
Establishing international Maximum Residue Limits (MRLs): Harmonizing MRLs for this compound in food and agricultural commodities to facilitate international trade and ensure consumer safety. regulations.gov
Q & A
Q. How to structure a manuscript addressing this compound’s cross-disciplinary impacts (e.g., agriculture, ecology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
